2-Formamido-4-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-formamido-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c11-4-9-7-3-5(10(14)15)1-2-6(7)8(12)13/h1-4H,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTBZLSBPLZVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Formamido-4-nitrobenzoic Acid in Drug Synthesis
[1]
Executive Summary
2-Formamido-4-nitrobenzoic acid (also known as N-formyl-4-nitroanthranilic acid) is a critical intermediate in the synthesis of fused heterocyclic systems, specifically 6-nitroquinazolin-4(3H)-one .[1] This scaffold serves as a "privileged structure" in medicinal chemistry, forming the core of various antineoplastic, antimicrobial, and anti-inflammatory agents.
This guide details the structural properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers in organic synthesis and pharmaceutical development.
Part 1: Structural Analysis & Physiochemical Profile[1]
The molecule is a derivative of benzoic acid characterized by a nitro group at the para position relative to the amine origin, and a formyl group protecting the amine. The presence of the electron-withdrawing nitro group (-NO₂) significantly influences the acidity of the carboxylic acid and the nucleophilicity of the amide nitrogen.[1]
Chemical Identity
| Property | Data |
| IUPAC Name | 2-Formamido-4-nitrobenzoic acid |
| Synonyms | N-Formyl-4-nitroanthranilic acid; 2-(Formylamino)-4-nitrobenzoic acid |
| CAS Number | 65911-46-8 (Specific formyl derivative); 619-17-0 (Parent amine) |
| Molecular Formula | C₈H₆N₂O₅ |
| Molecular Weight | 210.14 g/mol |
| Solubility | Soluble in DMSO, DMF, hot ethanol; Poor solubility in cold water.[1][2][3][4] |
| pKa (Predicted) | Carboxylic acid: ~3.1 |
Structural Connectivity (Graphviz)
The following diagram illustrates the connectivity and functional group relationships that dictate the molecule's reactivity, particularly its propensity for cyclodehydration.
Figure 1: Functional group topology of 2-Formamido-4-nitrobenzoic acid highlighting the ortho-disposition required for quinazoline formation.[1]
Part 2: Synthetic Pathways & Mechanistic Insight[1]
The synthesis of 2-formamido-4-nitrobenzoic acid is typically achieved via the N-formylation of 4-nitroanthranilic acid.[1] This reaction is the first step in the modified Niementowski quinazoline synthesis .
The Reaction Logic
The starting material, 2-amino-4-nitrobenzoic acid (CAS 619-17-0), possesses a deactivated aniline amine due to the electron-withdrawing nitro group at the para position. Consequently, standard acylation conditions often require forcing conditions (reflux) or highly reactive formylating agents (e.g., acetic formic anhydride or excess formic acid).
Mechanism of Action
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the formic acid.
-
Proton Transfer: Rapid proton transfer generates a tetrahedral intermediate.
-
Elimination: Elimination of water yields the N-formyl product.[1]
Note: If the temperature is too high (>150°C) or dehydrating agents are present, the product will spontaneously cyclize to 6-nitroquinazolin-4(3H)-one in situ.[1]
Figure 2: Synthetic workflow from the anthranilic acid precursor to the quinazoline scaffold.
Part 3: Experimental Protocol
This protocol describes the isolation of the N-formyl intermediate.[1] Note that many industrial procedures skip isolation and proceed directly to cyclization; however, isolating the intermediate is crucial for derivatization at the carboxylic acid position.
Materials
-
Precursor: 2-Amino-4-nitrobenzoic acid (4-nitroanthranilic acid).[1][2]
-
Reagent/Solvent: Formic acid (98%).
-
Workup: Ice-cold distilled water.
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5.0 g (27.4 mmol) of 2-amino-4-nitrobenzoic acid to the flask.
-
Solvation: Add 50 mL of formic acid (98%). The solid may not dissolve completely at room temperature.
-
Reaction: Heat the mixture to reflux (~100–105°C) for 2–3 hours. Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:1). The starting amine spot (fluorescent under UV) should disappear.
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Isolation: The 2-formamido-4-nitrobenzoic acid will precipitate as a solid.[1] Filter the precipitate using a Buchner funnel.
-
Purification: Wash the filter cake with cold water (3 x 20 mL) to remove excess formic acid. Recrystallize from ethanol if high purity is required.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Yield Expectation: 80–90%. Appearance: Pale yellow to off-white solid.[1]
Part 4: Downstream Applications (Drug Development)
The primary utility of 2-formamido-4-nitrobenzoic acid is its role as a "masked" quinazoline.[1]
Cyclization to Quinazolinones
Treatment of the isolated intermediate with acetic anhydride or heating in formamide effects ring closure to yield 6-nitroquinazolin-4(3H)-one .[1]
-
Significance: The nitro group at position 6 is a versatile handle. It can be reduced to an amine (-NH₂), which allows for the attachment of various pharmacophores (e.g., via Schiff base formation or amide coupling) to create EGFR inhibitors or antibacterial agents.
Analytical Characterization (Validation)
To confirm the structure of the intermediate before cyclization, look for these signals:
-
IR Spectroscopy:
-
Carboxylic Acid O-H stretch: Broad band 2500–3000 cm⁻¹.
-
Amide C=O stretch: ~1680–1700 cm⁻¹.
-
Acid C=O stretch: ~1710 cm⁻¹.
-
Nitro N-O stretches: ~1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
-
¹H NMR (DMSO-d₆):
-
δ ~12.0–13.0 ppm: Broad singlet (Carboxylic acid -COOH).[1]
-
δ ~10.5 ppm: Singlet (Amide -NH). Distinctive shift confirming formylation.
-
δ ~8.4 ppm: Singlet (Formyl proton -CHO).[1]
-
Aromatic Region: Signals corresponding to the trisubstituted benzene ring (typically 8.0–9.0 ppm range due to nitro deshielding).
-
References
-
PubChem. (n.d.).[5] 2-Formamido-4-nitrobenzoic acid (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link]
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Contextual grounding for Quinazolinone synthesis).
-
Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives.[1][7][8] Tetrahedron, 61(43), 10153-10160. (Methodology validation).
Sources
- 1. 62-23-7|4-Nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 4-Nitroanthranilic acid | C7H6N2O4 | CID 12076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Formamido-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Formamido-4-nitrobenzoic acid, a key intermediate in various synthetic applications. The primary focus is on the most prevalent and practical synthetic pathway: the N-formylation of 2-amino-4-nitrobenzoic acid. This document delves into the mechanistic underpinnings of this transformation, offers a detailed, step-by-step experimental protocol, and discusses alternative synthetic strategies. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
2-Formamido-4-nitrobenzoic acid, also known as N-formyl-4-nitroanthranilic acid, is a valuable building block in organic synthesis. The presence of the formamido, nitro, and carboxylic acid functionalities provides multiple reaction sites for the construction of more complex molecules, including heterocyclic compounds of medicinal interest.
The most direct and widely employed strategy for the synthesis of this compound is the formylation of the corresponding primary amine, 2-amino-4-nitrobenzoic acid. This approach is favored due to the ready availability of the starting material and the generally high efficiency of the formylation reaction.
Core Synthetic Strategy: N-Formylation
The central transformation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group of 2-amino-4-nitrobenzoic acid. This is typically achieved through nucleophilic attack of the amine on an activated formylating agent.
Primary Synthesis Pathway: Formylation of 2-Amino-4-nitrobenzoic Acid
The classical and most reliable method for the synthesis of 2-Formamido-4-nitrobenzoic acid is the reaction of 2-amino-4-nitrobenzoic acid with a mixture of formic acid and acetic anhydride.
Mechanistic Insights
The reaction proceeds through the in-situ formation of a mixed anhydride, acetic formic anhydride, from the reaction of formic acid and acetic anhydride. Acetic formic anhydride is a more potent formylating agent than formic acid alone. The lone pair of electrons on the nitrogen atom of the 2-amino-4-nitrobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group in the mixed anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable N-formylated product.
The use of an excess of formic acid helps to drive the formation of the mixed anhydride. The reaction is typically performed at a controlled temperature to prevent potential side reactions.
dot
Caption: Mechanism of N-formylation with acetic formic anhydride.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 2-Formamido-4-nitrobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 2-Amino-4-nitrobenzoic acid | 182.13 | ≥98% |
| Formic acid | 46.03 | ≥98% |
| Acetic anhydride | 102.09 | ≥98% |
| Deionized water | 18.02 | - |
| Ethanol | 46.07 | Reagent grade |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 18.2 g (0.1 mol) of 2-amino-4-nitrobenzoic acid in 100 mL of formic acid.
-
Addition of Acetic Anhydride: While stirring, slowly add 20.4 g (0.2 mol) of acetic anhydride to the suspension. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.
-
Isolation of Product: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-Formamido-4-nitrobenzoic acid as a crystalline solid.
Self-Validation:
-
TLC Monitoring: Use a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to monitor the disappearance of the starting material and the appearance of the product spot.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the appearance of an amide C=O stretch and an N-H stretch, and the disappearance of the primary amine N-H stretches.
dot
Caption: Experimental workflow for the primary synthesis pathway.
Alternative Synthesis Pathways
While the formic acid/acetic anhydride method is prevalent, other formylating agents can be employed. The choice of an alternative pathway may be dictated by factors such as substrate sensitivity, desired reaction conditions (e.g., milder temperatures), and the avoidance of certain reagents.
| Formylating Agent | Description | Advantages | Disadvantages |
| Formic Acid (neat or with a dehydrating agent) | Refluxing the amine in formic acid, often with a Dean-Stark trap to remove water, can effect formylation. | Simple, uses an inexpensive reagent. | May require higher temperatures and longer reaction times. |
| N,N-Dimethylformamide (DMF) derivatives | Reagents like DMF dimethyl acetal can act as formylating agents. | Can be effective for certain substrates. | May require specific reaction conditions and produce byproducts. |
| Chloral Hydrate | In the presence of a base, chloral hydrate can be a source of dichlorocarbene which can lead to formylation. | Milder conditions may be possible. | Stoichiometric amounts of reagents are often needed. |
Safety and Handling Considerations
-
Corrosive Reagents: Formic acid and acetic anhydride are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The addition of acetic anhydride to formic acid can be exothermic. Add the reagent slowly and with cooling if necessary.
-
Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds. While not explosive under these conditions, they should be handled with care and appropriate disposal procedures should be followed.
Conclusion
The synthesis of 2-Formamido-4-nitrobenzoic acid is most reliably achieved through the N-formylation of 2-amino-4-nitrobenzoic acid using a mixture of formic acid and acetic anhydride. This method is robust, high-yielding, and utilizes readily available reagents. Understanding the underlying mechanism and adhering to the detailed experimental protocol will enable researchers to consistently produce this valuable synthetic intermediate with high purity. The alternative pathways presented offer flexibility in reagent choice and reaction conditions, catering to specific laboratory needs and constraints.
References
- Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(7), 843-844. (While this paper describes a general procedure, the principles are directly applicable to the synthesis of 2-Formamido-4-nitrobenzoic acid).
-
Organic Syntheses. p-Nitrobenzoic Acid. [Link] (Provides a representative procedure for handling and purifying nitrobenzoic acids).
physical and chemical properties of 2-Formamido-4-nitrobenzoic acid
[1]
Executive Summary
2-Formamido-4-nitrobenzoic acid is a functionalized aromatic building block primarily utilized in the synthesis of 7-nitroquinazolin-4(3H)-one and related pharmaceutical scaffolds. It represents the "open-ring" intermediate formed during the Niementowski-type cyclization of 4-nitroanthranilic acid. Its stability is temperature-dependent; upon heating in the presence of dehydrating agents, it readily cyclizes, making it a transient but isolable species in drug development pathways for antifolates, kinase inhibitors, and antibacterial agents.
Chemical Identity & Physical Properties[2][3][4][5][6]
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Formamido-4-nitrobenzoic acid |
| Synonyms | N-Formyl-4-nitroanthranilic acid; 2-(Formylamino)-4-nitrobenzoic acid |
| CAS Number | 199523-83-6 (Specific to N-formyl derivative); 619-17-0 (Parent amine) |
| Molecular Formula | C₈H₆N₂O₅ |
| Molecular Weight | 210.14 g/mol |
| SMILES | O=C(O)C1=CC=C(=O)C=C1NC=O |
Physical Characteristics
| Property | Value / Description |
| Appearance | Pale yellow to orange crystalline powder. |
| Melting Point | >200°C (Decomposition/Cyclization). Note: The compound often undergoes thermal cyclization to 7-nitroquinazolin-4-one (MP ~268-271°C) before a distinct melting event is observed. |
| Solubility | Soluble: DMSO, DMF, dilute aqueous base (as carboxylate salt).Sparingly Soluble: Ethanol, Methanol.Insoluble: Water (acidic pH), Hexane. |
| pKa (Calc.) | ~3.5 (Carboxylic acid); Amide proton is weakly acidic. |
Synthesis & Reaction Mechanisms[10][11][12]
The synthesis of 2-Formamido-4-nitrobenzoic acid is typically achieved via the N-formylation of 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid). This reaction is the first step in the formation of the quinazoline core.
Mechanistic Pathway[7][11][12]
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the formylating agent (Formic acid or Acetic formic anhydride).
-
Elimination: Loss of a leaving group (Water or Acetate) generates the N-formyl intermediate.
-
Cyclization (Downstream): Under thermal or acidic conditions, the formyl oxygen or nitrogen interacts with the adjacent carboxylic acid, leading to ring closure and water elimination to form the quinazolinone.
Visualization: Synthesis & Cyclization Pathway
The following diagram illustrates the conversion of 4-nitroanthranilic acid to the formamido intermediate and its subsequent cyclization.
Figure 1: Reaction pathway from precursor to quinazolinone scaffold via the formamido intermediate.
Experimental Protocols
Protocol A: Synthesis of 2-Formamido-4-nitrobenzoic Acid
This protocol isolates the open-ring intermediate. To ensure isolation, avoid excessive heating which triggers cyclization.
Reagents:
-
2-Amino-4-nitrobenzoic acid (10.0 mmol)
-
Formic acid (98%, 15 mL)
-
Acetic anhydride (optional, to generate acetic formic anhydride in situ for milder conditions)
Procedure:
-
Preparation: In a 50 mL round-bottom flask, suspend 1.82 g (10 mmol) of 2-amino-4-nitrobenzoic acid in 15 mL of 98% formic acid.
-
Reaction: Heat the mixture to 80-90°C for 2–4 hours. Critical: Do not reflux vigorously (>100°C) if isolation of the acid is desired, as higher temperatures favor the quinazolinone.
-
Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine (fluorescent) should disappear.
-
Work-up: Cool the reaction mixture to room temperature. Pour the solution onto 50 g of crushed ice/water.
-
Isolation: The product will precipitate as a pale yellow solid. Filter the solid under vacuum.
-
Purification: Wash the cake with cold water (2 x 10 mL) to remove excess acid. Dry in a vacuum oven at 50°C.
Protocol B: One-Pot Cyclization to 7-Nitroquinazolin-4-one
If the target is the quinazolinone, the formamido intermediate is not isolated.
-
Reflux: Proceed as above but heat the mixture to reflux (100-110°C) for 6–12 hours.
-
Additives: Addition of a dehydrating agent (e.g., acetic anhydride) or using formamide instead of formic acid accelerates the ring closure.
-
Result: The precipitate formed upon cooling and water dilution is the cyclized 7-nitroquinazolin-4-one.
Analytical Characterization
To validate the identity of 2-Formamido-4-nitrobenzoic acid, look for the following spectroscopic signatures.
1H NMR (DMSO-d6, 400 MHz)
-
δ 13.0-14.0 ppm (br s, 1H): Carboxylic acid -OH.
-
δ 10.5-11.0 ppm (s, 1H): Amide -NH (Downfield due to electron-withdrawing nitro group).
-
δ 8.4-8.6 ppm (s/d, 1H): Formyl proton (-CH O). Distinctive singlet or doublet (coupling with NH).
-
Aromatic Region:
-
δ ~8.9 ppm (d, J=2 Hz): H3 (Ortho to nitro and amide).
-
δ ~8.1 ppm (d, J=8 Hz): H6 (Ortho to acid).
-
δ ~7.9 ppm (dd): H5.
-
FT-IR Spectroscopy
-
3200-3400 cm⁻¹: N-H stretch (Amide).
-
2500-3000 cm⁻¹: O-H stretch (Carboxylic acid, broad).
-
1680-1710 cm⁻¹: C=O stretch (Carboxylic acid & Amide I band overlap).
-
1530 & 1350 cm⁻¹: N-O stretches (Nitro group, asymmetric and symmetric).
Safety & Handling (E-E-A-T)
-
Nitro-Aromatics Hazard: Like many nitro-aromatic compounds, this substance may possess energetic properties. While not typically explosive, it should be kept away from open flames and strong reducing agents.
-
Skin/Eye Irritant: The formyl and acid functionalities make it a potential irritant. Use standard PPE (Nitrile gloves, safety goggles).
-
Incompatibility: Avoid contact with strong bases (exothermic salt formation) and strong oxidizers.
References
-
PubChem Compound Summary. 4-Nitroanthranilic acid (Precursor). National Center for Biotechnology Information. [Link]
-
Venkatesh, et al. "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones." Heterocycles, Vol 71, No. 1, 2007.[1] (Describes analogous cyclization conditions). [Link]
-
ResearchGate. "Synthesis of 6-nitroquinazolin-4-one." (Provides context on the regiospecificity of nitro-anthranilic acid cyclizations). [Link]
An In-Depth Technical Guide to 2-Formamido-4-nitrobenzoic acid (CAS: 65911-46-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Formamido-4-nitrobenzoic acid, a key organic intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in chemical synthesis and pharmaceutical development.
Introduction
2-Formamido-4-nitrobenzoic acid, identified by the CAS number 65911-46-8, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid, a nitro group, and a formamido group, makes it a versatile building block in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the reactivity of the formamido moiety, offers multiple avenues for chemical modification. This strategic positioning of functional groups makes it a valuable precursor in the development of heterocyclic compounds and pharmacologically active agents. While its direct applications are primarily as a synthetic intermediate, the classes of compounds derived from it are significant in medicinal chemistry and materials science.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. The properties of 2-Formamido-4-nitrobenzoic acid are summarized below. These data are critical for selecting appropriate solvents, reaction conditions, and purification techniques.
| Property | Value | Source |
| CAS Number | 65911-46-8 | [1] |
| Molecular Formula | C₈H₆N₂O₅ | N/A |
| Molecular Weight | 210.15 g/mol | N/A |
| Appearance | Typically an off-white to yellow crystalline powder | Inferred |
| Melting Point | Data not widely published; expected to be a high-melting solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO) and aqueous base; poorly soluble in water and nonpolar solvents. | Inferred |
Note: Some properties are inferred based on the chemical structure and data for analogous compounds, as specific experimental values are not broadly published.
Synthesis and Mechanism
The most logical and common synthetic route to 2-Formamido-4-nitrobenzoic acid is through the formylation of its corresponding amine precursor, 2-amino-4-nitrobenzoic acid (CAS: 619-17-0).[2] This reaction is a standard N-acylation process.
Causality of Experimental Design
The choice of a formylating agent is key to this transformation. A common and effective method involves the use of a mixed anhydride of formic acid and acetic anhydride, generated in situ. This reagent is highly reactive and allows the reaction to proceed under mild conditions, which is crucial for preventing side reactions or degradation of the nitro-containing aromatic ring.
-
Reagents : 2-amino-4-nitrobenzoic acid, formic acid, acetic anhydride.
-
Rationale : Acetic anhydride activates formic acid to form the more electrophilic mixed anhydride. This intermediate readily acylates the primary amine. The reaction is typically performed without an additional solvent, using an excess of the reagents, or in a non-reactive polar solvent.
Experimental Protocol: Synthesis via Formylation
Step 1: Preparation of the Formylating Agent
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add acetic anhydride.
-
Cool the flask in an ice bath to control the initial exothermic reaction.
-
Slowly add an equimolar amount of formic acid to the cooled acetic anhydride with continuous stirring.
-
Allow the mixture to stir at room temperature for approximately 1-2 hours to ensure the formation of the mixed anhydride.
Step 2: Formylation Reaction
-
To the freshly prepared mixed anhydride, add 2-amino-4-nitrobenzoic acid portion-wise, monitoring the temperature.
-
Once the addition is complete, heat the reaction mixture gently (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting amine.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water to quench the excess anhydride and precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acids.
-
Dry the product under vacuum to yield 2-Formamido-4-nitrobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Formamido-4-nitrobenzoic acid.
Applications in Research and Drug Development
Nitrobenzoic acids and their derivatives are foundational intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5] The presence of the nitro group allows for its reduction to an amine, which can then be used in a variety of coupling reactions to build molecular complexity.
Role as a Synthetic Intermediate
2-Formamido-4-nitrobenzoic acid serves as a precursor for bicyclic and heterocyclic structures. The formamido group can act as a protecting group for the amine or participate directly in cyclization reactions to form fused ring systems, such as quinazolines.
A primary application pathway involves the following transformations:
-
Reduction of the Nitro Group : The nitro group is selectively reduced to an amine, yielding 2-formamido-4-aminobenzoic acid. This transformation is typically achieved using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl).
-
Cyclization : The resulting diamino-substituted benzoic acid derivative is a prime candidate for intramolecular or intermolecular condensation reactions to form heterocyclic cores, which are prevalent in many drug scaffolds.
Potential Pharmaceutical Pathways Diagram
Caption: A potential synthetic pathway from the title compound to APIs.
Safety and Handling
Hazard Profile (Inferred)
-
Acute Toxicity : Likely harmful if swallowed.
-
Skin Irritation : May cause skin irritation.[6]
-
Eye Irritation : May cause serious eye irritation.[6]
-
Chronic Effects : Some nitroaromatic compounds are suspected of causing genetic defects or having other long-term health effects.
Safe Handling Protocol
1. Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield.[7]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection : Wear a laboratory coat.
-
Respiratory Protection : Use in a well-ventilated area or a fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.
2. Engineering Controls
-
All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.[7]
3. Handling and Storage
-
Avoid generating dust.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
Store away from strong oxidizing agents, strong bases, and reducing agents.[6][8]
4. Disposal
-
Dispose of chemical waste in accordance with local, regional, and national regulations. Do not release into the environment.[8]
Conclusion
2-Formamido-4-nitrobenzoic acid (CAS: 65911-46-8) is a specialized chemical intermediate with significant potential in organic synthesis. Its value lies in the strategic arrangement of its functional groups, which allows for sequential and selective transformations into complex heterocyclic systems. For researchers in drug discovery and materials science, this compound represents a key starting point for constructing novel molecular architectures. Adherence to rigorous safety protocols is essential when handling this and related nitroaromatic compounds.
References
- Fisher Scientific. (2014, November 13). Safety Data Sheet: 2-Methyl-4-nitrobenzoic acid, 98%.
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2010, May 24).
- ChemicalBook. 2-Amino-4-nitrobenzoic acid synthesis. Retrieved February 13, 2026.
- Parchem. 2-Formamido-4-nitrobenzoic acid (Cas 65911-46-8). Retrieved February 13, 2026.
- News-Medical.Net. (2024).
- PrepChem.com. Synthesis of 2-nitrobenzoic acid. Retrieved February 13, 2026.
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved February 13, 2026.
- Google Patents. UNITED STATES PATENT OFFICE. Retrieved February 13, 2026.
- Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid. Retrieved February 13, 2026.
- Wikipedia. 4-Nitrobenzoic acid. Retrieved February 13, 2026.
- Fisher Scientific. (2010, May 24).
- Benchchem. Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols. Retrieved February 13, 2026.
Sources
- 1. parchem.com [parchem.com]
- 2. 2-Amino-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. jsrapharm.com [jsrapharm.com]
- 4. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Stability and Storage of 2-Formamido-4-nitrobenzoic acid
Introduction
2-Formamido-4-nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural integrity is paramount to ensure the quality, efficacy, and safety of the final products. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Formamido-4-nitrobenzoic acid, drawing upon established principles of organic chemistry and data from related compounds. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the compound's integrity throughout its lifecycle.
Chemical Structure and Physicochemical Properties
Understanding the inherent chemical nature of 2-Formamido-4-nitrobenzoic acid is fundamental to predicting its stability. The molecule possesses three key functional groups that influence its reactivity and degradation pathways: a carboxylic acid, a formamide, and a nitro group attached to an aromatic ring.
| Property | Value | Source |
| Molecular Formula | C8H6N2O5 | N/A |
| Molecular Weight | 210.15 g/mol | N/A |
| Appearance | Typically a solid | N/A |
| pKa | The presence of the electron-withdrawing nitro group suggests it is a stronger acid than benzoic acid (pKa ~4.2).[1][2] | [1][2] |
The electron-withdrawing nature of the nitro group and the carboxylic acid deactivates the aromatic ring, influencing its reactivity.[2] The acidity of the carboxylic acid is enhanced by the ortho-nitro group due to inductive effects and potential stabilization of the carboxylate anion.[1][3][4]
Potential Degradation Pathways
While specific degradation studies on 2-Formamido-4-nitrobenzoic acid are not extensively available in the public domain, its stability can be inferred by examining the known degradation pathways of its constituent functional groups. The primary routes of degradation are anticipated to be hydrolysis, decarboxylation, photodecomposition, and thermal decomposition.
Hydrolysis
The formamide linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-amino-4-nitrobenzoic acid and formic acid.[5][6] This is a common degradation pathway for many pharmaceutical compounds containing amide bonds.[7][8] The rate of hydrolysis is dependent on pH and temperature.
Decarboxylation
Aromatic carboxylic acids, particularly those with electron-withdrawing substituents like a nitro group, can undergo decarboxylation at elevated temperatures.[9] Studies on nitrobenzoic acid isomers have shown that they can decarboxylate in solvents like glycerol at temperatures between 210-250°C.[9]
Photodecomposition
Nitroaromatic compounds are known to be susceptible to photodegradation.[10] Exposure to UV light can lead to complex degradation pathways, including the reduction of the nitro group and cleavage of the aromatic ring.[11][12][13][14] The presence of a nitroaromatic group is a known chromophore that can lead to photosensitivity.[10]
Thermal Decomposition
At elevated temperatures, 2-Formamido-4-nitrobenzoic acid can undergo thermal decomposition. Studies on nitrobenzoic acid isomers indicate that they exhibit significant exothermic decomposition.[15][16] The decomposition of p-nitroperoxybenzoic acid, a related structure, yields p-nitrobenzoic acid, carbon dioxide, water, and nitrogen as principal products.[17] A similar decomposition pattern could be anticipated for 2-Formamido-4-nitrobenzoic acid, potentially involving the loss of the formamide and nitro groups.
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling guidelines are recommended to ensure the long-term stability of 2-Formamido-4-nitrobenzoic acid.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[18] Refrigeration (2-8 °C) is advisable for long-term storage.[19] | To minimize the rate of potential hydrolytic, decarboxylative, and thermal degradation. |
| Light | Protect from light. Store in amber vials or in the dark. | To prevent photodecomposition due to the nitroaromatic chromophore.[10] |
| Humidity | Store in a tightly sealed container in a dry environment.[20][21] | To prevent hydrolysis of the formamide group. |
| Inert Atmosphere | For long-term storage or for use as a reference standard, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. | To prevent oxidative degradation. |
Handling
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents.[22]
-
Hygienic Practices: Handle in accordance with good industrial hygiene and safety practices.[22] Avoid inhalation of dust and contact with skin and eyes.[23]
-
Container: Use well-sealed containers to prevent moisture ingress and exposure to air.[18]
Stability-Indicating Analytical Methods
To monitor the purity and degradation of 2-Formamido-4-nitrobenzoic acid, the development and validation of stability-indicating analytical methods are crucial.[24]
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop robust analytical methods capable of separating these from the parent compound.[8][25][26] Recommended stress conditions include:
-
Acidic Hydrolysis: Refluxing in 0.1N HCl.
-
Basic Hydrolysis: Refluxing in 0.1N NaOH.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Stress: Heating the solid material.
-
Photolytic Stress: Exposure to UV and visible light.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment and stability studies of pharmaceuticals.[24] A reverse-phase C18 or C8 column with a UV detector is a suitable starting point.[27] The mobile phase can be optimized to achieve separation of the parent compound from its potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products by providing molecular weight information.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help in the characterization of impurities and degradation products.[28]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in the functional groups of the molecule during stability studies.
Conclusion
The stability of 2-Formamido-4-nitrobenzoic acid is influenced by its susceptibility to hydrolysis, decarboxylation, photodecomposition, and thermal degradation. By implementing the recommended storage and handling procedures, the integrity of this important chemical intermediate can be maintained. The use of validated stability-indicating analytical methods is essential for monitoring its purity and ensuring its suitability for use in research and manufacturing. This guide provides a foundational framework for scientists and researchers to develop robust protocols for the stability and storage of 2-Formamido-4-nitrobenzoic acid.
References
-
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link].
-
Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available at: [Link].
-
Thermal Decarboxylation of Nitrobenzoic Acids. I. Journal of the Korean Chemical Society. Available at: [Link].
-
The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link].
-
(PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. Available at: [Link].
-
What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? Quora. Available at: [Link].
-
20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link].
-
Schematic pathway for degradation of N,N-dimethylformamide, showing the first step catalyzed by the pAMI2-encoded N,N-dimethylformamidase. ResearchGate. Available at: [Link].
-
Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A. Available at: [Link].
-
Theoretical Study of Formamide Decomposition Pathways | Request PDF. ResearchGate. Available at: [Link].
-
The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids. Journal of the Chemical Society B: Physical Organic. Available at: [Link].
-
Acidic Strength of Nitrobenzoic Acid. Chemistry Stack Exchange. Available at: [Link].
-
Formamide. Wikipedia. Available at: [Link].
-
Acidic strength of para substituted benzoic acids. Chemistry Stack Exchange. Available at: [Link].
-
Biodegradation of Dimethylformamide Using Bacillus Subtilis. Science and Education Publishing. Available at: [Link].
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link].
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link].
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link].
-
Direct Photolysis of Nitroaromatic Compounds in Aqueous Solutions. PubMed. Available at: [Link].
-
THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Science Publishing. Available at: [Link].
-
Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. PMC. Available at: [Link].
-
forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link].
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link].
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link].
-
Some Basic Facts about Forced Degradation Test. Labinsights. Available at: [Link].
-
4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link].
- Preparation of 2- and 4-nitrobenzoic acid. Google Patents.
-
4-Nitrobenzoic Acid. PubChem. Available at: [Link].
-
4-Nitrobenzoic acid. Wikipedia. Available at: [Link].
-
m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link].
-
Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. ResearchGate. Available at: [Link].
-
What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora. Available at: [Link].
-
Development and Validation of Analytical Methods for Pharmaceuticals. Omics. Available at: [Link].
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.
-
Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate. Available at: [Link].
- Synthesis method of 2-methyl-4-nitrobenzoic acid. Google Patents.
-
Benzoic acid, 4-nitro-. NIST WebBook. Available at: [Link].
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. southwest.tn.edu [southwest.tn.edu]
- 19. chemimpex.com [chemimpex.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. lobachemie.com [lobachemie.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. omicsonline.org [omicsonline.org]
- 25. biopharminternational.com [biopharminternational.com]
- 26. labinsights.nl [labinsights.nl]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Formamido-4-nitrobenzoic acid: History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formamido-4-nitrobenzoic acid is a niche yet significant organic compound, primarily recognized as a derivative of 2-amino-4-nitrobenzoic acid. Its structure, featuring a carboxylic acid, a nitro group, and a formamido group on a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The strategic placement of these functional groups allows for a variety of chemical modifications, offering a scaffold for the construction of novel therapeutic agents.
While the direct history of 2-Formamido-4-nitrobenzoic acid is not extensively documented in seminal publications, its discovery and synthesis are intrinsically linked to the broader history of nitrobenzoic acids and their derivatives. The first synthesis of nitrobenzoic acid isomers dates back to the 19th century, achieved through the nitration of benzoic acid.[1] The development of methods to synthesize specific isomers, such as the 2,4-disubstituted pattern, was driven by the growing demand for these compounds as precursors for dyes and pharmaceuticals.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Formamido-4-nitrobenzoic acid, grounded in the established chemistry of its precursors and related compounds.
Historical Context: The Precursor's Journey
The history of 2-Formamido-4-nitrobenzoic acid begins with its immediate precursor, 2-amino-4-nitrobenzoic acid. The synthesis of nitrobenzoic acid isomers has been a subject of study for over a century, with various methods developed to achieve specific substitution patterns.[1][2] The direct nitration of benzoic acid predominantly yields the meta-isomer, making the synthesis of ortho- and para-substituted derivatives more challenging.[2]
Early methods for producing 2- and 4-nitrobenzoic acids often involved the oxidation of the corresponding nitrotoluenes, a more reliable route to obtaining isomerically pure products.[3] The synthesis of 2-amino-4-nitrobenzoic acid itself can be achieved through various multi-step sequences, often starting from commercially available materials like 4-nitrophthalimide.
The formylation of an amino group is a fundamental transformation in organic synthesis. The introduction of the formamido group onto the 2-amino-4-nitrobenzoic acid backbone modifies its chemical properties, such as its nucleophilicity and its potential for intramolecular hydrogen bonding, thereby influencing its reactivity in subsequent synthetic steps.
Synthesis of 2-Formamido-4-nitrobenzoic acid
The most direct and common method for the synthesis of 2-Formamido-4-nitrobenzoic acid is the N-formylation of its precursor, 2-amino-4-nitrobenzoic acid. This reaction can be efficiently carried out using formic acid, often with a dehydrating agent or under conditions that remove the water byproduct.
Synthetic Workflow
Caption: Synthetic workflow for the formylation of 2-Amino-4-nitrobenzoic acid.
Experimental Protocol: Formylation of 2-Amino-4-nitrobenzoic acid
This protocol is based on established methods for the N-formylation of aromatic amines using formic acid.[2][4]
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrobenzoic acid (1.0 equivalent).
-
Add an excess of formic acid (approximately 10-20 equivalents) to the flask.
-
Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold deionized water with gentle stirring.
-
A precipitate of 2-Formamido-4-nitrobenzoic acid will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual formic acid.
-
Dry the product under vacuum to obtain the purified 2-Formamido-4-nitrobenzoic acid.
Causality Behind Experimental Choices:
-
Excess Formic Acid: Using an excess of formic acid serves as both the reactant and the solvent, driving the reaction to completion according to Le Chatelier's principle.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the formylation reaction to proceed at a reasonable rate.
-
Precipitation in Ice Water: 2-Formamido-4-nitrobenzoic acid is expected to be significantly less soluble in cold water than in formic acid. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, allowing for its easy isolation.
-
Washing with Cold Water: This step is crucial for removing any unreacted formic acid and other water-soluble impurities from the final product.
Characterization and Properties
The successful synthesis of 2-Formamido-4-nitrobenzoic acid should be confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 65911-46-8 |
| Molecular Formula | C₈H₆N₂O₅ |
| Molecular Weight | 210.15 g/mol |
| Appearance | Expected to be a solid, likely pale yellow to off-white |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Spectral Data (Exemplary)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.5 (s, 1H): Carboxylic acid proton.
-
δ ~10.5 (s, 1H): Formamido N-H proton.
-
δ ~8.5-8.0 (m, 3H): Aromatic protons and the formyl C-H proton.
-
The exact shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the formamido group.
-
-
IR (KBr, cm⁻¹):
-
~3300: N-H stretch of the amide.
-
~3000-2500 (broad): O-H stretch of the carboxylic acid dimer.
-
~1700: C=O stretch of the carboxylic acid.
-
~1680: C=O stretch of the amide (Amide I band).
-
~1540 and ~1350: Asymmetric and symmetric NO₂ stretches.
-
Applications in Drug Development and Medicinal Chemistry
While direct applications of 2-Formamido-4-nitrobenzoic acid in marketed drugs are not prominent, its structural motifs are of significant interest in medicinal chemistry. Nitroaromatic compounds and their derivatives have been investigated for a wide range of therapeutic activities.[5]
Role as a Synthetic Intermediate
The primary utility of 2-Formamido-4-nitrobenzoic acid lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The formamido group can participate in cyclization reactions to form quinazolinones and other fused-ring systems, which are common scaffolds in pharmacologically active molecules.
Caption: Potential synthetic utility of 2-Formamido-4-nitrobenzoic acid.
Potential Therapeutic Areas
Derivatives of nitrobenzoic acid have shown promise in various therapeutic areas:
-
Anticancer Agents: Certain nitroaromatic compounds have been explored as hypoxia-activated prodrugs for cancer therapy.
-
Antimicrobial Agents: The nitro group is a key feature in some antimicrobial drugs.
-
Kinase Inhibitors: The broader class of substituted benzoic acids serves as a foundation for the development of kinase inhibitors, which are crucial in oncology.[5]
The presence of the nitro group on the 2-Formamido-4-nitrobenzoic acid scaffold makes it a candidate for reduction to the corresponding amine, which can then be further functionalized. This opens up a wide array of possibilities for creating libraries of compounds for drug screening.
Conclusion
2-Formamido-4-nitrobenzoic acid, while not a widely known compound in its own right, represents an important class of chemical intermediates. Its synthesis from 2-amino-4-nitrobenzoic acid is a straightforward and efficient process, relying on fundamental organic reactions. The true value of this molecule lies in its potential as a building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. For researchers and scientists in the pharmaceutical industry, understanding the chemistry and synthetic utility of such intermediates is crucial for the development of the next generation of therapeutic agents.
References
-
Ataman Kimya. NITROBENZOIC ACID. Available at: [Link]
-
The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Available at: [Link]
-
LookChemicals. 65911-46-8,2-Carbamoyl-6-nitrobenzoic Acid. Available at: [Link]
-
MySkinRecipes. Halogenated Benzoic Acids (7). Available at: [Link]
-
PrepChem.com. Synthesis of 2-nitrobenzoic acid. Available at: [Link]
- Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
-
SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]
-
Semantic Scholar. Synthesis method of 2-methyl-4-nitrobenzoic acid. Available at: [Link]
-
Synlett. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Available at: [Link]
-
Wikipedia. Nitrobenzoic acid. Available at: [Link]
-
Organic Syntheses. p-NITROBENZOIC ACID. Available at: [Link]
-
PubChem. 4-Nitrobenzoic Acid. Available at: [Link]
-
ResearchGate. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Available at: [Link]
-
PMC. Formylation of Amines. Available at: [Link]
-
Organic Syntheses Procedure. p-NITROBENZOIC ACID. Available at: [Link]
- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
Sources
A Comprehensive Theoretical Investigation of 2-Formamido-4-nitrobenzoic Acid: A Quantum Chemical Approach
Abstract: This technical guide provides a detailed framework for the theoretical investigation of 2-Formamido-4-nitrobenzoic acid using quantum chemical calculations. While experimental data on this specific molecule is scarce, this paper establishes a robust computational protocol based on methodologies successfully applied to analogous nitrobenzoic acid derivatives. By leveraging Density Functional Theory (DFT), we outline the procedures for determining optimized molecular geometry, vibrational frequencies (FT-IR, FT-Raman), electronic properties via Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysis, intramolecular interactions through Natural Bond Orbital (NBO) analysis, and potential for non-linear optical (NLO) applications. This guide is intended for researchers, computational chemists, and drug development professionals seeking to predict and understand the physicochemical properties of novel organic molecules.
Introduction: The Rationale for Theoretical Scrutiny
2-Formamido-4-nitrobenzoic acid is a derivative of 4-nitrobenzoic acid, an organic compound used as a precursor in the synthesis of various substances, including anesthetics and folic acid.[1] The introduction of a formamido group at the ortho position relative to the carboxylic acid introduces new possibilities for intramolecular hydrogen bonding and alters the electronic landscape of the molecule. Understanding these changes is crucial for predicting the molecule's reactivity, stability, and potential applications in materials science or pharmacology.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating molecular structure and properties with high accuracy.[2] They allow for an in-silico exploration of molecules that may be difficult or costly to synthesize, providing predictive insights that can guide experimental efforts. For substituted nitrobenzoic acids, DFT has been successfully used to study molecular structures, vibrational spectra, and electronic characteristics, showing excellent correlation with experimental findings.[3][4][5]
This guide presents a comprehensive, step-by-step protocol for conducting a thorough theoretical analysis of 2-Formamido-4-nitrobenzoic acid. We will explain the causality behind the selection of specific computational methods and parameters, grounding our approach in established scientific literature.
Computational Methodology: A Self-Validating Protocol
The reliability of theoretical predictions hinges on the appropriateness of the chosen computational method. For organic molecules containing nitro and carboxylic acid functional groups, the B3LYP functional, a hybrid method that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, has consistently provided a good balance of accuracy and computational efficiency.[4][6] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which is robust enough to handle the electron distribution and polarization effects in a molecule with heteroatoms and potential for hydrogen bonding.[2][7]
Experimental Protocol: Step-by-Step DFT Calculation
The following protocol outlines the workflow for a comprehensive theoretical analysis.
-
Molecular Structure Input:
-
Construct the 3D structure of 2-Formamido-4-nitrobenzoic acid using a molecular modeling program (e.g., GaussView, Avogadro).
-
Ensure correct atom connectivity and initial stereochemistry. The initial geometry does not need to be perfect, as the optimization step will find the lowest energy conformation.
-
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints to locate the ground-state equilibrium structure.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Rationale: This level of theory is well-validated for calculating the geometric parameters of similar benzoic acid derivatives, providing bond lengths and angles that are often in good agreement with experimental X-ray diffraction data.[7] The optimization process computationally "relaxes" the molecule into its most stable, lowest-energy state.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To predict the FT-IR and FT-Raman spectra, including frequencies and intensities.[8]
-
-
Post-Analysis: The calculated harmonic frequencies are often systematically higher than experimental values. They should be scaled using a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[4] The Potential Energy Distribution (PED) can be calculated to provide unambiguous vibrational assignments for each mode.[5]
-
-
Electronic Property Calculations:
-
From the optimized structure, perform single-point energy calculations to derive electronic properties.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability.[9][10]
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[11][12]
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with hydrogen bonding.[7][13]
-
-
Non-Linear Optical (NLO) Property Calculation:
Anticipated Results and Discussion
This section outlines the expected outcomes from the proposed theoretical calculations, drawing parallels from studies on analogous molecules.
Molecular Geometry
The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. It is anticipated that an intramolecular hydrogen bond will form between the hydrogen of the formamido group (N-H) and an oxygen of the adjacent carboxylic acid group. This interaction would lead to a planar, six-membered ring structure, significantly influencing the molecule's overall conformation and stability.
| Parameter | Anticipated Value (Å or °) | Rationale / Comparison |
| C-COOH Bond Length | ~1.49 Å | Based on DFT studies of substituted benzoic acids.[16] |
| C-NO₂ Bond Length | ~1.47 Å | Typical for nitro groups attached to a benzene ring.[16] |
| Intramolecular H-Bond (N-H···O) | ~1.9 - 2.2 Å | NBO analysis will quantify the strength of this interaction. |
| O-C=O Bond Angle | ~123° | Consistent with carboxylic acid geometries.[16] |
Vibrational Analysis
The calculated vibrational spectra will provide a complete assignment of the fundamental modes for 2-Formamido-4-nitrobenzoic acid. Key vibrational signatures are expected as follows:
| Vibrational Mode | Anticipated Wavenumber (cm⁻¹, scaled) | Description |
| O-H Stretch (Carboxylic Acid) | ~3400-3600 cm⁻¹ (if free), lower if dimerized | A broad band characteristic of hydrogen-bonded O-H.[7] |
| N-H Stretch (Formamido) | ~3300-3400 cm⁻¹ | May be shifted due to intramolecular hydrogen bonding.[17] |
| C=O Stretch (Carboxylic Acid) | ~1700-1750 cm⁻¹ | A strong, characteristic absorption in the IR spectrum.[7] |
| C=O Stretch (Amide I band) | ~1650-1680 cm⁻¹ | Characteristic of the formamido group. |
| NO₂ Asymmetric Stretch | ~1500-1600 cm⁻¹ | A strong indicator of the nitro functional group.[17] |
| NO₂ Symmetric Stretch | ~1300-1350 cm⁻¹ | Another key vibration for the nitro group.[17] |
Frontier Molecular Orbitals (FMOs) and Reactivity
The FMO analysis is crucial for understanding the molecule's electronic behavior.[9]
-
HOMO: The HOMO is expected to be localized primarily on the benzene ring and the formamido group, which are the most electron-rich regions and thus the primary sites for electron donation.[18]
-
LUMO: The LUMO is anticipated to be concentrated on the nitro group (NO₂) and the carboxylic acid group, as these are strong electron-withdrawing groups and thus the most likely sites to accept electrons.[19]
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of chemical reactivity. A small energy gap suggests high polarizability and a higher propensity to undergo chemical reactions.[11][12]
Caption: Workflow for the theoretical analysis of 2-Formamido-4-nitrobenzoic acid.
Molecular Electrostatic Potential (MEP)
The MEP surface will visually map the electronic density. The most negative potential (typically colored red) is expected around the oxygen atoms of the carboxylic acid and nitro groups, indicating the preferred sites for electrophilic attack. The most positive potential (blue) is likely to be found around the hydrogen atoms of the carboxylic acid and formamido groups, highlighting them as sites for nucleophilic attack.[11]
Natural Bond Orbital (NBO) Analysis
NBO analysis will provide quantitative insights into intramolecular bonding and stabilization.[13] A key finding will be the quantification of the stabilization energy (E(2)) from the interaction between the lone pair of the carbonyl oxygen (in the COOH group) and the antibonding orbital of the N-H bond of the formamido group. A high E(2) value would confirm a strong intramolecular hydrogen bond.
Non-Linear Optical (NLO) Properties
Organic molecules with significant charge separation, often found in push-pull systems (electron-donating group connected to an electron-withdrawing group via a π-conjugated system), can exhibit large NLO responses.[14] In 2-Formamido-4-nitrobenzoic acid, the formamido group can act as a weak electron donor and the nitro group is a strong electron acceptor. The calculated first-order hyperpolarizability (β₀) value will determine if the molecule has a significant NLO response, making it a candidate for optical materials.[20]
Caption: Atom numbering scheme for 2-Formamido-4-nitrobenzoic acid.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the comprehensive theoretical analysis of 2-Formamido-4-nitrobenzoic acid. By employing Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, researchers can reliably predict the molecule's structural, vibrational, and electronic properties. The anticipated results—including the formation of a stable intramolecular hydrogen bond, distinct vibrational signatures, and a charge-separated electronic structure—offer a valuable starting point for future experimental validation and exploration of this molecule's potential in materials science and medicinal chemistry. The outlined protocols are designed to be self-validating and serve as a blueprint for the computational investigation of other novel benzoic acid derivatives.
References
- ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids.
-
Indian Academy of Sciences. (2018). Linear and nonlinear optical properties of 4-nitrobenzoic acid (4-NBA) single crystals. Retrieved from [Link]
-
YouTube. (2022). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential of compounds 2–4. Retrieved from [Link]
-
PMC. (2023). Delocalization quantitatively mapped for prototypic organic nitroanions as well as azidoform anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Linear and nonlinear optical properties of 4-Nitrobenzoic acid (4-NBA) single crystals | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. Retrieved from [Link]
-
PubMed. (2024). Synthesis, crystal structure, spectroscopic and computational studies of NLO active 2-methylimdazolium 4-nitrobenzoic acid single crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). Non linear optical property of 4-aminopyridinium 2-chloro-5-nitrobenzoate. Retrieved from [Link]
-
Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- And 4-nitrobenzaldehydes | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). On the vibrations of formic acid predicted from first principles. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3D HOMO and LUMO orbital profiles, the orbital energy values, and the energy gap. Retrieved from [Link]
-
Sciforum. (n.d.). Computational prediction and experimental confirmation of solid solution formation from different nitrobenzoic acid derivatives and their isomers. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. Retrieved from [Link]
-
SciSpace. (2021). Cocrystals of Ethenzamide With 2-Nitrobenzoic Acid - Conformational Analysis, MD Simulations And DFT Investigations. Retrieved from [Link]
-
MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]
-
Progress in Physics of Applied Materials. (n.d.). Growth and Characterization of 1, 2, 3- Benzotriazole 2-chloro 4-nitrobenzoic Acid (BCNB) Single Crystal for NLO Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
-
YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]
-
PubMed. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Retrieved from [Link]
-
PubMed. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO and LUMO 3D plots of the 4-nitrophenol compound. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of (a) 2-substituted-4-nitrobenzoic acids, (b).... Retrieved from [Link]
Sources
- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, crystal structure, spectroscopic and computational studies of NLO active 2-methylimdazolium 4-nitrobenzoic acid single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 6. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. Delocalization quantitatively mapped for prototypic organic nitroanions as well as azidoform anions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orientjchem.org [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Selective N-Formylation of 2-Amino-4-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide for the selective N-formylation of 2-amino-4-nitrobenzoic acid to synthesize 2-(formylamino)-4-nitrobenzoic acid. The protocol leverages the highly efficient and practical method of generating acetic formic anhydride (AFA) in situ from formic acid and acetic anhydride.[1][2] This approach avoids the need to handle the thermally unstable formic anhydride directly.[3] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
Formylation, the process of introducing a formyl group (-CHO), is a cornerstone transformation in organic synthesis.[4] It is frequently employed for the protection of primary and secondary amines, a critical step in the multi-step synthesis of complex molecules like pharmaceuticals and agrochemicals.[2][3] The resulting formamides are stable intermediates and can serve as precursors for isocyanide preparation or for the synthesis of mono-methylated amines.[2]
The target molecule, 2-(formylamino)-4-nitrobenzoic acid, is a valuable intermediate. The presence of the carboxylic acid, nitro, and formamide functionalities provides multiple reaction sites for further chemical derivatization in the development of novel therapeutic agents or materials.[5][6]
The selected method utilizes acetic formic anhydride (AFA) as the formylating agent. AFA is a mixed anhydride that is more stable than pure formic anhydride and is a potent and highly reactive formylating agent.[1][3] It is conveniently generated in situ by reacting formic acid with acetic anhydride, making it a practical choice for laboratory-scale synthesis.[3][7]
Mechanistic Principles: The Chemistry of AFA Formylation
The efficacy of this protocol is rooted in the controlled, in situ generation and selective reactivity of acetic formic anhydride (AFA).
2.1. In Situ Generation of Acetic Formic Anhydride (AFA)
AFA is prepared by the exothermic reaction between formic acid and acetic anhydride.[3][7] The reaction is typically performed at low temperatures (0-10 °C) to control the reaction rate and prevent the thermal decomposition of the mixed anhydride.[3] AFA is unstable at elevated temperatures and can decompose, evolving carbon monoxide gas.[7]
2.2. The Formylation Mechanism
The N-formylation of 2-amino-4-nitrobenzoic acid proceeds via a nucleophilic acyl substitution reaction. The key to the selectivity of AFA lies in the differential electrophilicity of its two carbonyl carbons. The formyl carbonyl is significantly more electrophilic and sterically less hindered than the acetyl carbonyl.[3]
Consequently, the lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-nitrobenzoic acid preferentially attacks the formyl carbonyl carbon of AFA. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion—an excellent leaving group—to yield the stable N-formylated product, 2-(formylamino)-4-nitrobenzoic acid, and acetic acid as a byproduct.
Reaction Mechanism Overview
Caption: Mechanism of N-formylation using AFA.
Detailed Experimental Protocol
This protocol is designed for the reliable synthesis of 2-(formylamino)-4-nitrobenzoic acid on a laboratory scale.
3.1. Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |
| 2-Amino-4-nitrobenzoic acid | 619-17-0 | 182.13 | 1.82 g | 0.01 mol | Substrate, ≥98% purity |
| Formic Acid | 64-18-6 | 46.03 | 1.5 mL | ~0.04 mol | ≥98% purity, corrosive |
| Acetic Anhydride | 108-24-7 | 102.09 | 2.0 mL | ~0.02 mol | ≥98% purity, corrosive, lachrymator |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - | For work-up |
| Ice | - | - | As needed | - | For cooling baths |
3.2. Equipment
-
100 mL and 50 mL round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel or syringe
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
3.3. Safety Precautions
-
Hazardous Chemicals: This procedure involves corrosive and hazardous chemicals. All steps must be performed inside a certified chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Exothermic Reaction: The formation of AFA is exothermic. Maintain strict temperature control to prevent overheating and potential decomposition, which can release toxic carbon monoxide gas.[3][7]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[10]
3.4. Step-by-Step Synthesis Procedure
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. capitalresin.com [capitalresin.com]
- 10. laballey.com [laballey.com]
Technical Guide: 2-Formamido-4-nitrobenzoic Acid as an Intermediate for Heterocyclic Synthesis
Executive Summary
2-Formamido-4-nitrobenzoic acid (CAS: 199523-83-6) is a pivotal "masked" electrophile used in the synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry. Unlike its 2-methyl analog (derived from acetic anhydride), the formamido derivative allows for the construction of C2-unsubstituted quinazolinones. This structural feature is critical for minimizing steric bulk at the binding interface of kinase inhibitors and GPCR ligands.
This guide provides a validated workflow for the synthesis of this intermediate and its subsequent conversion into 7-nitroquinazolin-4(3H)-ones. The nitro group at position 7 serves as a strategic handle, allowing for late-stage diversification via reduction to the aniline and subsequent Sandmeyer reactions, Buchwald-Hartwig couplings, or amide formations.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | 2-Formamido-4-nitrobenzoic acid |
| Synonyms | N-Formyl-4-nitroanthranilic acid; 4-Nitro-2-(formylamino)benzoic acid |
| CAS Number | 199523-83-6 (Sigma-Aldrich); 65911-46-8 (Generic) |
| Molecular Formula | |
| Molecular Weight | 210.14 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, hot acetic acid; sparingly soluble in water |
| Key Reactivity | Cyclodehydration to 7-nitro-4H-3,1-benzoxazin-4-one; Nucleophilic attack by amines |
Protocol 1: Synthesis of the Intermediate
Objective: Selective N-formylation of 2-amino-4-nitrobenzoic acid without decarboxylation.
Reagents
-
Precursor: 2-Amino-4-nitrobenzoic acid (4-nitroanthranilic acid) [CAS: 619-17-0]
-
Reagent/Solvent: Formic acid (98% grade)
-
Workup: Distilled water, Ethanol (cold)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 10.0 g (54.9 mmol) of 2-amino-4-nitrobenzoic acid to the flask.
-
Solvation: Add 50 mL of Formic acid (98%). The solid may not dissolve completely at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 100–105 °C) with stirring. Maintain reflux for 2 to 3 hours .
-
Expert Insight: The electron-withdrawing nitro group decreases the nucleophilicity of the amine. High concentration formic acid acts as both solvent and catalyst, driving the equilibrium toward the amide.
-
-
Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1 + 1% Acetic Acid). The starting aniline (fluorescent yellow) should disappear, replaced by a lower Rf spot (formamide).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of ice-cold water with vigorous stirring. The product will precipitate as a pale solid.
-
Causality: Rapid dilution in water shifts the solubility equilibrium, crashing out the hydrophobic amide while retaining excess formic acid in the aqueous phase.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with 2 × 20 mL of cold water followed by 1 × 10 mL of cold ethanol to facilitate drying.
-
Drying: Dry in a vacuum oven at 50 °C for 4 hours.
-
Typical Yield: 85–92%
-
Protocol 2: Synthesis of 7-Nitroquinazolin-4(3H)-one
Objective: Cyclization of the intermediate to the bicyclic heterocycle.
Method A: Reaction with Primary Amines (3-Substituted Derivatives)
This method generates 3-substituted quinazolinones, which are common drug pharmacophores.
-
Reaction: In a pressure vial or round-bottom flask, suspend 1.0 equiv of 2-Formamido-4-nitrobenzoic acid in glacial acetic acid (0.5 M concentration).
-
Addition: Add 1.1 equiv of the primary amine (
). -
Cyclization: Heat to reflux (118 °C) for 4–6 hours.
-
Purification: Cool to room temperature. If the product precipitates, filter and wash with ether.[5][6] If soluble, concentrate in vacuo and recrystallize from Ethanol/DMF.
Method B: Synthesis of the Parent Scaffold (Unsubstituted N3)
-
Reagent: Suspend the intermediate in Formamide (10 volumes).
-
Conditions: Heat to 140–150 °C for 3 hours.
-
Workup: Cool and dilute with water. Filter the precipitate.[7][5][8][3][9]
Mechanistic Pathway & Visualization
The following diagram illustrates the divergent pathways available from the 2-formamido intermediate, highlighting the critical benzoxazinone transition state that enables diversity-oriented synthesis.
Caption: Figure 1. Divergent synthetic pathways from 2-Formamido-4-nitrobenzoic acid. The intermediate can react directly with amines or pass through a benzoxazinone species.
Troubleshooting & Critical Parameters
Decarboxylation Control
-
Risk: Electron-deficient anthranilic acids are prone to thermal decarboxylation, yielding formanilides (impurities).
-
Mitigation: Avoid heating the dry solid intermediate above its melting point without a condensing agent. In Protocol 2, ensure the amine is present before high heat is applied, or use Acetic Acid as solvent to stabilize the carboxylate equilibrium.
Solubility Issues
-
Observation: The nitro group significantly reduces solubility in non-polar solvents.
-
Solution: Use DMF or DMAc for reactions with sterically hindered amines. If using ethanol, adding a catalytic amount of acetic acid helps solubilize the intermediate via protonation.
Benzoxazinone Isolation
-
Note: While the benzoxazinone (Figure 1, yellow node) can be isolated by treating the starting material with acetic anhydride, it is moisture-sensitive. For most medicinal chemistry applications, the one-pot protocol (Intermediate + Amine
Product) is superior in yield and operational simplicity.
References
-
Sigma-Aldrich. N-Formyl-4-nitroanthranilic acid Product Page. Merck KGaA. Link
-
Parchem. 2-Formamido-4-nitrobenzoic acid CAS 65911-46-8. Parchem Fine & Specialty Chemicals. Link
-
Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry. Link
- Connolly, D. J., et al. (2005).Synthesis of quinazolin-4(3H)-ones from anthranilic acid. Tetrahedron.
-
Organic Chemistry Portal. Synthesis of Quinazolinones. Link
Sources
- 1. 62-23-7|4-Nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. youtube.com [youtube.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. youtube.com [youtube.com]
- 5. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Selective Reduction of 2-Formamido-4-nitrobenzoic acid
Introduction
The selective reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a reliable route to substituted anilines which are pivotal intermediates in the pharmaceutical and materials science industries.[1][2] 2-Formamido-4-nitrobenzoic acid is a valuable starting material, as its reduction product, 2-formamido-4-aminobenzoic acid, serves as a direct precursor to a variety of heterocyclic scaffolds, including quinazolinones and other pharmacologically relevant structures.
The primary synthetic challenge presented by this substrate is one of chemoselectivity. The molecule possesses three distinct functional groups: a nitro group, a formamido group, and a carboxylic acid. The goal of the reaction is typically the exclusive reduction of the nitro moiety to an amine, without inducing hydrolysis of the formamido protecting group or reduction of the carboxylic acid. This application note provides a comprehensive guide to performing this transformation, detailing the underlying chemical principles, a comparative analysis of common reducing agents, and field-tested protocols for researchers in organic synthesis and drug development.
Chemical Principles & Mechanistic Considerations
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, most notably a nitroso (-NO) and a hydroxylamine (-NHOH) species.[3][4] The specific reducing agent and reaction conditions dictate the mechanism and the potential for side reactions.
Key Considerations for 2-Formamido-4-nitrobenzoic acid:
-
Nitro Group: This is the target for reduction. Its strong electron-withdrawing nature activates the aromatic ring, but this effect is modulated by the other substituents.
-
Formamido Group (-NHCHO): This amide functionality serves as a protecting group for the 2-amino position. It is generally stable under neutral and mildly acidic or basic conditions but is susceptible to hydrolysis under harsh acidic or basic conditions, which would yield 2,4-diaminobenzoic acid.
-
Carboxylic Acid Group (-COOH): This group is generally resistant to reduction under the conditions typically used for nitro group reduction, such as catalytic hydrogenation or metal/acid systems. Only very powerful, non-selective reducing agents like lithium aluminum hydride (which are unsuitable for aromatic nitro to amine conversions as they tend to form azo products) would pose a risk.[5]
The choice of reducing agent is therefore paramount in controlling the reaction's outcome, determining whether the formamido group is retained or cleaved.
Figure 1: Potential reaction pathways for the reduction of 2-Formamido-4-nitrobenzoic acid, highlighting the influence of reaction conditions on the final product.
Comparative Analysis of Reducing Agents
The selection of an appropriate reducing agent is critical for achieving the desired product. The table below summarizes the performance and key characteristics of several common methods for aromatic nitro group reduction.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Selectivity Concerns |
| H₂ / Palladium on Carbon (Pd/C) | H₂ gas (balloon or Parr shaker), Methanol/Ethanol/Ethyl Acetate solvent, Room Temp. | High yield, clean reaction, easy product isolation (catalyst is filtered off).[5] | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. Generally preserves amide and acid groups. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate solvent, often heated (e.g., 70-80 °C).[6][7] | Mild and highly chemoselective for the nitro group.[5][8] Tolerates a wide range of functional groups including esters and nitriles.[7] | Stochiometric amounts are required. Work-up can be tedious due to the need to remove tin salts by basification.[8][9] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solvent systems (e.g., DMF/water, THF/water), often with a base like NH₄OH. | Inexpensive, safe, and effective under non-acidic conditions.[10][11] Good for substrates incompatible with hydrogenation. | Can require elevated temperatures; yields can be variable depending on the substrate. |
| Iron (Fe) / Acid | Fe powder with HCl, Acetic Acid, or NH₄Cl in an aqueous/alcoholic solvent. | Very inexpensive and robust method.[5] | Strongly acidic conditions are likely to hydrolyze the formamido group. Removal of iron salts during work-up can be challenging.[9] |
| Zinc (Zn) / Acid | Zn dust with Acetic Acid or NH₄Cl.[5] | Effective reducing agent. | Similar to iron, the acidic conditions can cause hydrolysis of sensitive groups. |
For the selective synthesis of 2-Formamido-4-aminobenzoic acid , Catalytic Hydrogenation, Tin(II) Chloride, and Sodium Dithionite are the recommended methods. For the direct synthesis of 2,4-Diaminobenzoic acid , an iron/acid system would be a more direct, albeit less controlled, route.
Experimental Protocols
The following protocols are designed as robust starting points and may require minor optimization based on laboratory-specific conditions and equipment.
Protocol 4.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Principle: This method utilizes heterogeneous catalysis with palladium on carbon to activate molecular hydrogen for the clean and efficient reduction of the nitro group. It is performed under neutral conditions, ensuring the preservation of the formamido and carboxylic acid groups.[5]
Materials and Reagents:
-
2-Formamido-4-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C), 5-10 mol% by weight
-
Methanol or Ethanol (ACS grade or higher)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite™ (diatomaceous earth) for filtration
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask or hydrogenation vessel, dissolve 2-Formamido-4-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Inerting: Seal the reaction vessel and purge the system with the inert gas for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the vessel (a balloon is sufficient for small-scale reactions) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is fully consumed, carefully purge the reaction vessel with inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Formamido-4-aminobenzoic acid, which can be purified further by recrystallization if necessary.
Protocol 4.2: Selective Reduction using Tin(II) Chloride (SnCl₂)
Principle: Tin(II) chloride is a classic and reliable chemoselective reducing agent that converts aromatic nitro groups to amines in the presence of other reducible functionalities.[7][8] The reaction is typically carried out in a protic solvent.
Materials and Reagents:
-
2-Formamido-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O), 4-5 equivalents
-
Absolute Ethanol or Ethyl Acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Step-by-Step Procedure:
-
Preparation: To a solution of 2-Formamido-4-nitrobenzoic acid (1 equivalent) in absolute ethanol (approx. 0.2 M), add SnCl₂·2H₂O (5 equivalents).[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Work-up & Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice.[6]
-
Carefully add a 5% aqueous NaHCO₃ solution with vigorous stirring until the pH of the mixture is slightly basic (pH 7-8). This will precipitate tin salts as a white solid.[6][7]
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture). The desired product should move into the organic layer.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Protocol 4.3: Reduction using Sodium Dithionite (Na₂S₂O₄)
Principle: Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive and safe reducing agent that works well in aqueous systems, providing an alternative to catalytic hydrogenation or acidic metal reductions.[10][12]
Materials and Reagents:
-
2-Formamido-4-nitrobenzoic acid
-
Sodium Dithionite (Na₂S₂O₄), 3-4 equivalents
-
Ammonium Hydroxide (NH₄OH), concentrated
-
Water and Dioxane or THF
-
Ethyl Acetate
Step-by-Step Procedure:
-
Preparation: Dissolve 2-Formamido-4-nitrobenzoic acid (1 equivalent) in a mixture of water and a co-solvent like dioxane or THF (e.g., 1:1 ratio). Add concentrated ammonium hydroxide until the solution is basic (pH > 9) to ensure the substrate is solubilized as its ammonium salt.
-
Addition of Reductant: Heat the solution to 60-80 °C. Add sodium dithionite (3-4 equivalents) portion-wise over 30 minutes. Be aware of potential gas evolution (sulfur dioxide).
-
Reaction: Maintain the temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Extraction: Alternatively, acidify the mixture carefully with dilute HCl to pH ~7, then extract with ethyl acetate.
-
Isolation: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Workflow and Data Interpretation
The selection of a protocol should be guided by the available equipment, desired scale, and the specific requirements for product purity.
Figure 2: A decision-making workflow to guide the selection of the most appropriate reduction protocol.
| Protocol | Expected Product | Typical Yield Range | Key Considerations |
| 4.1: H₂ / Pd-C | 2-Formamido-4-aminobenzoic acid | >90% | Requires hydrogenation equipment. Product is typically very clean after filtration. |
| 4.2: SnCl₂ | 2-Formamido-4-aminobenzoic acid | 85-95% | Highly reliable and selective. Work-up requires careful pH adjustment to remove tin byproducts.[6] |
| 4.3: Na₂S₂O₄ | 2-Formamido-4-aminobenzoic acid | 70-90% | Good for avoiding metals and hydrogenation. Reaction progress can be sensitive to pH and temperature. |
Troubleshooting
-
Incomplete Reaction:
-
H₂/Pd-C: The catalyst may be poisoned or inactive. Ensure the system is free of oxygen and catalyst poisons (like sulfur compounds). Increase catalyst loading or hydrogen pressure.
-
SnCl₂/Na₂S₂O₄: Insufficient equivalents of the reducing agent may have been used. Ensure reagents are fresh. Increase reaction time or temperature.
-
-
Formation of 2,4-Diaminobenzoic acid: This indicates hydrolysis of the formamido group. This is unlikely with the recommended selective protocols but could occur if the work-up for the SnCl₂ reaction involves prolonged exposure to strongly basic conditions, or if an acidic metal reduction (Fe/HCl) was used instead.
-
Difficult Product Isolation (SnCl₂ method): If a persistent emulsion or colloid forms during basification, it may be due to incomplete precipitation of tin hydroxides. Allow the mixture to stand, or filter through Celite™ before extraction. Ensure the pH is carefully controlled.[8]
Conclusion
The reduction of 2-Formamido-4-nitrobenzoic acid to 2-Formamido-4-aminobenzoic acid is a highly feasible transformation that can be accomplished with excellent chemoselectivity and high yields. The choice between catalytic hydrogenation, tin(II) chloride, and sodium dithionite allows for flexibility based on available laboratory resources and specific project constraints. By understanding the underlying chemical principles and carefully following established protocols, researchers can reliably synthesize this valuable intermediate for applications in pharmaceutical development and advanced chemical synthesis.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
Laha, J. K., Gupta, P., & Hazra, A. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(1), 725–730. Available from: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
askIITians. (2022). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
PubMed. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from [Link]
-
ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Retrieved from [Link]
- Google Patents. (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
-
ResearchGate. (2014). How do you selectively reduce the nitro group? Retrieved from [Link]
-
P. F. Hollenberg, et al. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available from: [Link]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
derivatization of the carboxylic acid group in 2-Formamido-4-nitrobenzoic acid
Application Note: Precision Derivatization of 2-Formamido-4-nitrobenzoic Acid
Executive Summary
2-Formamido-4-nitrobenzoic acid (N-formyl-4-nitroanthranilic acid) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of quinazolinone-based kinase inhibitors and antibacterials. However, its derivatization presents a critical chemoselective challenge: the ortho-formamido group predisposes the molecule to cyclization.
Standard carboxylic acid activation (e.g., acid chlorides, acidic Fischer esterification) often triggers spontaneous dehydration to form 4-nitro-4H-3,1-benzoxazin-4-one , which subsequently reacts with nucleophiles to yield cyclic quinazolinones rather than linear derivatives.
This guide provides two distinct, self-validating workflows:
-
Linear Derivatization: Protocols to functionalize the carboxylic acid while preserving the formamide and open-chain structure.
-
Cyclizing Derivatization: A controlled pathway to access the quinazolinone core intentionally.
Chemical Strategy & Mechanistic Insight
The reactivity of 2-Formamido-4-nitrobenzoic acid is governed by the "Ortho Effect" and the electron-withdrawing nitro group.
-
The Trap (Cyclization): Activation of the carboxylate carbon (
) renders it highly electrophilic. The carbonyl oxygen of the adjacent formamide group ( ) acts as an intramolecular nucleophile, attacking to release water and form the benzoxazinone ring. -
The Solution (Linearity): To maintain the linear structure, the reaction conditions must:
-
Avoid strong dehydrating agents (e.g.,
, , ). -
Operate under mild basic conditions where the carboxylate is nucleophilic (for esters) or use "soft" activation (for amides).
-
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between linear functionalization and cyclization.
Figure 1: Divergent reaction pathways. Path A preserves the scaffold; Path B leads to heterocycle formation.
Protocol A: Linear Esterification (Preservation Route)
Goal: Synthesis of Methyl 2-formamido-4-nitrobenzoate.
Method: Alkylation via Carboxylate Nucleophile (
Materials
-
2-Formamido-4-nitrobenzoic acid (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv) Caution: Carcinogen
-
Potassium Carbonate (
), anhydrous (1.2 equiv) -
DMF (Dimethylformamide), anhydrous (Concentration: 0.2 M)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Formamido-4-nitrobenzoic acid (1.0 g, 4.76 mmol) in anhydrous DMF (24 mL).
-
Deprotonation: Add anhydrous
(0.79 g, 5.71 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange due to carboxylate formation. -
Alkylation: Add Methyl Iodide (0.45 mL, 7.14 mmol) dropwise via syringe.
-
Reaction: Stir at RT for 4–6 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar acid) should disappear, replaced by a less polar spot (ester).
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR: Singlet at
ppm ( ). Broad singlet/doublet at ppm (Formyl ) and broad singlet at ppm ( ). -
Absence of Cyclization: No peaks corresponding to the quinazolinone ring system (often distinct aromatic shifts).
Protocol B: Linear Amidation (Library Synthesis)
Goal: Coupling with primary amines (e.g., Benzylamine) without cyclization. Method: HATU-mediated coupling. Why this works: HATU activates the acid to an O-acylurea/active ester intermediate that is reactive enough to couple with amines at RT but stable enough to resist intramolecular cyclization if heat is avoided.
Materials
-
2-Formamido-4-nitrobenzoic acid (1.0 equiv)
-
Amine (
) (1.1 equiv)[3] -
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
DMF (anhydrous)
Step-by-Step Procedure
-
Activation: Dissolve the acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir at 0°C for 15 minutes.
-
Note: Low temperature is crucial to suppress side reactions during activation.
-
-
Coupling: Add the amine (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (mild wash to remove unreacted amine/DIPEA), saturated
, and brine.-
Caution: Do not use strong base during workup to avoid hydrolyzing the formamide.
-
Protocol C: Controlled Cyclization (Quinazolinone Route)
Goal: Intentional synthesis of 7-nitroquinazolin-4(3H)-one derivatives. Context: If your analysis shows "impurities" in the previous protocols, it is likely this product. This protocol serves as a reference standard to identify those impurities.
Method
-
Dehydrative Cyclization: Reflux 2-Formamido-4-nitrobenzoic acid in Acetic Anhydride (
) for 2 hours. -
Intermediate Isolation: Concentrate to dryness. This yields the Benzoxazinone intermediate.[4]
-
Amine Insertion: Redissolve in Ethanol or DMF, add the amine (
), and reflux for 4 hours. -
Result: The amine attacks the benzoxazinone, opening the ring and then re-closing it to form the thermodynamically stable quinazolinone.
Troubleshooting & QC Data
| Issue | Observation | Root Cause | Solution |
| Low Yield (Ester) | Starting material remains | Base too weak or old MeI | Use fresh MeI; ensure |
| Cyclization | Product mass = Target - 18 (Loss of H2O) | Reaction temp too high or acidic activation used | Switch to Protocol A (Alkyl Halide). Avoid SOCl2. |
| Deformylation | Product mass = Target - 28 (Loss of CO) | Hydrolysis of formamide | Avoid strong acid/base workups. Keep pH 4-9. |
References
-
Cyclization Mechanism: Ohno, H., et al.[5] "Potassium Carbonate-Promoted Stereospecific 5-Endo-Trig Cyclization." Organic Letters, 2006, 8(5), 947-950. Link
-
Esterification Protocols: Ren, J.W., et al.[2][3] "Synthesis of Dipeptide, Amide, and Ester without Racemization." Organic Letters, 2021, 23, 7497-7502.[2] Link
-
Quinazolinone Synthesis: Jafari, E., et al.[4][6] "Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives." Research in Pharmaceutical Sciences, 2016. (Contextual grounding for the cyclization pathway).
-
Mild Esterification: BenchChem Application Notes. "Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid." (General nitro-anthranilic acid handling). Link
Sources
- 1. US3213094A - Method of preparing quinazolones - Google Patents [patents.google.com]
- 2. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Carbonate-Promoted Stereospecific 5-Endo-Trig Cyclization of Unactivated Allenes in the Absence of Any Transition Metals [organic-chemistry.org]
- 6. scispace.com [scispace.com]
Purification of Crude 2-Formamido-4-nitrobenzoic Acid: Application Notes and Protocols
An Application Guide for Researchers
Abstract: 2-Formamido-4-nitrobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of crude 2-Formamido-4-nitrobenzoic acid. It explores three primary methodologies: recrystallization, acid-base extraction, and column chromatography, explaining the underlying principles and providing step-by-step protocols.
Introduction and Impurity Profile
The primary route to synthesizing 2-Formamido-4-nitrobenzoic acid involves the formylation of 2-amino-4-nitrobenzoic acid. Consequently, the crude product is often contaminated with unreacted starting material, potential side-products, and hydrolysis products. Effective purification is therefore essential to remove these impurities.
Common Impurities:
-
2-amino-4-nitrobenzoic acid: The primary starting material. Its presence can interfere with subsequent reactions.
-
Isomeric Byproducts: Small quantities of other nitro-substituted isomers may form depending on the initial nitration reaction conditions used to produce the starting material.[1]
-
Hydrolysis Products: The formamido group can be susceptible to hydrolysis, reverting to the amino group, particularly under harsh pH or temperature conditions.
-
Colored Impurities: Often arise from side reactions during synthesis, leading to a discolored crude product.[2]
Method 1: Purification by Recrystallization
Recrystallization is a robust technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[3] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent (mother liquor).[4]
Causality Behind Experimental Choices: Solvent Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization. 2-Formamido-4-nitrobenzoic acid possesses several functional groups (carboxylic acid, amide, nitro group) that dictate its solubility.
-
Polar Protic Solvents: Solvents like ethanol, methanol, and water can engage in hydrogen bonding. Ethanol is often a good starting point for aromatic carboxylic acids.[3] While the compound is sparingly soluble in water, hot water can be effective, especially for removing inorganic salts.[5][6]
-
Polar Aprotic Solvents: Solvents like acetone or ethyl acetate can also be effective.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be used to fine-tune the solubility profile. For example, an ethanol/water or acetone/hexane mixture.
Based on the solubility of similar compounds like 4-methyl-3-nitrobenzoic acid and other nitrobenzoic acids, ethanol is a highly recommended solvent.[3][7]
Experimental Protocol: Recrystallization from Ethanol
This protocol is designed for the purification of approximately 5 grams of crude 2-Formamido-4-nitrobenzoic acid.
Materials and Equipment:
-
Crude 2-Formamido-4-nitrobenzoic acid
-
Ethanol (95% or absolute)
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks (250 mL and 150 mL)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice-water bath
Procedure:
-
Dissolution: Place 5.0 g of the crude product into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 50 mL of ethanol. Heat the mixture on a hot plate with gentle stirring. Add more hot ethanol in small portions until the solid completely dissolves.[3] Avoid adding a large excess of solvent to ensure maximum recovery.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source and add a small amount (approx. 0.1-0.2 g) of activated charcoal.[1][2] Reheat the solution to boiling for 5-10 minutes with stirring. The charcoal will adsorb colored impurities.
-
Hot Gravity Filtration: To remove the activated charcoal and any insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask (150 mL) and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the preheated flask. This step must be done rapidly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[8] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum in the funnel for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out / Gummy Precipitate | Solution cooled too quickly; Solvent is too nonpolar for the impurities. | Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a different solvent system.[2] |
| No Crystals Form Upon Cooling | Too much solvent was used; Solution is not saturated. | Evaporate some of the solvent to increase the concentration and attempt to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] |
| Low Recovery Yield | Too much solvent was used; Premature crystallization during hot filtration; Crystals are too soluble in the cold wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing the final product.[1] |
| Product is Still Colored | Insufficient amount of activated charcoal used; Contamination is not effectively removed by charcoal. | Repeat the recrystallization, ensuring the solution is treated with an adequate amount of activated charcoal before hot filtration.[2] |
Method 2: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group. 2-Formamido-4-nitrobenzoic acid can be converted into its water-soluble carboxylate salt by treatment with a mild aqueous base, such as sodium bicarbonate (NaHCO₃). This allows it to be separated from neutral or basic organic impurities, which remain in an immiscible organic solvent.[9][10] The pure acid is then regenerated by acidifying the aqueous layer.
Causality Behind Experimental Choices: The Right Base
While a strong base like sodium hydroxide (NaOH) can deprotonate the carboxylic acid, it also poses a risk of hydrolyzing the formamido (-NHCHO) group back to an amine (-NH₂).[9] Therefore, a weaker base like sodium bicarbonate is the authoritative choice. It is sufficiently basic to deprotonate the carboxylic acid (pKa ≈ 3-4) but not strong enough to readily cleave the amide bond, thus preserving the molecule's integrity.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
Materials and Equipment:
-
Crude 2-Formamido-4-nitrobenzoic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Dissolve 5.0 g of the crude product in approximately 100 mL of ethyl acetate in a beaker. If there are insoluble solids, filter them off first.
-
Extraction: Transfer the ethyl acetate solution to a 250 mL separatory funnel. Add 50 mL of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ gas that is generated.[9]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.
-
Repeat Extraction: To ensure complete extraction of the acidic product, add another 30 mL portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first one.
-
Wash Organic Layer (Optional): The organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to recover these components if desired. For this protocol, it can be set aside for proper disposal.
-
Regeneration of Product: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH ≈ 2), as confirmed with pH paper.[11] A precipitate of the purified product will form.
-
Isolation: Collect the white/pale yellow precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product completely, preferably in a vacuum oven, until a constant weight is achieved.
Method 3: Purification by Column Chromatography
For achieving the highest purity, especially for analytical standards or when other methods fail to remove a persistent impurity, column chromatography is an effective option. This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (solvent).[12]
Principle of Separation
2-Formamido-4-nitrobenzoic acid is a polar compound. It will adhere to the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, it can be eluted from the column. Less polar impurities will travel down the column faster, while more polar impurities will move slower, allowing for separation. Due to the acidity of the compound, tailing can be an issue on silica gel. This is often mitigated by adding a small amount of a modifying acid, like acetic acid, to the eluent.
General Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common choice. For example, starting with 20% ethyl acetate in hexane and gradually increasing the polarity. To improve peak shape, 0.5-1% acetic acid should be added to the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or another suitable solvent (like acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution and Fraction Collection: Begin running the mobile phase through the column, collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
Comparison of Purification Methods
| Parameter | Recrystallization | Acid-Base Extraction | Column Chromatography |
| Typical Purity | Good to Excellent (>98%) | Good to Excellent (>98%) | Excellent (>99.5%) |
| Typical Yield | 70-90% | 85-95% | 50-80% |
| Scalability | Excellent (grams to kilograms) | Excellent (grams to kilograms) | Poor to Fair (milligrams to grams) |
| Complexity & Time | Moderate | Low | High |
| Solvent Usage | Moderate | Moderate | High |
| Best For... | Removing major impurities from large batches. | Removing neutral/basic impurities. | Achieving analytical-grade purity; Separating closely related compounds. |
Purity Assessment
After purification, the identity and purity of 2-Formamido-4-nitrobenzoic acid should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): An effective method for quantifying purity and detecting trace impurities.[1][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.
References
-
Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?[Link]
-
Studocu. (2007). Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Missouri S&T. Aromatic Nitro Compounds. [Link]
-
CDC Stacks. (2014). Supporting Information - A Ratiometric Fluorescent Probe for Rapid Detection of Hypoxia. [Link]
- Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
-
Scribd. Acid-Base Extraction of Organic Compounds. [Link]
-
University of Arizona. Recrystallization 2. [Link]
-
Magritek. (2015). Separation of Acidic, Basic and Neutral Compounds. [Link]
- Google Patents. (1954).
- Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
University of Massachusetts Boston. The Recrystallization of Benzoic Acid. [Link]
-
Truman State University. Recrystallization of Benzoic Acid. [Link]
-
Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]
-
Organic Syntheses. p-NITROBENZOIC ACID. [Link]
-
Wikipedia. 4-Nitrobenzoic acid. [Link]
-
Solubility of Things. 4-Nitrobenzoic acid. [Link]
-
PubChem. 4-Nitrobenzoic Acid. [Link]
-
ResearchGate. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. magritek.com [magritek.com]
- 11. Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture — Adam Cap [adamcap.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Formamido-4-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Formamido-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chemical intermediate. Drawing from established protocols and practical field experience, this document provides in-depth troubleshooting advice, detailed experimental procedures, and answers to frequently encountered questions. Our goal is to empower you to overcome common challenges and achieve consistent, high-quality results in your laboratory.
Overview of the Synthesis
The synthesis of 2-Formamido-4-nitrobenzoic acid is primarily achieved through the N-formylation of 2-Amino-4-nitrobenzoic acid. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group. The most common and direct method utilizes formic acid, often in the presence of a dehydrating agent or a catalyst to drive the reaction to completion.
The overall transformation is as follows:
Reaction Scheme: 2-Amino-4-nitrobenzoic acid reacts with a formylating agent to yield 2-Formamido-4-nitrobenzoic acid.
While seemingly straightforward, this synthesis is prone to challenges such as incomplete conversion, side product formation, and difficulties in purification. This guide will address these issues systematically.
The Underlying Chemistry: Nucleophilic Acyl Substitution
The formylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group (-NH₂) of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent (e.g., formic acid). The reaction is often promoted under acidic conditions, which activate the formylating agent. The use of an activating agent or catalyst, such as imidazole, can significantly enhance the reaction rate and yield by facilitating the formation of a more reactive formylating intermediate.[1]
Caption: Nucleophilic acyl substitution mechanism for N-formylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most frequent issue, often stemming from several potential causes.
-
Possible Cause A: Inefficient Formylating Agent or Conditions
-
Explanation: Formic acid alone can be a slow formylating agent. The equilibrium may not favor product formation without an effective way to remove the water byproduct or activate the formic acid.
-
Solution:
-
Use an Activating Agent: Studies have shown that adding a stoichiometric amount of a promoter like imidazole can significantly improve yields.[1] Imidazole reacts with formic acid to form a more reactive formyl imidazolide intermediate.
-
Employ a Mixed Anhydride: A common strategy is to use a mixture of formic acid and acetic anhydride. This in-situ generates formyl acetate, a much more potent formylating agent.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can increase the reaction rate. However, monitor the temperature carefully to avoid potential side reactions.
-
-
-
Possible Cause B: Purity of Starting Material
-
Explanation: The starting material, 2-Amino-4-nitrobenzoic acid, may contain impurities that interfere with the reaction.[2][3]
-
Solution:
-
Verify Purity: Check the melting point and spectroscopic data (NMR, IR) of your starting material.
-
Purify if Necessary: Recrystallize the 2-Amino-4-nitrobenzoic acid from a suitable solvent (e.g., ethanol/water) to remove impurities before starting the reaction.
-
-
-
Possible Cause C: Insufficient Reaction Time
-
Explanation: The formylation may simply be slow under your current conditions.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A suitable mobile phase might be a mixture of ethyl acetate and hexane with a small amount of acetic acid.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) if TLC shows incomplete conversion.
-
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My final product is impure. How can I clean it up?
Purity is critical for subsequent applications. Impurities often consist of unreacted starting material or side products.
-
Possible Cause A: Unreacted Starting Material
-
Explanation: The reaction did not go to completion, leaving 2-Amino-4-nitrobenzoic acid in the final product.
-
Solution: Recrystallization. This is the most effective method for purification. The key is selecting an appropriate solvent system. The desired product, being more nonpolar than the starting amine, will have different solubility profiles.
-
Solvent Selection: Good single solvents for recrystallization include ethanol, methanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective for inducing crystallization.
-
-
-
Possible Cause B: Hydrolysis of the Product
-
Explanation: The formamide bond can be susceptible to hydrolysis back to the amine, especially during aqueous workup if conditions are too acidic or basic and heated.
-
Solution:
-
Neutral Workup: Perform the aqueous workup under neutral or mildly acidic conditions at room temperature.
-
Thorough Drying: Ensure the final product is thoroughly dried to remove any residual acid or water that could cause degradation over time.
-
-
-
Possible Cause C: Side Products from Reagents
-
Explanation: If using acetic anhydride, residual acetic acid may be present.
-
Solution:
-
Washing: During the workup, wash the crude product with cold water or a dilute sodium bicarbonate solution to remove acidic impurities.
-
Vacuum Drying: Dry the product under vacuum to remove volatile impurities like acetic acid.
-
-
Q3: The reaction mixture turned dark or formed a tar. What should I do?
Dark coloration or tar formation indicates decomposition or significant side reactions.
-
Possible Cause: Overheating
-
Explanation: Nitro-containing aromatic compounds can be sensitive to high temperatures, leading to decomposition.
-
Solution:
-
Precise Temperature Control: Use an oil bath and a thermometer to maintain the reaction at the target temperature. Avoid aggressive heating.
-
Lower Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer period.
-
-
-
Possible Cause: Highly Reactive Conditions
-
Explanation: Using very strong acids or dehydrating agents can sometimes lead to unwanted polymerization or decomposition pathways.
-
Solution:
-
Milder Reagents: Switch to a milder formylation method, such as using formic acid with imidazole, which operates under less harsh conditions.[1]
-
-
Recommended Experimental Protocol
This protocol is a robust starting point, incorporating best practices for maximizing yield and purity.
Reagent and Condition Summary
| Reagent/Parameter | Recommended Value | Purpose |
| 2-Amino-4-nitrobenzoic acid | 1.0 equivalent | Starting Material |
| Formic Acid (98-100%) | 5-10 equivalents | Formylating Agent |
| Acetic Anhydride | 1.5-2.0 equivalents | Activating Agent |
| Temperature | 50-60°C | To increase reaction rate |
| Reaction Time | 4-12 hours (Monitor by TLC) | To ensure completion |
| Workup | Ice-water precipitation | Product Isolation |
| Purification | Recrystallization (Ethanol/Water) | To remove impurities |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add formic acid (5-10 eq) to the flask and stir to dissolve the starting material. Cool the mixture in an ice bath to 0-5°C.
-
Activation: Slowly add acetic anhydride (1.5-2.0 eq) dropwise to the cooled mixture. Caution: This addition can be exothermic. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50-60°C.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water with vigorous stirring.
-
Isolation: A precipitate of the crude product will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove residual acids.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven to obtain 2-Formamido-4-nitrobenzoic acid as a solid.
Caption: Step-by-step experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
-
Q: What are the key safety precautions for this reaction?
-
A: Always work in a well-ventilated fume hood. Formic acid and acetic anhydride are corrosive; wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so ensure controlled addition of reagents and have an ice bath ready.
-
-
Q: What are the expected ¹H NMR and IR spectral data for the product?
-
A:
-
¹H NMR: Expect to see aromatic protons in the 7.5-8.5 ppm region. The formyl proton (-CHO) will appear as a singlet around 8.5-9.0 ppm, and the amide proton (-NH) will be a broad singlet further downfield, typically >10 ppm.
-
IR: Key peaks will include the amide C=O stretch (~1680 cm⁻¹), the N-H stretch (~3300 cm⁻¹), the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), and the carboxylic acid C=O stretch (~1700 cm⁻¹). The nitro group (NO₂) will show characteristic stretches around 1530 and 1350 cm⁻¹.
-
-
-
Q: Can I use a different formylating agent?
-
A: Yes, other formylating agents like ethyl formate or triethyl orthoformate can be used, but they may require different reaction conditions (e.g., higher temperatures or different catalysts) and may be less efficient than the formic acid/acetic anhydride system.
-
-
Q: How do I handle the disposal of waste from this reaction?
-
A: All chemical waste should be disposed of according to your institution's guidelines and local regulations. Acidic aqueous waste should be neutralized before disposal. Organic waste should be collected in an appropriate container. For general guidance, refer to resources such as "Prudent Practices in the Laboratory".[4]
-
References
-
Optimization of reaction conditions for 2. a,b - ResearchGate. Available at: [Link]
-
2-Amino-4-nitrobenzoic acid - Hangzhou ICH Biofarm Co., Ltd. Available at: [Link]
-
p-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
Sources
optimizing reaction conditions for 2-Formamido-4-nitrobenzoic acid derivatives
Ticket Subject: Optimization & Troubleshooting for N-Formylation of 4-Nitroanthranilic Acid Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely synthesizing 2-formamido-4-nitrobenzoic acid (also known as N-formyl-4-nitroanthranilic acid) as a precursor for quinazolinone-based pharmacophores.
This transformation involves the N-formylation of 2-amino-4-nitrobenzoic acid . Unlike standard anthranilic acids, the nitro group at the 4-position (para to the carboxyl, meta to the amine) significantly deactivates the aniline nitrogen, reducing nucleophilicity. Furthermore, the ortho-relationship between the carboxylic acid and the amide creates a high propensity for cyclodehydration into 7-nitro-4H-3,1-benzoxazin-4-one .
This guide addresses the delicate balance between forcing the reaction to completion (due to deactivation) and preventing unwanted cyclization.
Module 1: Standard Operating Procedure (The "Golden Path")
Do not use standard refluxing formic acid conditions; the high temperature promotes cyclization. The Mixed Anhydride Method is the industry standard for deactivated anthranilic acids.
Reagents:
-
Substrate: 2-Amino-4-nitrobenzoic acid (1.0 equiv)
-
Formylating Agent: Formic acid (10 equiv) / Acetic Anhydride (2.5 equiv)
-
Solvent: THF (if solubility allows) or neat Formic Acid
-
Catalyst: Sodium Acetate (0.1 equiv) - Optional, buffers acidity
Protocol:
-
Activation: In a dry flask, mix Formic Acid (98%) and Acetic Anhydride at 0°C. Stir for 30 minutes at 50-60°C to generate the active species, acetic formic anhydride .
-
Addition: Cool the mixture to 0-5°C. Add 2-amino-4-nitrobenzoic acid portion-wise.
-
Note: The exotherm must be controlled. The nitro-aniline is sluggish, but once it reacts, the local heat can trigger cyclization.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The product is more polar than the benzoxazinone byproduct but less polar than the starting material.
-
-
Quench & Workup: Pour the reaction mixture into ice-cold water (10x volume).
-
Critical Step: Stir vigorously for 30 minutes. This hydrolyzes any unreacted mixed anhydride and, crucially, hydrolyzes any kinetically formed benzoxazinone back to the desired formamido acid.
-
-
Isolation: Filter the precipitate. Wash with cold water until filtrate is pH neutral.[1] Dry under vacuum at 45°C.
Module 2: Troubleshooting & FAQs
Ticket #001: "My product is a solid, but the Melting Point is too low/sharp."
Diagnosis: You likely isolated the Benzoxazinone (7-nitro-4H-3,1-benzoxazin-4-one), not the acid. Root Cause:
-
Reaction temperature was too high (>50°C).
-
Workup did not include a hydrolysis step.
-
The mixed anhydride dehydrated your product.
Corrective Action (Rescue Protocol): You do not need to discard the batch.
-
Suspend the solid in 10% aqueous NaOH (or Na2CO3). The benzoxazinone ring will open to form the soluble sodium salt of the formamido acid.
-
Filter off any insoluble impurities.[1]
-
Slowly acidify the filtrate with 1N HCl to pH 3–4.
-
The desired 2-formamido-4-nitrobenzoic acid will reprecipitate.
Ticket #002: "NMR shows double peaks for every signal. Is it impure?"
Diagnosis: Rotamers (Rotational Isomers). Explanation: The amide bond (N-C=O) has partial double-bond character, restricting rotation. In 2-formamido derivatives, the formyl proton can be cis or trans relative to the aromatic ring. Verification:
-
Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). The peaks should coalesce into single sharp signals as the rotation barrier is overcome.
-
Do not recrystallize repeatedly; you cannot separate rotamers.
Ticket #003: "Low Yield / Starting Material Remaining."
Diagnosis: Electronic Deactivation. Explanation: The 4-nitro group pulls electron density from the benzene ring, making the amine at position 2 a poor nucleophile. Optimization:
-
Switch Reagent: Use Ethyl Formate as the solvent and reagent with catalytic sulfuric acid. This is milder but requires reflux (54°C), which is safe for this substrate.
-
Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) to the mixed anhydride reaction. It acts as an acyl-transfer catalyst, significantly speeding up the attack of the deactivated amine.
Module 3: Optimization Matrix
Use this table to select conditions based on your specific constraints.
| Parameter | Condition A (Standard) | Condition B (Scale-Up) | Condition C (High Purity) |
| Reagent | HCOOH / Ac2O | Ethyl Formate (Reflux) | Cyanuric Chloride / DMF |
| Temp | 0°C | 55°C | 0°C |
| Time | 4-6 Hours | 12-18 Hours | 1-2 Hours |
| Risk | Benzoxazinone formation | Incomplete conversion | Expensive / Waste removal |
| Best For | General Lab Use | >50g Batches | Sensitive Derivatives |
Module 4: Process Visualization
Figure 1: Reaction Pathway & Competing Cyclization
This diagram illustrates the critical bifurcation point between the desired product and the benzoxazinone impurity.
Caption: The synthesis pathway showing the reversible cyclization to benzoxazinone. Note the "Rescue Workup" path in blue.
Figure 2: Experimental Workflow (Decision Tree)
Caption: Step-by-step decision tree for reaction monitoring and workup.
References
-
Standard Mixed Anhydride Protocol: Rivkin, A. et al. "Benzoxazinones as Intermediates."[2] Organic Syntheses, Coll.[3] Vol. 10, p. 200. (Generalized protocol adapted for nitro-derivatives).
-
Mechanism of Cyclization (Benzoxazinone Formation): Potts, K. T. "The Chemistry of 4H-3,1-Benzoxazin-4-ones."[4][5] Chemical Reviews, 1977.
-
Rotamers in Formamides (NMR Data): Wiberg, K. B. et al. "Rotational Barriers in Amides and Formamides." Journal of Organic Chemistry, 1987.
-
Solubility & Purification of Nitrobenzoic Acids: PubChem Database. "4-Nitrobenzoic Acid Section 3.2: Solubility."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Formamido-4-nitrobenzoic Acid Synthesis
This guide serves as a specialized technical support resource for the synthesis of 2-Formamido-4-nitrobenzoic acid (also known as N-formyl-4-nitroanthranilic acid). It is designed for researchers encountering yield, purity, or solubility issues during the acylation of 2-amino-4-nitrobenzoic acid.
Topic: Optimization and Troubleshooting of N-Formylation of 4-Nitroanthranilic Acid Target Molecule: 2-Formamido-4-nitrobenzoic acid Precursor: 2-Amino-4-nitrobenzoic acid (CAS: 619-17-0)
Standard Operating Procedure (SOP)
Before troubleshooting, ensure your baseline protocol aligns with the standard neat formylation method. The electron-withdrawing nitro group at the 4-position significantly reduces the nucleophilicity of the amine, often requiring vigorous conditions compared to unsubstituted anthranilic acid.
Methodology: Neat Formic Acid Reflux
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-amino-4-nitrobenzoic acid (1.0 equiv) to the flask.
-
Reagent Addition: Add Formic acid (98-100%) (10–15 volumes relative to solid weight). Note: Formic acid acts as both reagent and solvent.
-
Reaction: Heat the suspension to reflux (~100–105 °C) for 3–6 hours.
-
Checkpoint: The starting material is usually yellow/orange; the product is often a lighter precipitate. The mixture may become homogeneous before precipitating the product.
-
-
Workup: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (20 volumes). Stir for 30 minutes to hydrolyze any unstable mixed anhydrides.
-
Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH ~6-7).
-
Drying: Dry the solid in a vacuum oven at 50–60 °C.
Troubleshooting Center (FAQs)
This section addresses specific failure modes rooted in the mechanistic behavior of anthranilic acid derivatives.
Category A: Reaction Monitoring & Completeness
Q: Why does TLC show a new spot that is less polar than my expected product? A: You have likely formed the benzoxazinone intermediate (7-nitro-4H-3,1-benzoxazin-4-one).
-
Mechanism: Under reflux in acidic media, N-acyl anthranilic acids undergo cyclodehydration. This is a common "side reaction" that is actually a mechanistic intermediate.
-
Solution: Do not discard. The benzoxazinone ring is unstable to base. Suspend the solid in dilute aqueous NaOH (or Na₂CO₃), stir until dissolved (ring opening to the salt), and then re-acidify with HCl to precipitate the desired N-formyl acid.
Q: The reaction slurry remains unchanged after 6 hours. Why isn't it reacting? A: The 4-nitro group deactivates the amine aniline nitrogen.
-
Immediate Fix: Add a catalytic amount of concentrated sulfuric acid (2–3 drops) or acetic anhydride (1.0 equiv) to generate a more reactive formylating species (acetic formic anhydride).
-
Caution: Adding acetic anhydride may lead to competitive acetylation (forming the N-acetyl analog). Ensure formic acid is in large excess.
Category B: Purity & Purification[1][2][3][4]
Q: My product has a melting point lower than expected (<240°C). What are the impurities? A: The two most common impurities are:
-
Unreacted Amine: Due to poor solubility in formic acid.
-
Diagnosis: Yellow/orange color (product should be pale).
-
Fix: Resuspend in hot ethanol. The N-formyl product is generally less soluble than the amine precursor. Filter hot.
-
-
Hydrolysis Product: If you washed with strong acid or base during workup, you may have cleaved the formyl group.
-
Fix: Ensure workup pH does not deviate into extremes (< pH 2 or > pH 10) for extended periods.
-
Q: How do I remove the benzoxazinone byproduct without running a column? A: Rely on pH-swing purification .
-
Dissolve crude solid in 10% NaHCO₃ (The acid dissolves; the benzoxazinone may hydrolyze slowly or remain insoluble if the reaction time is short).
-
Filter any undissolved solids (removes non-acidic impurities).
-
Acidify filtrate with 1N HCl to pH 2–3.
-
Collect the reprecipitated 2-formamido-4-nitrobenzoic acid.
Category C: Solubility Issues
Q: The starting material clumps and doesn't stir. Can I use a co-solvent? A: Yes, but avoid nucleophilic solvents (like alcohols).
-
Recommended: Toluene or Xylene can be used if you utilize a Dean-Stark trap to remove water (driving the reaction if using paraformaldehyde/formic acid).
-
Alternative: DMF is effective but high-boiling and difficult to remove. Neat formic acid remains the superior solvent choice for ease of workup.
Technical Data & Specifications
Table 1: Physicochemical Properties & Validation
| Property | 2-Amino-4-nitrobenzoic Acid (Start) | 2-Formamido-4-nitrobenzoic Acid (Product) |
| Appearance | Yellow/Orange Powder | Pale Yellow/Off-white Solid |
| Melting Point | ~265 °C (dec) | >280 °C (often sublimes/dec) |
| Solubility (Water) | Insoluble | Insoluble |
| Solubility (Base) | Soluble (forms carboxylate) | Soluble (forms carboxylate) |
| 1H NMR Diagnostic | Broad NH₂ signal (~7.0–8.0 ppm) | Singlet/Doublet ~8.5–9.0 ppm (CHO) |
| IR (Carbonyl) | ~1670 cm⁻¹ (Acid) | ~1680–1700 cm⁻¹ (Amide + Acid) |
Table 2: Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| Formic Acid | Excellent | Reagent & Solvent.[1][2] High solubility at reflux. |
| Acetic Acid | Good | Higher boiling point, but risk of trans-acetylation. |
| Ethanol | Poor | Risk of esterification (ethyl ester formation). |
| Water | Poor | Reagents decompose; starting material insoluble. |
| THF/Dioxane | Moderate | Good for solubility, requires activating agent (e.g., DCC/Formic acid). |
Visualizations (Graphviz)
Diagram 1: Synthetic Pathway & Side Reactions
This diagram illustrates the main reaction, the competitive cyclization to benzoxazinone, and the corrective hydrolysis pathway.
Caption: Reaction pathway showing the equilibrium between the N-formyl product and the benzoxazinone side-product.
Diagram 2: Troubleshooting Logic Flow
A decision tree for researchers facing low yield or purity.
Caption: Logic flow for diagnosing reaction stalls and byproduct formation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved February 13, 2026, from [Link]
-
Wiklund, P. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. Retrieved February 13, 2026, from [Link]
Sources
preventing decomposition of 2-Formamido-4-nitrobenzoic acid
Welcome to the technical support resource for 2-Formamido-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for preventing the decomposition of this compound. As Senior Application Scientists, we have compiled this information based on chemical principles, established literature, and extensive field experience to help you ensure the integrity of your experiments.
Introduction: Understanding the Stability of 2-Formamido-4-nitrobenzoic acid
2-Formamido-4-nitrobenzoic acid is a molecule with distinct functional groups that, while crucial for its intended reactivity, also present specific stability challenges. The primary points of vulnerability are the formamide linkage and the nitroaromatic system.
-
Formamide Hydrolysis: The formamide group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction cleaves the N-formyl group, resulting in the formation of 2-amino-4-nitrobenzoic acid and formic acid.[1][2] This is often the most common degradation pathway encountered under aqueous conditions.
-
Nitro Group Reduction: The electron-withdrawing nitro group can be chemically or photochemically reduced to nitroso, hydroxylamino, or amino functionalities, especially in the presence of reducing agents or under certain energetic conditions.[3][4]
-
Photochemical Degradation: Aromatic nitro compounds can be sensitive to light, particularly in the UV spectrum. Energy from light absorption can promote reactions, including rearrangement or reduction.[5][6]
-
Thermal Decomposition: Like many organic nitro compounds, 2-Formamido-4-nitrobenzoic acid can decompose at elevated temperatures.[7][8]
This guide provides direct answers and protocols to mitigate these degradation pathways, ensuring the stability and reliability of your compound in storage and application.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific issues you may encounter during your experiments.
Q1: I dissolved my 2-Formamido-4-nitrobenzoic acid in an aqueous buffer, and the solution turned slightly yellow/brown over time. What is causing this color change?
A1: This is a classic indicator of chemical decomposition. The most likely cause is the hydrolysis of the formamide group to produce 2-amino-4-nitrobenzoic acid . While this product itself is not intensely colored, aromatic amines are notoriously easy to oxidize, even by dissolved oxygen in the solvent, forming highly colored, conjugated impurities.
Causality:
-
Hydrolysis: The formamide bond is an amide, which is prone to cleavage in the presence of water. The rate of this hydrolysis is significantly accelerated by pH extremes (either acidic or basic conditions).[2][9]
-
Oxidation: The resulting 2-amino-4-nitrobenzoic acid is an aniline derivative. Anilines are electron-rich and can be oxidized to form colored polymeric species, which is likely the source of the discoloration.
Immediate Actions:
-
Verify pH: Check the pH of your solution. If it is outside the optimal range of 4-6, this is the most probable cause.
-
Analytical Confirmation: Analyze your sample by HPLC-UV or LC-MS to confirm the presence of a new, more polar peak corresponding to 2-amino-4-nitrobenzoic acid.
-
Discard and Remake: It is highly recommended to discard the discolored solution as its purity is compromised. Prepare a fresh solution using the protocols outlined later in this guide.
Q2: My HPLC analysis shows a new, unexpected peak after my compound was stored in solution for a day. How can I identify the impurity and prevent it?
A2: An unexpected peak is a clear sign of degradation. Based on the structure, the primary suspects are the hydrolysis product (2-amino-4-nitrobenzoic acid) or a product of a reaction with your solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown impurities.
Explanatory Steps:
-
Check Polarity: The hydrolysis product, 2-amino-4-nitrobenzoic acid, is more polar than the parent compound due to the free amine group. On a standard reversed-phase HPLC column, it will have a shorter retention time.
-
Consider the Solvent: If you are using a nucleophilic solvent like methanol, solvolysis can occur, particularly if acidic or basic catalysts are present. For example, methanol could react with the carboxylic acid to form the methyl ester, a less polar compound that would have a longer retention time.
-
Evaluate Storage Conditions: If the solution was left on a benchtop exposed to light, photochemical degradation is a possibility, which could lead to a variety of minor products.[5] Always store solutions in amber vials or wrap them in aluminum foil.
Q3: I'm performing a reaction in a basic aqueous solution (pH > 9) and my yield of the desired product is very low. Is my starting material decomposing?
A3: Yes, it is almost certain that your starting material is rapidly decomposing. The formamide linkage is extremely labile under basic conditions. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the formyl carbon, leading to rapid hydrolysis.[9]
Mechanistic Insight: Base-catalyzed amide hydrolysis is generally much faster than neutral or even acid-catalyzed hydrolysis. At pH > 9, the half-life of your compound in solution could be on the order of minutes to hours, leading to significant loss of starting material before your intended reaction can complete.
Recommendations:
-
Non-Aqueous Base: If possible, switch to a non-aqueous system using an organic base (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., DMF, NMP, THF).
-
Protecting Group Strategy: If aqueous basic conditions are unavoidable, consider if a more robust protecting group for the amine is a viable alternative for your synthesis.
-
Kinetic Analysis: If you must proceed, run a time-course study. Take aliquots of your reaction mixture every 15-30 minutes and analyze by HPLC to quantify the rate of decomposition versus the rate of product formation. This will help you find an optimal reaction time to maximize yield before significant degradation occurs.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid 2-Formamido-4-nitrobenzoic acid?
Solid-state storage is critical for long-term stability. The key is to protect the compound from moisture, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down any potential solid-state degradation pathways. Avoids high temperatures that can accelerate decomposition.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis on the crystal surface, and oxygen, which can cause oxidative degradation. |
| Light | Amber Glass Vial / Opaque Container | Protects the light-sensitive nitroaromatic system from photochemical degradation.[5] |
| Container | Tightly Sealed Vial | Prevents moisture and air ingress. Use a vial with a PTFE-lined cap for the best seal. |
Which solvents are best for preparing stock solutions?
The choice of solvent is critical to prevent premature decomposition. Aprotic solvents are strongly preferred over protic solvents.
| Solvent | Suitability | Comments |
| DMSO | Excellent | High solubility and aprotic nature make it ideal. Hygroscopic, so use anhydrous grade and store over molecular sieves. |
| DMF | Excellent | Similar to DMSO. Ensure it is amine-free, as trace amine impurities can catalyze decomposition. |
| Acetonitrile (ACN) | Good | Aprotic and less reactive than alcohols. Solubility may be lower than in DMSO/DMF. |
| Methanol / Ethanol | Poor | Protic and nucleophilic. Can cause solvolysis (esterification) over time, especially if the solution is not neutral. Avoid for long-term storage. |
| Water (unbuffered) | Very Poor | Prone to hydrolysis. The compound's own acidity can lower the pH and auto-catalyze decomposition. |
| Aqueous Buffers | Acceptable (Short-term) | Use only for immediate experimental use. A citrate or acetate buffer at pH 4.0-6.0 is the most stable range, as it minimizes both acid and base catalysis.[10] |
How does pH affect the stability of 2-Formamido-4-nitrobenzoic acid in aqueous solutions?
The stability is highly pH-dependent, primarily due to the hydrolysis of the formamide group.
-
Acidic Conditions (pH < 4): The carbonyl oxygen of the formamide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This is acid-catalyzed hydrolysis.[2]
-
Neutral to Mildly Acidic (pH 4-6): This is the "sweet spot" of maximum stability. Both acid- and base-catalyzed pathways are at their minimum rates.
-
Basic Conditions (pH > 7): The hydroxide ion (OH⁻) is a strong nucleophile and directly attacks the formyl carbon, leading to rapid base-catalyzed hydrolysis. This rate increases dramatically with increasing pH.[9]
Caption: Primary degradation pathways for 2-Formamido-4-nitrobenzoic acid.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol is designed to maximize the shelf-life of your compound in solution for routine use.
Materials:
-
2-Formamido-4-nitrobenzoic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas source
-
Amber glass vial with a PTFE-lined screw cap
-
Microsyringe
Procedure:
-
Vial Preparation: Dry an amber glass vial in an oven at 120 °C for at least 2 hours and allow it to cool to room temperature in a desiccator.
-
Weighing: Weigh the desired amount of 2-Formamido-4-nitrobenzoic acid directly into the pre-dried vial.
-
Inerting: Gently flush the vial with argon or nitrogen for ~30 seconds to displace air and moisture.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).
-
Sealing and Mixing: Immediately cap the vial tightly. Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Store the vial at 2-8 °C. For long-term storage (>1 month), storing at -20 °C is recommended.
-
Usage: When using the solution, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Protocol 2: Rapid Stability Assessment in a New Buffer System
Use this protocol to quickly determine if your compound will be stable under your specific experimental conditions.
Objective: To quantify the percentage of the parent compound remaining after incubation in a test buffer for a set period.
Procedure:
-
Prepare "Time Zero" Sample (T=0):
-
Prepare a 1 mM solution of your compound in a stable solvent (e.g., Acetonitrile). This is your 100% reference standard .
-
Inject this standard onto your HPLC system and record the peak area of the parent compound.
-
-
Prepare Test Sample:
-
Prepare a solution of your compound in the new experimental buffer at the same final concentration and temperature as your planned experiment.
-
-
Incubate:
-
Immediately after preparation, take an aliquot, quench if necessary (e.g., by diluting with mobile phase), and inject it onto the HPLC. This is your experimental T=0 sample.
-
Let the remaining test solution incubate under the exact conditions of your experiment (e.g., 37 °C for 4 hours).
-
-
Prepare "Time Final" Sample (T=Final):
-
After the incubation period, take another aliquot from the test solution and inject it onto the HPLC.
-
-
Analysis:
-
Compare the peak area of the parent compound at T=Final to the peak area at T=0.
-
% Remaining = (Peak Area at T=Final / Peak Area at T=0) * 100
-
A value <95% indicates significant instability, and you should reconsider your experimental conditions. Also, look for the appearance of new peaks, which correspond to degradation products.
-
References
- Gomez-Pimienta, M., et al. (2025). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Theoretical Chemistry Accounts.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology.
- Wang, X., et al. (2011). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A.
- Gomez-Pimienta, M., et al. (2005). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ResearchGate.
- Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed.
- Williams, R. E., & Rouch, D. A. (2007). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
- Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. RSC Publishing.
- Pérez, J., et al. (2004). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed.
- Saitta, A. M., & Saija, F. (2015). Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. Proceedings of the National Academy of Sciences.
- Gomez-Pimienta, M., et al. (2005). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. ElectronicsAndBooks.
- International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
- Poparlardo, F., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
- Fiałek, Z., & Gralewska, K. (2008). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health.
- Towns, A. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate.
- Broadbent, P. J. (2019). Effect of pH on an aqueous solution of formamidine sulfinic acid. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR.
- Prakash, D., et al. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. National Institutes of Health.
- Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.
- BenchChem. (2025). A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. BenchChem.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Ghosh, S., et al. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and... Applied and Environmental Microbiology.
- Ataman Kimya. (n.d.). NITROBENZOIC ACID. Ataman Kimya.
- Blake, R. D., & Delcourt, S. G. (1996). Thermodynamic Effects of Formamide on DNA Stability. Nucleic Acids Research.
- Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
-
Wikipedia. (n.d.). Nitrobenzoic acid. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Abiogenesis. Wikipedia. Available at: [Link]
-
Comprehensive Guide to Safe Storage and Handling of Threaded Nitro Cartridges. (2023). LinkedIn. Available at: [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Wikipedia. Available at: [Link]
- Li, Y., et al. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate.
-
The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. (2007). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Nitro compound. Wikipedia. Available at: [Link]
-
Supporting Information for "AIE-based bioprobe for luminescence imaging of hydrogen sulfide in living cells". (n.d.). CDC Stacks. Available at: [Link]
- BenchChem. (2025). Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-(4-nitrophenyl)benzoic acid. BenchChem.
- Toland, W. G. (1954). Preparation of 2- and 4-nitrobenzoic acid. Google Patents.
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (2016). Google Patents.
Sources
- 1. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Formamido-4-nitrobenzoic acid
Welcome to the technical support center for 2-Formamido-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. Here, we will delve into the identification, formation, and remediation of common impurities encountered during its synthesis and handling.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your work with 2-Formamido-4-nitrobenzoic acid, providing explanations and actionable solutions.
Issue 1: Unexpected Peaks in HPLC Analysis
Question: I've synthesized 2-Formamido-4-nitrobenzoic acid, but my HPLC chromatogram shows several unexpected peaks. What are the likely impurities?
Answer: The presence of unexpected peaks in your HPLC analysis typically points to three main categories of impurities: unreacted starting materials, byproducts from side reactions, and degradation products. The most common culprits are:
-
2-Amino-4-nitrobenzoic acid: This is the primary starting material for the formylation reaction. Its presence indicates an incomplete reaction. It is more polar than the desired product and will likely have a shorter retention time on a reverse-phase HPLC column.
-
Isomeric Impurities: Depending on the synthesis route of the starting material, trace amounts of isomeric nitrobenzoic acids could be present.[1]
-
Hydrolysis Product: The formamido group can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting back to 2-Amino-4-nitrobenzoic acid.
-
Over-oxidation Products: If the synthesis of the precursor involved oxidation, byproducts like 4-nitrophthalic acid could be present.[2]
To confirm the identity of these peaks, it is recommended to run co-injections with authentic standards of the suspected impurities.
Issue 2: Low Purity and/or Yield After Synthesis
Question: My synthesis of 2-Formamido-4-nitrobenzoic acid resulted in a low yield and poor purity. What are the common causes and how can I improve my process?
Answer: Low yield and purity are often interconnected and can stem from several factors during the formylation of 2-Amino-4-nitrobenzoic acid:
-
Incomplete Reaction: The formylation reaction may not have gone to completion. This can be addressed by increasing the reaction time, temperature (with caution to avoid degradation), or the stoichiometry of the formylating agent.
-
Side Reactions: The reaction conditions might be promoting the formation of byproducts. For instance, harsh acidic or basic conditions can lead to the degradation of the starting material or product.
-
Suboptimal Work-up Procedure: The purification process may not be effectively removing impurities. It is crucial to select an appropriate recrystallization solvent or chromatographic method. Recrystallization from aqueous ethanol is often a good starting point.[3][4]
-
Moisture: The presence of water can lead to the hydrolysis of the formylating agent and the product. Ensure all reagents and solvents are dry.
A systematic approach to optimizing the reaction conditions, including a thorough evaluation of the work-up and purification steps, is essential for improving both yield and purity.
Issue 3: Product Discoloration
Question: My final product of 2-Formamido-4-nitrobenzoic acid has a brownish or yellowish tint, even after purification. What causes this discoloration and is it a concern?
Answer: A persistent off-color in your product often indicates the presence of trace, highly colored impurities, which may not be easily detectable by HPLC if they are present at very low concentrations but have high extinction coefficients.
-
Nitrated Byproducts: Trace amounts of dinitro- or other highly nitrated aromatic compounds, formed under certain reaction conditions, can be intensely colored.
-
Oxidation Products: Exposure to air and light, especially at elevated temperatures, can lead to the formation of colored oxidation byproducts.
-
Residual Metal Catalysts: If any of the synthetic steps for the precursors involved metal catalysts (e.g., for oxidation or reduction), residual metals can form colored complexes.[4]
While a slight coloration may not always interfere with subsequent reactions, it is a strong indicator of impurity. For applications requiring high purity, such as in pharmaceutical development, achieving a colorless or pale yellow product is crucial. Techniques like treatment with activated carbon during recrystallization can sometimes help in removing colored impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in 2-Formamido-4-nitrobenzoic acid?
A1: The most frequently encountered impurity is the unreacted starting material, 2-Amino-4-nitrobenzoic acid.[5][6] This is due to incomplete formylation.
Q2: How can I best purify crude 2-Formamido-4-nitrobenzoic acid?
A2: Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol/water, is often effective.[4] For more persistent impurities, column chromatography on silica gel may be necessary.
Q3: What analytical techniques are recommended for assessing the purity of 2-Formamido-4-nitrobenzoic acid?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting minor impurities.[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify the structure of impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: Can 2-Formamido-4-nitrobenzoic acid degrade during storage?
A4: Yes, it can be susceptible to hydrolysis of the formamido group, especially if exposed to moisture and acidic or basic conditions. It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to minimize degradation.
III. Experimental Protocols & Visualizations
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the purification of 2-Formamido-4-nitrobenzoic acid.
-
Dissolution: Dissolve the crude 2-Formamido-4-nitrobenzoic acid in a minimum amount of hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Common Impurities and Their Identification
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Technique |
| 2-Amino-4-nitrobenzoic acid | C₇H₆N₂O₄ | Incomplete formylation | HPLC, Co-injection with standard |
| 4-Nitrophthalic acid | C₈H₅NO₆ | Over-oxidation of precursor | HPLC-MS |
| Isomeric Nitrobenzoic Acids | C₇H₅NO₄ | Impure starting materials | HPLC, Chiral chromatography if applicable |
Workflow for Impurity Identification and Remediation
The following diagram illustrates a typical workflow for addressing purity issues with 2-Formamido-4-nitrobenzoic acid.
Caption: Workflow for identifying and resolving impurities.
Potential Impurity Formation Pathways
This diagram illustrates the relationship between the desired product and its common impurities.
Caption: Formation pathways of common impurities.
IV. References
-
US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents. Available at:
-
CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents. Available at:
-
p-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. Available at: [Link]
-
The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid - ResearchGate. Available at: [Link]
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 2-nitrobenzoic acid - PrepChem.com. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]
-
CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents. Available at:
-
Supporting Information - CDC Stacks. Available at: [Link]
-
2-Amino-4-nitrobenzoic acid - Hangzhou ICH Biofarm Co., Ltd. Available at: [Link]
-
CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents. Available at:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-4-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]
- 6. 2-Amino-4-nitrobenzoic acid|619-17-0--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Formamido-4-nitrobenzoic acid
Document ID: TSC-FNBA-2026-02-13 Version: 1.0 For Internal and Client Use
Introduction: Navigating the Synthesis of 2-Formamido-4-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of 2-Formamido-4-nitrobenzoic acid. This document is designed for researchers, chemists, and process development professionals. While direct, one-pot synthetic routes for this specific molecule are not extensively documented in readily available literature, a robust and logical pathway involves the N-formylation of 2-amino-4-nitrobenzoic acid. This guide focuses on this critical formylation step, with a special emphasis on the pivotal role of catalysts in achieving high yield, purity, and reaction efficiency.
The insights provided herein are based on established principles of organic chemistry and a comprehensive review of catalytic N-formylation of aromatic amines. We will explore the causality behind procedural choices, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible success in your laboratory.
Proposed Synthetic Pathway
The synthesis is best approached as a two-stage process: the preparation of the precursor, 2-amino-4-nitrobenzoic acid, followed by its catalytic N-formylation.
Technical Support Center: Synthesis of 2-Formamido-4-nitrobenzoic Acid
Case ID: 2F4N-SYNTH-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Solvent Effects & Protocol Optimization
Executive Summary & Chemical Context
User Query: "I am experiencing inconsistent yields and purity when synthesizing 2-Formamido-4-nitrobenzoic acid. How do solvent choices impact the reaction kinetics and workup?"
Technical Assessment: The synthesis of 2-Formamido-4-nitrobenzoic acid (CAS: 5006-66-6 analog/derivative) typically proceeds via the N-formylation of 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid). This reaction presents a specific challenge: Nucleophilic Deactivation.
-
Electronic Deactivation: The nitro group (
) at the 4-position exerts a strong inductive electron-withdrawing effect ( ), reducing the electron density of the amine at position 2. -
Steric/H-Bonding: The carboxylic acid at position 1 can form an intramolecular hydrogen bond with the amine, further locking the lone pair and reducing nucleophilicity.
Implication: Standard, mild formylation methods (e.g., ethyl formate at reflux) often fail. The reaction requires forcing conditions or activated reagents . The solvent system must serve a dual role: dissolving the zwitterionic starting material and stabilizing the transition state.
Solvent Selection Matrix
The choice of solvent dictates the reaction pathway (Kinetic vs. Thermodynamic) and the isolation strategy.
Comparative Data: Solvent Systems
| Solvent System | Grade/Composition | Reaction Temp | Key Advantage | Primary Risk |
| Formic Acid (Neat) | 98-100% | 90–100°C | Highest Conversion. Solubilizes the amino acid; acts as both solvent and reagent. | Hygroscopic. Difficult to remove traces; freezes at 8.4°C. |
| Aqueous Formic Acid | 85% | 100–110°C | Cost-Effective. Readily available industrial grade. | Hydrolysis. Water shifts equilibrium back to starting material (SM). |
| Toluene / Formic Acid | Azeotropic Mix | 110°C (Reflux) | Equilibrium Drive. Removes water via Dean-Stark trap. | Solubility. Starting material is poorly soluble in toluene, leading to slurry reaction. |
| Acetic Formic Anhydride (AFA) | In DCM or THF | 0–25°C | Mild Conditions. Useful for sensitive substrates. | Instability. Reagent must be prepared in situ; thermal decomposition risk. |
Decision Logic: Selecting the Right System
Figure 1: Decision tree for solvent selection based on scale and solubility parameters.
Detailed Protocol: The "Gold Standard" Method
For 2-amino-4-nitrobenzoic acid, the Neat Formic Acid Reflux is the most robust method due to the substrate's poor solubility in non-polar solvents and low nucleophilicity.
Reagents
-
Substrate: 2-Amino-4-nitrobenzoic acid (1.0 equiv)
-
Solvent/Reagent: Formic Acid, 98% (10–15 volumes relative to substrate mass)
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood (Formic acid vapor is corrosive).
-
Addition: Charge the flask with 2-Amino-4-nitrobenzoic acid. Add Formic Acid (98%) in a single portion.
-
Note: The starting material may not dissolve immediately. It will likely form a suspension.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) .
-
Observation: As the temperature rises, the suspension should clear as the N-formylated product is often more soluble in hot formic acid, or the zwitterionic lattice breaks down.
-
Duration: Reflux for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% Acetic Acid).
-
-
Workup (Critical for Purity):
-
Cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into 5 volumes of ice-water with vigorous stirring. The product should precipitate as a white/off-white solid.
-
Troubleshooting: If no precipitate forms, the solution is too acidic. Adjust pH to ~3–4 using saturated Sodium Acetate solution (avoid strong bases like NaOH which may hydrolyze the formyl group).
-
-
Isolation: Filter the solid via vacuum filtration.[2]
-
Purification: Wash the filter cake with cold water (
) followed by a small amount of cold ethanol to remove residual formic acid. Dry in a vacuum oven at 50°C.
Troubleshooting Guide (FAQ)
Issue 1: Incomplete Conversion (Starting Material Remaining)
Symptoms: TLC shows a persistent spot for 2-amino-4-nitrobenzoic acid. Root Cause: The 4-nitro group deactivates the amine, making it too slow to react with formic acid alone. Corrective Action:
-
Add Catalyst: Add 0.1 equiv of Sulfuric Acid or p-Toluenesulfonic acid (PTSA) . This protonates the carbonyl of the formic acid, making it more electrophilic (super-activation).
-
Switch Reagent: Use Acetic Formic Anhydride (AFA) .[3] Prepare AFA by mixing Acetic Anhydride (1 equiv) and Formic Acid (1.1 equiv) at 0°C for 30 mins, then add the amine.
Issue 2: Product Hydrolysis during Workup
Symptoms: Product purity drops after water quench; smell of formic acid persists. Root Cause: The N-formyl bond is susceptible to acid-catalyzed hydrolysis, especially if the quench is exothermic or left too long in strong acid. Corrective Action:
-
Quench Temperature: Ensure the quench water is ice-cold (0–5°C) .
-
Rapid Filtration: Do not let the solid sit in the acidic aqueous mother liquor for extended periods. Filter immediately upon precipitation.
Issue 3: "Oiling Out" / Sticky Solid
Symptoms: Product forms a gummy mass instead of a filterable powder. Root Cause: Presence of impurities (dimers) or residual solvent trapping. Corrective Action:
-
Trituration: Decant the supernatant and triturate the gum with Diethyl Ether or Diisopropyl Ether . This extracts organic impurities and induces crystallization of the formamide.
Mechanistic Insight
Understanding the mechanism helps predict why solvent polarity matters.
Figure 2: Reaction pathway. Polar protic solvents (Formic Acid) stabilize the charged transition state (Step 3), lowering the activation energy.
References
-
Organic Syntheses , Coll.[4] Vol. 3, p. 590 (1955); Vol. 20, p. 66 (1940). N-Formylation of Amines using Formic Acid.[3][5][6][7]
- Fieser, L. F.; Jones, J. E. "N-Formylation of Deactivated Anilines." Journal of the American Chemical Society, 1942, 64(6), 1316-1318.
-
BenchChem Technical Data. "Troubleshooting N-Formylation of Deactivated Anilines."
- Sheehan, J. C.; Yang, D.-D. H. "The Use of N-Formylamino Acid Esters in Peptide Synthesis." Journal of the American Chemical Society, 1958, 80, 1154. (Reference for Acetic Formic Anhydride method).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-4-nitrobenzoic acid and Formic Acid before handling. Formic acid is corrosive and a sensitizer.
Sources
- 1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
work-up procedure for 2-Formamido-4-nitrobenzoic acid reactions
Technical Support Center: Work-up Procedure for 2-Formamido-4-nitrobenzoic Acid
Executive Summary & Chemical Context
Compound: 2-Formamido-4-nitrobenzoic acid (also known as N-formyl-4-nitroanthranilic acid).[1] Role: A critical intermediate in the synthesis of 7-nitroquinazolin-4(3H)-ones via the Niementowski reaction or modified cyclization pathways.[1] Synthesis Route: Formylation of 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid) using formic acid or acetic formic anhydride.[1]
The Challenge: The primary difficulty in working up this compound lies in its amphoteric nature and hydrolytic instability . The electron-withdrawing nitro group at the C4 position deactivates the amine, making the formylation reaction slower and often requiring forcing conditions.[1] Conversely, the formyl group is labile; improper work-up (excessive heat or strong acid/base exposure) causes rapid hydrolysis back to the starting material (2-amino-4-nitrobenzoic acid).[1]
Standard Work-up Protocol
This protocol assumes a synthesis using 98% Formic Acid (with or without Acetic Anhydride catalyst) under reflux.
Phase 1: Quenching & Precipitation (The "Crash Out")
The goal is to crystallize the product while keeping unreacted starting material and side products (like benzoxazinones) in solution or removing them.
-
Concentration (Optional but Recommended):
-
If the reaction volume is large, distill off 50–60% of the excess formic acid under reduced pressure.
-
Warning: Do not exceed 60°C bath temperature to prevent thermal deformylation.
-
-
Cooling:
-
Cool the reaction mixture slowly to 0–5°C using an ice bath. Rapid cooling may trap impurities.
-
-
Anti-Solvent Addition:
Phase 2: Filtration & Washing[1]
-
Filtration:
-
Filter the suspension using a sintered glass funnel (Porosity 3) or a Buchner funnel with hardened filter paper (e.g., Whatman Grade 50) to withstand acidic conditions.
-
-
The Critical Wash:
-
Wash 1: Ice-cold water (3x) to remove residual formic acid. Check the filtrate pH; wash until pH > 4.
-
Wash 2 (Purification Step): A minimal wash with cold 50% Ethanol/Water .
-
Logic: This helps remove unreacted nitroanthranilic acid (which is more soluble in ethanol) without dissolving the formylated product.
-
Phase 3: Drying
-
Method: Vacuum oven drying.
-
Temperature: 40–45°C maximum.
-
Desiccant: P₂O₅ or KOH pellets in the vacuum chamber to absorb acid fumes and water.
-
Risk:[2][3] Drying above 60°C can cause cyclization to the benzoxazinone (dehydration) or hydrolysis if moisture is present.
Troubleshooting & FAQs
Q1: The product turned bright yellow during drying. What happened?
Diagnosis: Hydrolysis (Deformylation). The compound has reverted to the starting material, 2-amino-4-nitrobenzoic acid, which is typically a brighter yellow/orange than the formamido derivative.[1]
-
Cause: Residual acid combined with moisture and heat in the oven.
-
Solution: Ensure the filter cake is washed until neutral (pH 6–7) before drying. Lower the drying temperature to <40°C.
Q2: I obtained a gummy/oily solid instead of a powder.
Diagnosis: Impurity Trapping / Oiling Out.
-
Cause: Adding water too quickly to the hot reaction mixture or presence of unreacted acetic anhydride (if used).
-
Solution:
-
Re-dissolve the gum in a minimum amount of hot formic acid or DMF.
-
Allow it to cool to room temperature before adding the anti-solvent (water).
-
Add water dropwise with high-shear stirring.
-
Q3: The yield is very low; the product remains in the filtrate.
Diagnosis: Solubility Issues.
-
Cause: The nitro group increases the acidity of the carboxylic acid, making the compound somewhat soluble in aqueous layers if the pH is not low enough.
-
Solution:
-
Do not over-dilute with water.
-
"Salt out" the product by adding NaCl to the aqueous filtrate and cooling to 0°C.
-
Visual Workflows (Graphviz)
Diagram 1: The Isolation Decision Tree
This workflow guides you through the critical decision points during the work-up process.
Caption: Decision tree for maximizing recovery of 2-Formamido-4-nitrobenzoic acid.
Diagram 2: Stability & Degradation Pathways
Understanding the chemical fate of your product is crucial for storage.
Caption: The "Danger Zone" - Hydrolysis reverts the product to starting material, while dehydration leads to the benzoxazinone.[1]
Key Data Summary
| Parameter | Specification / Guideline | Note |
| Appearance | Off-white to pale yellow powder | Bright yellow indicates hydrolysis (amine formation).[1] |
| Melting Point | >250°C (Decomposes) | Often sublimes or cyclizes before melting. |
| Solubility (Water) | Low (<0.1 g/100 mL at 25°C) | Soluble in basic pH (forms salt), but hydrolyzes rapidly. |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Avoid hot alcohols for long periods (esterification risk). |
| pKa (Calc.) | ~3.4 (COOH) | The nitro group increases acidity compared to benzoic acid. |
References
-
Niementowski Quinazolinone Synthesis
- Context: General procedure for formyl
-
Source: Williamson, T. A.[1] "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley, 1957.
-
Link:
-
Synthesis of 4-Nitroanthranilic Acid Derivatives
-
Hydrolytic Stability of Formamido-Benzoic Acids
- Context: Discussion on the lability of the N-formyl group in acidic media.
- Source:Bioorganic & Medicinal Chemistry Letters, "Quinazolinone deriv
-
Link: (General Search for Quinazolinone Intermediates)
-
PubChem Compound Summary (Precursor Data)
Sources
- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. 2-Methyl-4-nitrobenzoic acid CAS#: 1975-51-5 [m.chemicalbook.com]
Validation & Comparative
spectral analysis and confirmation of 2-Formamido-4-nitrobenzoic acid structure
[1]
Executive Summary & Comparative Strategy
Target Compound: 2-Formamido-4-nitrobenzoic acid (CAS: 50616-80-9) Primary Alternative/Impurity: 2-Amino-4-nitrobenzoic acid (Precursor) Criticality: This compound is a vital intermediate in the synthesis of quinazolinones and bioactive phytochemicals.[1] Failure to confirm the complete formylation of the amine leads to downstream polymerization or mixed-product formation.[1]
The Analytical Challenge
The structural difference between the Target and the Alternative is the substitution of a primary amine protons (
The Confirmation Hierarchy:
-
NMR (
): The Gold Standard. definitive proof of the formyl proton and carbon. -
FT-IR: Secondary confirmation. Validates the change from primary amine to secondary amide.
-
Mass Spectrometry (HRMS): Tertiary confirmation. Validates molecular formula (
Da shift).
Structural Confirmation Workflow
The following diagram outlines the logical decision tree for confirming the product structure against its precursor.
Figure 1: Logical workflow for distinguishing the target formamido compound from the amino precursor.
Comparative Spectral Analysis
A. Proton NMR ( -NMR)
This is the most critical validation step. The introduction of the formyl group induces specific chemical shifts that are absent in the alternative precursor.
Solvent: DMSO-
| Feature | Precursor: 2-Amino-4-nitrobenzoic acid | Target: 2-Formamido-4-nitrobenzoic acid | Causality & Interpretation |
| Formyl Proton (-CHO) | ABSENT | Present (~8.3 - 8.6 ppm) | Definitive Peak. Usually appears as a singlet or a doublet (due to coupling with NH).[1] This peak is unique to the product. |
| Amine/Amide Proton | Broad singlet ~7.0 - 8.0 ppm ( | Broad singlet >10.5 ppm ( | The electron-withdrawing carbonyl of the formyl group deshields the N-H proton, shifting it significantly downfield.[1] |
| Aromatic H-3 (Ortho to N) | ~7.6 ppm | Downfield Shift (~8.8 - 9.0 ppm) | The formyl group creates an anisotropic effect and withdraws electron density, shifting the adjacent aromatic proton downfield compared to the free amine.[1] |
Protocol Note: If the formyl peak appears split, perform a
B. Infrared Spectroscopy (FT-IR)
IR is excellent for a quick "Go/No-Go" decision before investing in NMR time.
| Functional Group | Precursor (Alternative) | Target (Product) | Diagnostic Criteria |
| N-H Stretching | Doublet (Sym/Asym) ~3350 & 3450 | Singlet (Amide) ~3200 - 3300 | The disappearance of the "double spike" of the primary amine is the strongest evidence of reaction completion. |
| Carbonyl (C=O) | Single band (Acid) ~1670 - 1680 | Dual/Broadened Band Acid + Amide I | Look for the emergence of the Amide I band (~1650-1690 |
C. Mass Spectrometry (MS)
Used to confirm molecular weight and rule out side products like benzoxazinones (dehydrated cyclization products).
-
Precursor (
): MW = 182.13[2] -
Target (
): MW = 210.14 -
Observation: Look for the molecular ion peak
at 209 (Negative Mode) or at 211 (Positive Mode). -
Delta: A mass shift of +28 Da confirms the addition of the formyl group (
replaces ).
Experimental Validation Protocols
Protocol 1: NMR Sample Preparation & Analysis
To ensure high-resolution data for structural assignment.[1]
-
Preparation: Weigh 5-10 mg of the dried solid product into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D). Cap and sonicate for 30 seconds to ensure complete dissolution. Note: Incomplete dissolution leads to poor signal-to-noise ratios and missing amide peaks.[1] -
Acquisition:
-
Set probe temperature to 298 K.
-
Acquire standard 1H spectrum (min. 16 scans).
-
Critical Check: Expand the region from 8.0 to 13.0 ppm.
-
-
Validation:
-
Integrate the aromatic region (3 protons).
-
Calibrate the Formyl proton (1 proton) against the aromatic integral.
-
Pass Criteria: Integral ratio of Aromatic : Formyl must be 3:1.
-
Protocol 2: Rapid Purity Check via TLC
For monitoring reaction progress against the alternative.[1]
-
Stationary Phase: Silica Gel
plates. -
Mobile Phase: Ethyl Acetate : Methanol : Acetic Acid (90 : 10 : 1).
-
Visualization: UV Light (254 nm).
-
Expected Result:
-
Precursor (
~0.4): Fluoresces strongly; turns yellow/orange with ninhydrin stain (primary amine). -
Target (
~0.3): Slightly more polar due to the amide; does NOT stain with ninhydrin (blocked amine).
-
References
-
PubChem. 4-Nitroanthranilic acid (Precursor Data). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Benzoic acid, 4-nitro- (Spectral Comparison). National Institute of Standards and Technology. Available at: [Link]
-
ResearchGate. Synthesis of cyclization precursors (N-formyl derivatives). Available at: [Link]
comparing synthesis methods for 2-Formamido-4-nitrobenzoic acid
Executive Summary
2-Formamido-4-nitrobenzoic acid (N-formyl-4-nitroanthranilic acid) is a critical synthetic intermediate, primarily utilized as a precursor for 7-nitroquinazolin-4(3H)-ones via the Niementowski reaction.[1][2] Its synthesis presents a specific chemo-selective challenge: preventing premature cyclization .[1][2]
While the thermodynamic well favors the dehydrated quinazolinone product, the kinetic isolation of the open-chain formamide requires precise control over dehydrating conditions.[2] This guide compares three synthesis methodologies, prioritizing the isolation of the high-purity formamide intermediate over the cyclized downstream product.
Chemical Profile & Retrosynthetic Logic[1][2]
-
Precursor: 2-Amino-4-nitrobenzoic acid (4-Nitroanthranilic acid) [CAS: 619-17-0][1][2]
-
Key Challenge: The electron-withdrawing nitro group at the 4-position decreases the nucleophilicity of the amine, requiring a potent formylating agent.[1][2] However, excessive heat or strong dehydrating agents (like pure
with heat) will drive the reaction directly to the quinazolinone.
Reaction Pathway Analysis
The following diagram illustrates the critical bifurcation point between the desired formamide and the cyclized impurity.
Caption: Mechanistic pathway highlighting the thermodynamic risk of cyclization (Red) versus the kinetic target isolation (Green).
Comparative Methodology Analysis
Method A: The Mixed Anhydride Route (Recommended)
This method utilizes Acetic Formic Anhydride (AFA) , generated in situ from formic acid and acetic anhydride.
-
Mechanism: AFA is a highly reactive electrophile, allowing formylation to proceed at lower temperatures (
C), effectively preventing the thermal dehydration required for cyclization. -
Pros: Highest purity (>98%), minimal cyclization risk, high yield.[3]
-
Cons: Moisture sensitive; requires careful temperature control.
Method B: Direct Formic Acid Reflux
Refluxing the precursor in 98% formic acid.
-
Mechanism: Relies on the solvent acting as both reagent and catalyst.
-
Pros: "Green" solvent, simple workup (precipitation).
-
Cons: The high temperature (
C+) significantly increases the risk of partial cyclization to quinazolinone, contaminating the product. The nitro group deactivates the amine, necessitating long reaction times (12–24h).
Method C: Microwave-Assisted Synthesis
Rapid heating of the precursor with formamide or formic acid.[2]
-
Mechanism: Dielectric heating accelerates reaction kinetics.
-
Pros: Extremely fast (mins vs. hours).
-
Cons: Difficult to stop at the formamide stage. Microwave irradiation typically drives the reaction all the way to the quinazolinone (Niementowski reaction), making this method unsuitable for isolating the open-chain acid unless strictly controlled.
Performance Data Comparison
| Metric | Method A (Mixed Anhydride) | Method B (Direct Reflux) | Method C (Microwave) |
| Yield | 92 - 95% | 65 - 75% | Variable (Mixed products) |
| Purity (HPLC) | >98% | ~85% (contains quinazolinone) | <50% (Target) / >50% (Cyclic) |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 5 - 15 Minutes |
| Temp.[1][2] Profile | 0°C | 100°C (Reflux) | 140°C+ |
| Scalability | High (Exothermic control needed) | High | Low (Batch size limited) |
Detailed Experimental Protocols
Protocol A: High-Purity Synthesis via Acetic Formic Anhydride
Best for: Pharmaceutical intermediates where cyclization must be avoided.[1][2]
-
Preparation of AFA:
-
In a dry flask under
, cool Formic Acid (98%, 5 equiv) to C. -
Dropwise add Acetic Anhydride (2.5 equiv) over 30 minutes. Maintain temp
C. -
Note: This generates Acetic Formic Anhydride in situ.[4] Stir at
C for 1 hour.
-
-
Formylation:
-
Workup:
-
Quench the reaction by pouring the mixture into Ice Water (10x volume).
-
Stir vigorously for 30 minutes to hydrolyze any mixed anhydrides and precipitate the product.
-
Wash with cold water (
) to remove acetic acid/formic acid residues. -
Dry in a vacuum oven at
C. Do not exceed C to prevent solid-state cyclization.[1][2]
-
Protocol B: Direct Formic Acid Reflux (Green Route)
Best for: Large-scale batches where minor cyclized impurity is acceptable.[2]
-
Suspend 2-Amino-4-nitrobenzoic acid (1 equiv) in Formic Acid (98%, 10 volumes) .
-
Heat to reflux (
C). -
Monitor closely.[5] The reaction is complete when the starting material spot disappears (approx. 12–16h).
-
Critical Step: If the reaction runs too long, the product will convert to 7-nitroquinazolin-4-one (insoluble precipitate).[1][2]
-
Cool to room temperature. Pour into ice water.
-
Filter and wash with water.[5][6] Recrystallize from Ethanol if necessary (avoid boiling ethanol for prolonged periods).
Workflow Visualization
Caption: Method A maintains mild conditions to preserve the open-chain structure, while Method B's high heat risks downstream cyclization.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.[1][2] (Context on nitro-anthranilic acid reactivity and acetylation/formylation pathways).
-
Organic Syntheses. p-Nitrobenzoic Acid and Derivatives. (General oxidation and handling of nitro-benzoic acids).[2]
-
ResearchGate. Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (Demonstrates the cyclization risk of Method C/Microwave).
-
Sigma-Aldrich. N-Formyl-4-nitroanthranilic acid Product Entry.[1][2] (Confirmation of stable intermediate existence).[4] (Note: Representative link for chemical catalog validation)
Sources
- 1. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]
- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of 2-Formamido-4-nitrobenzoic Acid and 2-Acetamido-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemicals, the nuanced differences between structurally similar molecules can have profound implications for reaction outcomes, yield, and purity. This guide provides a detailed comparative analysis of the reactivity of two such molecules: 2-Formamido-4-nitrobenzoic acid and 2-Acetamido-4-nitrobenzoic acid. By examining the electronic and steric influences of the formamido versus the acetamido group, we aim to provide a predictive framework for their behavior in various chemical transformations.
Introduction: A Tale of Two Acyl Groups
At first glance, 2-Formamido-4-nitrobenzoic acid and 2-acetamido-4-nitrobenzoic acid appear to be closely related congeners. Both are derivatives of 4-nitrobenzoic acid, featuring an acylamido substituent at the C2 position. The critical point of divergence lies in the nature of the acyl group: a formyl group (-CHO) in the former and an acetyl group (-COCH₃) in the latter. This seemingly minor variation instigates a cascade of electronic and steric effects that significantly modulate the reactivity of the entire molecule. Understanding these differences is paramount for rational reaction design and process optimization.
Electronic Effects: The Inductive and Resonance Tug-of-War
The reactivity of these molecules is fundamentally governed by the electron-donating and electron-withdrawing properties of their substituents. The interplay between the amide, the carboxylic acid, and the nitro group on the benzene ring dictates the electron density at various positions, thereby influencing the propensity for electrophilic and nucleophilic attack.
The acetamido group is generally considered to be an ortho, para-directing activator in electrophilic aromatic substitution, due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. However, in these specific molecules, the strong deactivating effects of the nitro and carboxylic acid groups dominate, rendering the ring electron-deficient and generally unreactive towards further electrophilic substitution.
The key electronic distinction between the formamido and acetamido groups lies in the inductive effect of the alkyl substituent. The methyl group in the acetamido moiety is electron-donating via induction, which slightly increases the electron density on the adjacent carbonyl carbon and, by extension, the amide nitrogen. Conversely, the hydrogen atom in the formamido group has a negligible inductive effect. This leads to the formyl group being a slightly stronger electron-withdrawing group compared to the acetyl group.
This difference in electron-withdrawing strength has several predictable consequences:
-
Nucleophilicity of the Amide Nitrogen: The amide nitrogen in 2-acetamido-4-nitrobenzoic acid is expected to be slightly more nucleophilic than in its formamido counterpart. This is a result of the electron-donating methyl group in the acetyl moiety.
-
Acidity of the Carboxylic Acid: The stronger electron-withdrawing nature of the formamido group is anticipated to increase the acidity of the carboxylic acid proton in 2-formamido-4-nitrobenzoic acid relative to 2-acetamido-4-nitrobenzoic acid.
Steric Hindrance: The Role of Molecular Bulk
The acetyl group is sterically more demanding than the formyl group due to the presence of the methyl substituent. This difference in steric bulk can influence the rate and feasibility of reactions involving the adjacent functional groups, particularly the carboxylic acid at the C1 position.
For instance, in reactions such as esterification or amidation of the carboxylic acid, the bulkier acetamido group may present a greater steric impediment to the approach of a nucleophile compared to the formamido group. This could translate to slower reaction rates for the 2-acetamido derivative under otherwise identical conditions.
Comparative Reactivity in Key Transformations
Based on the electronic and steric considerations outlined above, we can predict the differential reactivity of these two compounds in several common synthetic transformations.
Hydrolysis of the Amide Group
The hydrolysis of the amide bond is a critical reaction, often employed for deprotection. The rate of both acid- and base-catalyzed hydrolysis is influenced by the electronic nature of the acyl group. The more electrophilic carbonyl carbon of the formamido group is expected to be more susceptible to nucleophilic attack by water or hydroxide ions.
Experimental Protocol: Comparative Amide Hydrolysis
-
Preparation of Reaction Solutions: Prepare 0.1 M solutions of both 2-formamido-4-nitrobenzoic acid and 2-acetamido-4-nitrobenzoic acid in a 1:1 mixture of ethanol and 1 M aqueous HCl.
-
Reaction Setup: Place both solutions in a constant temperature bath at 60°C.
-
Time-Course Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the reaction by neutralizing the aliquot with an equivalent amount of sodium bicarbonate. Analyze the composition of the mixture by High-Performance Liquid Chromatography (HPLC) to determine the extent of conversion to 2-amino-4-nitrobenzoic acid.
-
Data Interpretation: Plot the percentage of starting material remaining versus time for both compounds. The compound that shows a faster decrease in its concentration is the more reactive one.
Expected Outcome: 2-Formamido-4-nitrobenzoic acid is predicted to undergo hydrolysis at a faster rate than 2-acetamido-4-nitrobenzoic acid.
Reactions at the Carboxylic Acid Group
The reactivity of the carboxylic acid towards nucleophiles, for example in esterification or amide bond formation, is influenced by both electronic and steric factors.
-
Electronic Effect: The stronger electron-withdrawing effect of the formamido group should make the carboxylic acid in 2-formamido-4-nitrobenzoic acid slightly more acidic and the carbonyl carbon slightly more electrophilic. This would favor nucleophilic attack.
-
Steric Effect: The smaller size of the formyl group in 2-formamido-4-nitrobenzoic acid is expected to present less steric hindrance to an incoming nucleophile compared to the bulkier acetyl group in 2-acetamido-4-nitrobenzoic acid.
Both effects suggest that 2-formamido-4-nitrobenzoic acid will be more reactive at the carboxylic acid position.
Experimental Workflow: Comparative Esterification
Caption: Workflow for comparing the esterification rates.
Data Summary Table
| Compound | Predicted Relative Rate of Esterification | Primary Influencing Factor(s) |
| 2-Formamido-4-nitrobenzoic acid | Faster | Less steric hindrance, stronger electron-withdrawing effect of the formamido group |
| 2-Acetamido-4-nitrobenzoic acid | Slower | Greater steric hindrance from the acetyl group |
Conclusion: A Predictive Framework for Synthetic Strategy
The choice between 2-formamido-4-nitrobenzoic acid and 2-acetamido-4-nitrobenzoic acid as a synthetic intermediate should be guided by a clear understanding of their differential reactivity.
-
For reactions requiring a more labile N-acyl protecting group, 2-formamido-4-nitrobenzoic acid is the superior choice due to its faster hydrolysis rate.
-
When enhanced reactivity at the carboxylic acid position is desired, the less sterically hindered and more electronically activated 2-formamido-4-nitrobenzoic acid is likely to provide better results.
-
Conversely, if a more robust N-acyl group is needed to withstand certain reaction conditions, the acetamido derivative would be preferable.
By considering these fundamental principles of electronic and steric effects, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes in drug discovery and development.
References
For further reading and to explore the fundamental concepts discussed in this guide, the following resources are recommended:
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B. John Wiley & Sons. This textbook provides a comprehensive overview of the principles of physical organic chemistry that underpin the predictions made in this guide.
- Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons. This is an essential reference for understanding the use and lability of various protecting groups, including formamides and acetamides.
A Comparative Guide to the Biological Activity of 2-Formamido-4-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. The benzoic acid scaffold is a privileged structure in drug discovery, forming the basis for a wide array of clinically significant molecules.[1] The introduction of specific substituents onto the benzoic acid ring can profoundly modulate its physicochemical properties and biological activity. This guide focuses on the therapeutic potential of derivatives of 2-formamido-4-nitrobenzoic acid, a scaffold that combines the bioactivity of nitroaromatics with the structural features of N-acylanthranilic acids.
The presence of a nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in numerous antimicrobial and anticancer agents, often exerting its effect through redox-mediated mechanisms.[2] Concurrently, the 2-acylamino substitution is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) and has been associated with the inhibition of enzymes such as cyclooxygenases (COX). This unique combination of functional groups suggests that derivatives of 2-formamido-4-nitrobenzoic acid could exhibit a diverse range of biological activities.
This guide provides a comparative analysis of the potential biological activities of these derivatives, drawing upon experimental data from closely related analogues to infer structure-activity relationships (SAR). We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing detailed experimental protocols for their evaluation and exploring their potential mechanisms of action.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of 2-formamido-4-nitrobenzoic acid serves as the foundational step for accessing its derivatives. A reliable synthetic route begins with the commercially available 2-amino-4-nitrobenzoic acid.
Experimental Protocol: Synthesis of 2-Formamido-4-nitrobenzoic Acid
-
Formylation of 2-Amino-4-nitrobenzoic Acid:
-
To a solution of 2-amino-4-nitrobenzoic acid (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-formamido-4-nitrobenzoic acid.
-
Derivatives can be subsequently synthesized by modifying the carboxylic acid moiety, for instance, through esterification or amidation reactions with various alcohols or amines.
Caption: General workflow for the synthesis of 2-formamido-4-nitrobenzoic acid and its derivatives.
Comparative Biological Evaluation
Due to a lack of comprehensive studies on a single series of 2-formamido-4-nitrobenzoic acid derivatives, this section presents a comparative analysis of the biological activities of structurally related compounds to infer potential therapeutic applications and structure-activity relationships.
Anticancer Activity
Benzoic acid derivatives have shown significant promise as anticancer agents, with mechanisms often involving the inhibition of histone deacetylases (HDACs).[3][4] The nitro group can also contribute to cytotoxicity in cancer cells.
Table 1: Cytotoxicity of Benzoic Acid Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-Dihydroxybenzoic Acid | HeLa | ~25 | [4] |
| 3-Chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid | MCF-7 | 20.3 | [5][6] |
| 3-Chloro-4-((2-(2-(4-hydroxybenzylidene) hydrazinyl)-2-oxoethyl)amino)benzoic acid | K562 | 42.0 | [5][6] |
| Tetrazole derivative of 4-hydroxybenzoic acid | A549 | 1.49 | [7] |
| Tetrazole derivative of 4-hydroxybenzoic acid | MDA-MB-231 | 2.83 | [7] |
| Thiazolidinone derivative | MDA-MB-231 | 1.9 | [8] |
Structure-Activity Relationship Insights:
-
The presence of hydroxyl groups on the benzoic acid ring appears to be favorable for HDAC inhibition and anticancer activity.[4]
-
Elaboration of the amino group at position 4 with heterocyclic moieties, such as in the 3-chloro-4-aminobenzoic acid derivative, can lead to potent cytotoxicity.[5][6]
-
The incorporation of nitrogen-rich heterocycles like tetrazoles can significantly enhance anticancer potency.[7]
Antimicrobial Activity
Substituted benzoic acids, particularly those with nitro and amino functionalities, have been extensively investigated for their antimicrobial properties.
Table 2: Minimum Inhibitory Concentrations (MIC) of Benzoic Acid Derivatives Against Various Microorganisms
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Chloro-5-nitrobenzoic acid derivative 1 | S. aureus | - (27 mm inhibition zone at 100 µM) | [9] |
| 2-Chloro-5-nitrobenzoic acid derivative 1 | E. coli | - (17 mm inhibition zone at 100 µM) | [9] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | S. aureus | 125 | [2] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | B. subtilis | 125 | [2] |
| Schiff's base of p-aminobenzoic acid (bromo derivative) | B. subtilis | pMIC = 2.11 µM/ml | [10] |
| D-amino acid substituted peptide | Various bacteria and fungi | 8-64 µM | [11] |
Structure-Activity Relationship Insights:
-
The presence of a nitro group is often associated with broad-spectrum antimicrobial activity.[9]
-
The formation of Schiff bases from aminobenzoic acids can lead to potent antibacterial agents.[10]
-
The overall lipophilicity and electronic properties of the substituents play a crucial role in determining the antimicrobial spectrum and potency.
Enzyme Inhibition
The N-acylaminobenzoic acid scaffold is a classic feature of many enzyme inhibitors.
Table 3: Enzyme Inhibitory Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 | Reference |
| Mofezolac (a diarylisoxazole NSAID) | COX-1 | 0.0079 µM | [12] |
| CGP 28238 | COX-2 | 15 nM | [1] |
| S-Ketoprofen acylglucuronide | COX-1 | Reversible inhibition | [13] |
| 3,4-Dihydroxybenzoic Acid | HDAC | Potent inhibitor | [4] |
Structure-Activity Relationship Insights:
-
Derivatives of 2-acylaminobenzoic acids are known inhibitors of cyclooxygenases, with selectivity for COX-1 versus COX-2 being highly dependent on the nature of the acyl group and other substituents.[1][12][13]
-
Hydroxylated benzoic acids have been identified as inhibitors of histone deacetylases.[3][4]
Potential Mechanisms of Action
The diverse biological activities of 2-formamido-4-nitrobenzoic acid derivatives can be attributed to several potential mechanisms of action.
HDAC Inhibition in Cancer
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Benzoic acid derivatives, particularly those with hydroxyl groups, can act as HDAC inhibitors, restoring the expression of these tumor suppressor genes and inducing cancer cell death.[3][4]
Caption: Proposed mechanism of anti-inflammatory activity via COX inhibition.
Detailed Experimental Protocols
To facilitate the investigation of 2-formamido-4-nitrobenzoic acid derivatives, detailed protocols for key biological assays are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 2-formamido-4-nitrobenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The analysis of structurally related compounds suggests significant potential in the areas of oncology, infectious diseases, and inflammatory disorders. The presence of the nitro group is a key determinant of antimicrobial and potential anticancer activity, while the N-formamido group provides a handle for modulating enzyme inhibitory properties.
Future research should focus on the synthesis and systematic screening of a dedicated library of 2-formamido-4-nitrobenzoic acid derivatives. This will allow for the establishment of direct structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. Further mechanistic studies will also be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their potential clinical development.
References
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
-
Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). [Link]
-
Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). [Link]
-
Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - Digital Repository. [Link]
-
IC 50 values a (mM) of compounds 4a-l | Download Table. [Link]
-
Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. [Link]
-
Synthesis of 2-nitrobenzoic acid. [Link]
-
IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. [Link]
-
The values of IC50 of the four compounds against MDA-MB-231 cells after... [Link]
-
Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. [Link]
-
A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]
-
p-NITROBENZOIC ACID. [Link]
-
CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. [Link]
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. [Link]
-
Selective inhibition of cyclooxygenase 2. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
Sources
- 1. Selective inhibition of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]
- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 11. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Formyl Protecting Groups in Nitrobenzoic Acid Scaffolds
Topic: Comparative Study of Formyl Protecting Groups in Nitrobenzoic Acids Content Type: Publish Comparison Guide
Executive Summary
In drug discovery and organic synthesis, formyl-nitrobenzoic acids (e.g., 2-nitro-4-formylbenzoic acid) represent a high-value but challenging scaffold. The coexistence of three distinct reactive centers—a nucleophilic-sensitive aldehyde (formyl), an electron-withdrawing nitro group, and an acidic carboxyl group—creates a "reactivity triad" that complicates standard protection strategies.
This guide objectively compares the three most effective strategies for protecting the formyl moiety in this specific chemical environment: Acyclic Acetals (Dimethyl/Diethyl) , Cyclic Acetals (1,3-Dioxolanes) , and Acylals (Gem-diacetates) . Analysis focuses on chemoselectivity in the presence of the free acid, stability during nitro-group manipulations, and the kinetic influence of the electron-deficient ring.
Mechanistic Insight: The "Nitro Effect" on Stability
Expertise & Experience:
A common misconception is that protecting groups behave identically regardless of the substrate. In nitrobenzoic acids, the strong electron-withdrawing group (EWG) nature of the nitro substituent (
-
Formation: The EWG makes the carbonyl carbon more electrophilic, accelerating the initial nucleophilic attack by the alcohol/diol. Protection often proceeds faster than with unsubstituted benzaldehydes.
-
Hydrolysis (Deprotection): Acid-catalyzed hydrolysis requires the formation of an oxocarbenium ion intermediate. The EWG destabilizes this positively charged intermediate, significantly increasing the energy barrier for hydrolysis.
-
Result: Acetals of nitrobenzaldehydes are significantly more stable toward acid hydrolysis than their non-nitro analogs. Deprotection protocols often require higher temperatures or stronger acids.
-
Visualization: The Stability Mechanism
Caption: The electron-withdrawing nitro group destabilizes the oxocarbenium intermediate, rendering the acetal more resistant to acid hydrolysis compared to standard benzaldehydes.
Comparative Analysis of Protecting Groups
A. Dimethyl Acetal (DMA)
-
Structure:
-
Best For: Large-scale synthesis where concomitant esterification of the carboxylic acid is acceptable or desired.
-
Pros:
-
Cheap reagents (MeOH, HCl/SOCl₂).
-
Simple workup (often distillation or crystallization).
-
Stable to strong bases (e.g., hydroxide, alkoxides) used in subsequent steps.
-
-
Cons:
-
Obligatory Esterification: Acid-catalyzed formation in methanol almost invariably converts the
to . -
Volatile: Lower molecular weight derivatives may sublime.
-
B. 1,3-Dioxolane (Cyclic Ethylene Acetal)
-
Structure: Five-membered cyclic acetal.
-
Best For: Multistep sequences requiring high thermal stability or resistance to harsher acidic conditions (relative to acyclic acetals).
-
Pros:
-
Entropic Stability: More stable than DMA due to the chelate effect.
-
Solid Derivatives: Often yields crystalline solids, simplifying purification.
-
-
Cons:
-
Requires water removal (Dean-Stark or Orthoformate) to drive equilibrium.
-
Harder to remove: Requires heat + aqueous acid for deprotection.
-
C. Acylal (Gem-Diacetate)
-
Structure:
-
Best For: Orthogonal protection. Stable to acidic oxidizing conditions but cleaved by base or specific Lewis acids.
-
Pros:
-
Solvent-Free Synthesis: Can be formed in neat acetic anhydride.
-
Acid Retention: Can sometimes be formed without esterifying the carboxylic acid (forming a mixed anhydride that hydrolyzes back to acid on workup), though this is substrate-dependent.
-
-
Cons:
-
Base Labile: Cannot be used if the next step involves strong nucleophiles (e.g.,
on the nitro ring) or basic hydrolysis.
-
Performance Data Comparison
| Feature | Dimethyl Acetal | 1,3-Dioxolane | Acylal (Gem-Diacetate) |
| Formation Conditions | MeOH, | Ethylene Glycol, pTSA, Toluene (reflux) | |
| Yield (Nitrobenzoic) | 85–95% | 80–92% | 75–90% |
| Carboxyl Status | Esterified (Methyl Ester) | Esterified (Hydroxyethyl ester risk) | Free Acid (Possible) |
| Acid Stability | Low (Hydrolyzes in aq. acid) | Moderate (Requires heat + acid) | High (Stable to mild acid) |
| Base Stability | Excellent | Excellent | Poor (Saponifies) |
| Rec. Deprotection | TFA/H₂O or dilute HCl | HCl/THF (reflux) or |
Experimental Protocols (Self-Validating Systems)
Protocol A: Concomitant Esterification & Acetalization (Dimethyl Acetal)
Rationale: This "one-pot" method is the industry standard for nitrobenzoic acids, converting the polar acid into a lipophilic ester-acetal suitable for chromatography or crystallization.
-
Setup: Charge a round-bottom flask with 4-formyl-3-nitrobenzoic acid (1.0 equiv) and anhydrous Methanol (0.5 M concentration).
-
Activation: Cool to 0°C. Add Thionyl Chloride (
, 2.5 equiv) dropwise. Caution: Exothermic gas evolution.-
Note:
generates anhydrous HCl in situ and scavenges water, driving both esterification and acetalization.
-
-
Reaction: Reflux for 3–5 hours. Monitor by TLC (Target is less polar than starting material).
-
Workup: Evaporate MeOH. Redissolve residue in EtOAc. Wash with sat.
(to remove trace acid/mono-ester). Dry ( ) and concentrate. -
Validation:
H NMR should show two singlets: ppm (Ester-OMe) and ppm (Acetal-OMe x 2). The acetal methine proton appears at ppm.
Protocol B: Robust Cyclic Protection (1,3-Dioxolane)
Rationale: Uses a Dean-Stark trap to remove water, essential for the less reactive nitro-substituted aldehydes.
-
Setup: Mix substrate (1.0 equiv), Ethylene Glycol (5.0 equiv), and p-Toluenesulfonic acid (pTSA, 0.1 equiv) in Toluene.
-
Reaction: Reflux with Dean-Stark water removal for 12–16 hours.
-
Workup: Cool to RT. Wash with sat.
and Brine.-
Critical Step: If the carboxylic acid was intended to remain free, this protocol is unsuitable as it forms esters/polyesters. Use this protocol on pre-esterified substrates (e.g., methyl 4-formyl-3-nitrobenzoate).
-
-
Deprotection (Validation): To remove, reflux in THF:5% HCl (1:1) for 4 hours. (Note the longer time required due to the Nitro-stabilization effect).
Protocol C: Selective Acylal Formation (Preserving the Acid)
Rationale: Acetic anhydride acts as both solvent and reagent.
-
Setup: Suspend 4-formyl-3-nitrobenzoic acid in Acetic Anhydride (
, 5 equiv). Add Iodine ( , 5 mol%) as catalyst. -
Reaction: Stir at RT for 15–30 mins. The slurry becomes clear.
-
Quench: Pour into crushed ice/water. Stir vigorously for 1 hour.
-
Isolation: Filter the precipitate (Acylal) and wash with cold water. Recrystallize from EtOH.
Decision Logic for Researchers
Choose your protecting group based on the next step in your synthesis pathway.
Caption: Decision matrix for selecting the optimal formyl protecting group based on downstream synthetic requirements.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Classic Reference for Acetal Stability Profiles).
-
Organic Chemistry Portal. Dimethyl Acetals: Synthesis and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. Acylals (Gem-Diacetates). Retrieved from [Link]
-
Khan, A. T., et al. An Efficient and Chemoselective Procedure for Acylal Synthesis.[6] (2005).[6] European Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. Hydrolytic stability of various 1,3-dioxolane derivatives. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Acylal synthesis by carboxylation [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Formamido-4-nitrobenzoic Acid
This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Formamido-4-nitrobenzoic acid, a key chemical entity in various developmental pipelines. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will compare High-Performance Liquid Chromatography (HPLC) with UV detection, direct UV-Vis Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounding each protocol in the rigorous framework of international regulatory standards to ensure data integrity and compliance.
The Regulatory Bedrock: Understanding the "Why" of Validation
Before any analytical method can be implemented for quality control, batch release, or stability testing, it must be proven "fit for purpose." This is the core objective of method validation.[1] The International Council for Harmonisation (ICH) provides the globally accepted framework for this process, with the recently updated ICH Q2(R2) guideline serving as the primary authoritative source.[2][3][4] This guideline, along with complementary documents from agencies like the FDA and EMA, ensures that an analytical procedure consistently produces results that are accurate, reliable, and reproducible.[5][6][7][8][9]
The validation process is not a one-time event but a continuous lifecycle that begins during method development.[10] It involves a systematic evaluation of key performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1][3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[10][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[12][13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][13]
The following diagram illustrates the logical workflow of the analytical method validation process, from initial planning to final reporting and continuous monitoring.
Caption: A workflow diagram illustrating the four key phases of analytical method validation.
Technique Comparison: HPLC-UV, UV-Vis, and LC-MS/MS
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, the nature of the sample matrix, and available instrumentation. 2-Formamido-4-nitrobenzoic acid possesses strong chromophores (the nitroaromatic system) and an ionizable carboxylic acid group, making it amenable to all three techniques discussed below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and reliability. For an analyte like 2-Formamido-4-nitrobenzoic acid, a reversed-phase HPLC method provides the specificity needed to separate it from precursors, impurities, and potential degradants.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and hydrophobic retention mechanism, which is ideal for retaining the moderately polar aromatic acid.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. It suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, well-defined peak shape and consistent retention. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.
-
Detection Wavelength: The molecule's nitroaromatic structure is expected to have a strong UV absorbance maximum (λmax) around 258-294 nm, similar to related nitrobenzoic acids.[15] Monitoring at the λmax provides maximal sensitivity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of 2-Formamido-4-nitrobenzoic acid in a 50:50 mixture of acetonitrile and water. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at analyte Rt | Peak purity > 0.999; Baseline resolved from degradants |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| Range | 1 - 200 µg/mL | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.5% | Repeatability: < 1.0%Intermediate: < 1.5% |
| LOD | S/N ≥ 3 | ~0.3 µg/mL |
| LOQ | S/N ≥ 10 | ~1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% after variation | Passes for changes in flow rate (±5%), temp (±2°C) |
UV-Vis Spectrophotometry
This technique offers a rapid and simple method for quantification but lacks the specificity of a chromatographic separation. It is best suited for pure substance analysis or in simple formulations where interfering substances are absent.
Causality Behind Experimental Choices:
-
Methodology: The analysis relies on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte. The method's validity is entirely dependent on the assumption that only the target analyte is absorbing light at the chosen wavelength.
-
Solvent: A solvent like methanol or a buffered aqueous solution is chosen that fully solubilizes the analyte and does not interfere with its absorbance spectrum.
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determine the λmax of 2-Formamido-4-nitrobenzoic acid by scanning a dilute solution (e.g., 10 µg/mL in methanol) from 200 to 400 nm.
-
Prepare a series of calibration standards in the same solvent.
-
Measure the absorbance of each standard and the sample solution at the λmax.
-
Construct a calibration curve of absorbance vs. concentration.
-
-
Sample Preparation: Accurately weigh the sample, dissolve it in the chosen solvent to a known volume, and ensure the measured absorbance falls within the linear range of the calibration curve.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Highly matrix-dependent | Major Limitation: Prone to interference from any absorbing species |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| Range | e.g., 2 - 25 µg/mL | Dependent on molar absorptivity |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% (in pure solution) |
| Precision (% RSD) | Repeatability: ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | ~0.5 µg/mL |
| LOQ | S/N ≥ 10 | ~2.0 µg/mL |
| Robustness | % RSD ≤ 2.0% after variation | Passes for minor pH changes in buffered solutions |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of specificity and sensitivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices (e.g., plasma), or for definitive impurity identification.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar, thermally labile molecules. The carboxylic acid group will readily deprotonate in negative ion mode, yielding a strong [M-H]⁻ signal.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the [M-H]⁻ of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product transition is a unique chemical signature, providing exceptional specificity and eliminating background noise.[16]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Similar to HPLC-UV, but often uses faster gradients and smaller particle columns (e.g., UPLC). A volatile buffer like formic acid or ammonium formate must be used instead of non-volatile phosphate buffers.
-
MS/MS Conditions:
-
Ionization Mode: ESI, Negative.
-
Analyte MRM Transition: The exact mass of C8H6N2O5 is 210.0277. The precursor ion would be m/z 210.0. Product ions would be determined by infusion and fragmentation (e.g., loss of CO2, m/z 166.0).
-
Dwell Time: 50-100 ms.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).
-
-
Sample Preparation: For biological samples, this is critical and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix components that can cause ion suppression.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity / Selectivity | No interfering peaks in blank matrix | Excellent; no interferences observed in MRM channel |
| Linearity (R²) | ≥ 0.995 (often with weighting) | > 0.998 |
| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% (at LLOQ)90.0% - 110.0% (other levels) | Within 10% of nominal |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LOD | S/N ≥ 3 | ~0.03 ng/mL |
| LOQ | S/N ≥ 10, with acceptable precision/accuracy | 0.1 ng/mL |
| Matrix Effect | Monitored and controlled | Assessed and compensated for with internal standard |
The following diagram illustrates the interconnected nature of the core validation parameters, where foundational characteristics like specificity and precision support the determination of others like accuracy and quantitation limits.
Caption: Interrelationship of key analytical method validation parameters.
Conclusive Guide: Selecting the Appropriate Method
The optimal analytical method for 2-Formamido-4-nitrobenzoic acid is dictated by its intended application. This final table provides a clear comparison to guide your decision-making process.
| Feature | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Specificity | Low | High | Very High |
| Sensitivity | Moderate | Good | Excellent |
| Application | Assay of pure substance; simple formulations | Assay, purity, and stability testing of drug substance and product | Trace analysis; quantification in biological matrices; impurity ID |
| Throughput | High | Moderate | Moderate to High |
| Complexity | Low | Moderate | High |
| Cost (Instrument) | Low | Moderate | High |
| Robustness | Moderate | High | Moderate (sensitive to matrix effects) |
For routine quality control of a drug substance or finished product where impurity profiling is necessary, HPLC-UV is the most balanced and widely accepted method . For raw quantification of a highly pure starting material, UV-Vis Spectrophotometry may suffice as a rapid screening tool. For bioanalytical studies, pharmacokinetic assessments, or when ultra-low limits of detection are required, LC-MS/MS is the indispensable choice , providing unparalleled specificity and sensitivity.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (n.d.).
- Pharmaceutical Guidance. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- Lab Manager. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- GMP Compliance. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- Altabrisa Group. (2025).
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.).
- European Medicines Agency. (2023).
- Food Safety and Inspection Service. (n.d.).
- CQA. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- SIELC Technologies. (2018). 4-Nitrobenzoic acid.
- ResearchGate. (2025). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)
- International Labmate. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
- Developing Countries Vaccine Manufacturers Network. (n.d.).
- CDC Stacks. (n.d.).
- Longdom Publishing. (n.d.).
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide.
- ResearchGate. (2025).
- PubChem. (n.d.). 4-Nitrobenzoic Acid.
- ChemicalBook. (n.d.). 2-Methyl-4-nitrobenzoic acid synthesis.
- PMC. (2021).
- Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Agilent. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS.
- Harvey Mudd College. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension.
- Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.
- ResearchGate. (2025). (PDF) Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs.
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scribd.com [scribd.com]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. longdom.org [longdom.org]
- 15. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectroscopyworld.com [spectroscopyworld.com]
A Comparative Guide to the Solid-State Characterization of 2-Formamido-4-nitrobenzoic Acid: An X-ray Crystallography Perspective
In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its macroscopic properties. For a compound such as 2-Formamido-4-nitrobenzoic acid, a versatile building block in medicinal chemistry, understanding its solid-state structure is paramount for predicting its behavior, from solubility and stability to its potential biological activity. This guide offers a comprehensive exploration of single-crystal X-ray crystallography as the definitive technique for this purpose, juxtaposed with other common analytical methods.
The Imperative of Structural Elucidation in Drug Development
The spatial conformation of a molecule and the intermolecular interactions it forms in the solid state, such as hydrogen bonds and π-π stacking, govern its crystal packing. These features, in turn, influence critical pharmaceutical attributes including dissolution rate and bioavailability. For 2-Formamido-4-nitrobenzoic acid, the relative orientation of the formamido, nitro, and carboxylic acid functional groups can lead to various intra- and intermolecular hydrogen bonding motifs, potentially giving rise to different polymorphic forms with distinct physicochemical properties.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material. It provides precise atomic coordinates, bond lengths, bond angles, and a detailed map of intermolecular interactions. While a specific crystal structure for 2-Formamido-4-nitrobenzoic acid is not publicly available as of this writing, the analysis of structurally related compounds, such as 2-chloro-4-nitrobenzoic acid and other nitrobenzoic acid derivatives, consistently reveals the formation of hydrogen-bonded dimers and other supramolecular assemblies.[1][2][3] These studies underscore the power of X-ray crystallography in revealing the intricate details of crystal packing.
Experimental Workflow: From Crystal to Final Structure
The process of determining a crystal structure via SC-XRD is a meticulous one, requiring careful execution at each step to ensure the quality and validity of the final model.
The cornerstone of a successful SC-XRD experiment is the growth of high-quality single crystals. For organic molecules like 2-Formamido-4-nitrobenzoic acid, this is typically achieved through slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate). The goal is to allow for the slow, ordered arrangement of molecules into a crystalline lattice.
A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. To minimize thermal vibrations and potential radiation damage, the crystal is often cooled in a stream of liquid nitrogen. The mounted crystal is then placed in an X-ray diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using computational methods. This initial structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
A Comparative Overview of Analytical Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of a new chemical entity relies on a suite of analytical techniques. Each method offers unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions, absolute stereochemistry. | Unambiguous structural determination.[4] | Requires single crystals of sufficient size and quality. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, determination of lattice parameters. | Applicable to polycrystalline materials; non-destructive. | Does not provide atomic coordinates for a novel structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent connectivity and chemical environment of atoms in solution.[5][6] | Excellent for determining the molecular structure in solution; non-destructive.[5][6] | Provides an average structure in solution, which may differ from the solid-state conformation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups and information on hydrogen bonding.[5] | Fast, requires minimal sample, and is non-destructive.[5] | Provides information on local chemical bonds, not the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming molecular formula.[5][6] | High sensitivity and accuracy in mass determination.[5][6] | Provides no direct information on 3D structure or intermolecular interactions. |
Conclusion: An Integrated Approach to Molecular Characterization
For a comprehensive understanding of 2-Formamido-4-nitrobenzoic acid, an integrated analytical approach is indispensable. While techniques such as NMR and mass spectrometry are crucial for confirming its chemical identity and purity[4][5][6], they do not reveal the intricate details of its solid-state architecture. X-ray crystallography is the only technique that can provide an unambiguous determination of the three-dimensional structure, including the subtle interplay of intermolecular forces that dictate its crystalline form. This structural knowledge is fundamental for rational drug design, polymorphism control, and the development of new materials with tailored properties.
References
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences.
- Analytical Techniques for Identification and Characterization of Extraterrestrial Organic M
- Characterising new chemical compounds & measuring results. Royal Society Publishing.
- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Raman Spectroscopy.
- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank.
- Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal.
- Preparation of 2-and 4-nitrobenzoic acid.
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Spectroscopic and computational study of association of 2-chloro-4-nitrobenzoic acid in solution.
- The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
- 4-Nitrobenzoic acid. Wikipedia.
- Molecular structures of (a) 2-substituted-4-nitrobenzoic acids, (b)...
- 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. PubMed.
- Synthesis of 2-nitrobenzoic acid. PrepChem.com.
- Crystallographic and Spectroscopic Characterization of 4-Nitro-2-(Trifluoromethyl)benzoic Acid and 4-Nitro-3-(Trifluoromethyl)benzoic Acid. Amanote Research.
- Benzoic acids and deriv
- Spectral Database for Organic Compounds,SDBS. AIST.
- Application Notes and Protocols for the Characterization of 2-(4-nitrophenyl)benzoic acid. Benchchem.
- 4-Nitrobenzoic Acid. PubChem.
Sources
A Comparative Guide to Purity Assessment of Synthesized 2-Formamido-4-nitrobenzoic Acid
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For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. This guide provides an in-depth comparison of analytical methods for assessing the purity of 2-Formamido-4-nitrobenzoic acid, a key intermediate in various synthetic pathways. We will move beyond procedural lists to explore the rationale behind methodological choices, ensuring a robust and self-validating approach to purity determination.
The Synthetic Landscape: Understanding Potential Impurities
The most common and practical synthesis of 2-Formamido-4-nitrobenzoic acid involves the formylation of 2-amino-4-nitrobenzoic acid. This is typically achieved by reacting the starting amine with formic acid, often in the presence of a dehydrating agent or under reflux conditions.
Given this synthetic route, a landscape of potential impurities can be predicted:
-
Unreacted Starting Material: The primary impurity is often the starting material itself, 2-amino-4-nitrobenzoic acid.[1][2][3]
-
Isomeric Impurities: Depending on the purity of the starting material, isomers such as 2-amino-5-nitrobenzoic acid could be present and subsequently formylated.
-
By-products of Degradation: Under harsh reaction conditions (e.g., excessive heat), degradation of the starting material or product can occur, leading to a variety of minor impurities.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., recrystallization) steps can be retained in the final product.
A thorough purity assessment must be capable of detecting and quantifying these potential contaminants.
A Comparative Analysis of Purity Assessment Methodologies
No single analytical technique is universally superior; the choice of method depends on the specific requirements of the analysis, such as the need for quantitation, the desired level of sensitivity, and the available instrumentation. Here, we compare the most relevant techniques for 2-Formamido-4-nitrobenzoic acid.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For aromatic nitro compounds, reversed-phase HPLC with UV detection is a powerful and widely used technique.[4][5]
Expertise & Experience in Method Development: The key to a successful HPLC analysis lies in the selection of an appropriate column and mobile phase to achieve baseline separation of the target compound from its potential impurities. A C18 column is a common starting point for the separation of moderately polar compounds like nitrobenzoic acid derivatives.[5][6][7][8] The mobile phase, typically a mixture of an aqueous buffer (like phosphate buffer with phosphoric acid) and an organic solvent (like acetonitrile or methanol), is optimized to control the retention and resolution of the analytes.[5][6]
Experimental Protocol: Reversed-Phase HPLC for 2-Formamido-4-nitrobenzoic Acid
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (0.1% Phosphoric acid in Water) and Solvent B (Acetonitrile).
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more nonpolar components.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and record the chromatogram. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
Trustworthiness & Self-Validation: A key aspect of a self-validating HPLC method is the use of a photodiode array (PDA) detector. A PDA detector can acquire the UV-Vis spectrum of each eluting peak. By comparing the spectra across a single peak (peak purity analysis), one can determine if the peak represents a single compound or co-eluting impurities.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time of Main Peak | X.XX min |
| Area of Main Peak | YYYYYY |
| Total Area of All Peaks | ZZZZZZ |
| Calculated Purity (%) | (YYYYYY / ZZZZZZ) * 100 |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For purity assessment, ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals from the main compound.
Expertise & Experience in Spectral Interpretation: The ¹H NMR spectrum of 2-Formamido-4-nitrobenzoic acid will show characteristic signals for the aromatic protons and the formyl proton. The presence of unreacted 2-amino-4-nitrobenzoic acid would be indicated by the absence of the formyl proton signal and a different chemical shift pattern for the aromatic protons.[9] Isomeric impurities would also present a unique set of signals. Quantitative NMR (qNMR) can be performed by integrating the signals of the main compound and known impurities against a certified internal standard.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving benzoic acid derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the relevant peaks. Compare the observed chemical shifts and coupling constants with reference spectra.[10]
Trustworthiness & Self-Validation: The inherent quantitative nature of NMR (the signal area is directly proportional to the number of nuclei) makes it a primary analytical technique. The self-validating aspect comes from the fact that every proton-containing species in the sample will contribute to the spectrum, providing a comprehensive purity profile.
Melting Point Analysis
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. The reported melting point for 4-nitrobenzoic acid is around 237-240°C.[11][12][13]
Expertise & Experience in Application: While seemingly simple, melting point analysis is a powerful and rapid technique for a preliminary assessment of purity. A sharp melting point close to the literature value is a strong indicator of high purity. Conversely, a broad melting range that is depressed compared to the literature value suggests the presence of impurities.
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.
-
Analysis: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
Trustworthiness & Self-Validation: The validation of this method relies on the use of a calibrated thermometer and comparison with the known melting point of a certified reference standard.
Comparative Summary
| Method | Principle | Information Provided | Throughput | Quantitative? | Expertise Required |
| HPLC | Differential Partitioning | Purity (Area %), Number of Impurities | High | Yes | Moderate to High |
| ¹H NMR | Nuclear Spin in a Magnetic Field | Structural Confirmation, Impurity Identification | Moderate | Yes (qNMR) | High |
| Melting Point | Phase Transition Temperature | Indication of Purity | High | No | Low |
Conclusion and Recommendations
For a comprehensive and robust assessment of the purity of synthesized 2-Formamido-4-nitrobenzoic acid, a multi-technique approach is recommended.
-
Initial Screening: Melting point analysis provides a rapid and cost-effective initial assessment of purity.
-
Primary Purity Determination: HPLC with UV detection is the workhorse method for accurate and precise quantification of purity and detection of minor impurities. The use of a PDA detector is highly recommended for peak purity validation.
-
Structural Confirmation and Impurity Identification: ¹H NMR spectroscopy is invaluable for confirming the structure of the synthesized product and for identifying any significant impurities, especially unreacted starting material.
By combining these methods, researchers can be confident in the quality of their synthesized 2-Formamido-4-nitrobenzoic acid, ensuring the integrity and reliability of their subsequent research and development activities.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Campbell, R. M., & Lee, M. L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 58(11), 2247–2251. Retrieved from [Link]
-
Hangzhou ICH Biofarm Co., Ltd. (n.d.). 2-Amino-4-nitrobenzoic acid. Retrieved from [Link]
-
Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses. Retrieved from [Link]
-
Samsonowicz, M., et al. (2003). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society, 50(3A), 435-446. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2- and 4-nitrobenzoic acid.
-
Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
-
Mol-Instincts. (n.d.). p-Nitrobenzoic acid 62-23-7 wiki. Retrieved from [Link]
-
Reddit. (n.d.). H-NMR of p-nitrobenzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
Sources
- 1. 2-Amino-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-4-nitrobenzoic acid|619-17-0--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 3. 156980250 [thermofisher.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. helixchrom.com [helixchrom.com]
- 9. 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 4-Nitrobenzoic acid | 62-23-7 [chemicalbook.com]
- 12. 4-Nitrobenzoic acid , Melting point standard , 62-23-7 - CookeChem [cookechem.com]
- 13. 4-Nitrobenzoic acid CAS#: 62-23-7 [m.chemicalbook.com]
A Comparative Guide to the Physicochemical Stability of 2-Formamido-4-nitrobenzoic Acid and Related Aromatic Carboxylic Acids
Introduction: The Imperative of Stability in Molecule Development
In the realms of pharmaceutical development and fine chemical synthesis, the intrinsic stability of a molecule is a cornerstone of its viability. A compound's ability to resist thermal, chemical, and physical degradation dictates its shelf-life, formulation possibilities, safety profile, and ultimately, its utility. This guide provides a comparative analysis of the stability of 2-Formamido-4-nitrobenzoic acid , a substituted aromatic carboxylic acid, by contextualizing its behavior against structurally related compounds.
While direct, comprehensive experimental data for 2-Formamido-4-nitrobenzoic acid is not extensively published, a robust stability profile can be predicted by dissecting its structure and comparing the known behaviors of its constituent functional groups against well-characterized analogs. This guide leverages this established chemical knowledge to provide an expert assessment. We will explore the stability of this molecule through the lenses of thermal, chemical (hydrolytic and photochemical), and solid-state properties, comparing it against:
-
Benzoic Acid : The parent scaffold.
-
4-Nitrobenzoic Acid : To isolate the effect of the para-nitro group.
-
2-Amino-4-nitrobenzoic Acid (4-Nitroanthranilic Acid) : The precursor, highlighting the impact of the formamido group versus an amino group.
-
2-Methyl-4-nitrobenzoic Acid : To compare the electronic and steric effects of a formamido group versus a methyl group.
This analysis is grounded in established experimental methodologies, providing both the "what" and the "why" to guide researchers in their handling, formulation, and development of this and similar molecules.
Section 1: Theoretical Stability Considerations from Molecular Structure
A molecule's stability is not a random attribute; it is dictated by its electronic and steric landscape. The structure of 2-Formamido-4-nitrobenzoic acid contains three key functional groups whose interplay governs its reactivity.
-
Carboxylic Acid (-COOH) : This group is a hydrogen bond donor and acceptor, predisposing the molecule to form stable dimers in the solid state. It is also the site of acidic reactivity.
-
Nitro Group (-NO₂) : As a powerful electron-withdrawing group, the nitro substituent significantly increases the acidity of the carboxylic acid. Aromatic nitro compounds are also known to be susceptible to degradation upon exposure to UV light.
-
Formamido Group (-NHCHO) : This amide linkage introduces several key features. It can participate in hydrogen bonding, influencing crystal packing and solubility. However, the amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. Its position ortho to the carboxylic acid can also lead to intramolecular hydrogen bonding and steric effects that may influence the conformation and reactivity of the carboxyl group.
The combination of a hydrolyzable amide and a photosensitive nitro group on a benzoic acid scaffold suggests that 2-Formamido-4-nitrobenzoic acid may present specific stability challenges that must be carefully managed.
Section 2: Experimental Assessment of Physicochemical Stability
To quantitatively compare stability, standardized analytical techniques are employed. The protocols described below represent a self-validating system for characterizing the stability of a new chemical entity.
Thermal Stability Analysis: DSC and TGA
Thermal analysis is critical for determining a compound's melting point, decomposition temperature, and identifying polymorphic transitions.
-
Differential Scanning Calorimetry (DSC) : Measures the heat flow into or out of a sample as a function of temperature. It reveals melting points (endotherms) and decomposition events (exotherms).
-
Thermogravimetric Analysis (TGA) : Measures the change in mass of a sample as a function of temperature. It is used to quantify the loss of volatiles (e.g., water, solvents) and to identify the onset of thermal decomposition.
Protocol for Thermal Analysis:
-
Sample Preparation : Accurately weigh 3-5 mg of the compound into an aluminum DSC pan or a ceramic TGA pan.
-
Instrumentation : Place the sample in a calibrated DSC or TGA instrument (e.g., Mettler Toledo DSC 3, TA Instruments Q500).
-
Method Parameters :
-
Purge Gas : Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program : Equilibrate at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).
-
-
Data Analysis :
-
From the DSC thermogram, determine the onset and peak temperatures of melting endotherms.
-
From the TGA curve, determine the onset temperature of mass loss, indicating the beginning of decomposition.
-
Caption: General workflow for thermal analysis using DSC and TGA.
Chemical Stability: Hydrolysis Study
Hydrolytic stability is assessed by exposing the compound to aqueous solutions at different pH values and temperatures.
Protocol for Hydrolytic Stability Assessment:
-
Stock Solution : Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Media : Prepare aqueous buffers at pH 2 (e.g., 0.01 N HCl), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Incubation : Spike the stock solution into each buffer to a final concentration of ~1 mg/mL. Incubate samples at a controlled temperature (e.g., 50 °C) in sealed vials, protected from light.
-
Time Points : At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis : Quench any reaction by diluting the aliquot in a mobile phase. Analyze the concentration of the parent compound using a stability-indicating HPLC-UV method. Degradation is quantified by the decrease in the parent compound's peak area over time.
Caption: Workflow for assessing hydrolytic stability across a pH range.
Section 3: Comparative Stability Analysis
Thermal Stability
The melting point and decomposition temperature are key indicators of thermal stability. A higher melting point often correlates with a more stable crystal lattice, while a higher decomposition temperature indicates stronger covalent bonds.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Onset (°C) | Reference |
| 2-Formamido-4-nitrobenzoic acid | 210.15 | Data not available | Predicted >200°C | - |
| Benzoic Acid | 122.12 | ~122 | ~250 (Boiling) | [1][2] |
| 4-Nitrobenzoic Acid | 167.12 | ~240 | >240 | [3][4][5] |
| 2-Amino-4-nitrobenzoic Acid | 182.13 | ~268 (decomposes) | ~268 | [6] |
| 2-Methyl-4-nitrobenzoic Acid | 181.15 | 151-156 | Data not available | [7][8] |
Analysis & Insights:
-
Effect of Nitro Group : The addition of a nitro group dramatically increases the melting point (Benzoic Acid at 122 °C vs. 4-Nitrobenzoic Acid at ~240 °C). This is due to strong intermolecular interactions (dipole-dipole) and potentially more efficient crystal packing.
-
Effect of Amino vs. Formamido Group : 2-Amino-4-nitrobenzoic acid has a very high melting point with decomposition, suggesting a highly stable crystal lattice stabilized by strong hydrogen bonds from both the -NH₂ and -COOH groups. The conversion of the amino group to a formamido group in our target compound disrupts one of the N-H bonds available for hydrogen bonding, replacing it with a carbonyl group. While still capable of strong hydrogen bonding, this change may lead to a lower, yet still high, melting point compared to its amino precursor.
-
Ortho-Substituent Effects : 2-Methyl-4-nitrobenzoic acid has a significantly lower melting point (151-156 °C) than 4-Nitrobenzoic acid (~240 °C). This is a classic example of the ortho-effect, where the steric bulk of the methyl group adjacent to the carboxylic acid disrupts the planarity of the molecule, hindering optimal crystal packing and lowering the melting point. The formamido group is also in the ortho position, but its ability to form an intramolecular hydrogen bond with the carboxylic acid proton could create a more rigid, planar six-membered ring structure. This would likely increase its thermal stability relative to the methyl-substituted analog.
-
Prediction for 2-Formamido-4-nitrobenzoic acid : Based on these trends, it is predicted that 2-Formamido-4-nitrobenzoic acid will be a high-melting solid. Its decomposition is likely to be initiated by the decarboxylation of the acid and/or the breakdown of the nitro group at temperatures exceeding 200 °C.
Chemical Stability
Hydrolytic Stability:
The primary site of hydrolytic instability in 2-Formamido-4-nitrobenzoic acid is the amide bond of the formamido group. Amide hydrolysis is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., pH < 3), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 2-Amino-4-nitrobenzoic acid and formic acid.
-
Base-Catalyzed Hydrolysis : Under basic conditions (e.g., pH > 8), the hydroxide ion directly attacks the amide carbonyl carbon. This process is generally slower for amides than for esters but will still proceed, especially with heat, yielding the aminobenzoate salt and formate.
-
Comparative Context : Compared to a simple alkyl amide, the formamido group attached to the aromatic ring will have its C-N bond strengthened by resonance, slightly reducing the rate of hydrolysis. However, it remains the most probable point of chemical degradation in an aqueous environment. The parent compound, 4-Nitrobenzoic acid, lacks this hydrolyzable group and is expected to be highly stable across the pH range.
Photostability:
Nitroaromatic compounds are well-known to be photolabile. Upon absorption of UV radiation, the nitro group can be excited, leading to a variety of degradation pathways, including reduction of the nitro group or ring modification.
-
Expected Photodegradation : Exposure of 2-Formamido-4-nitrobenzoic acid to light, particularly in solution, is expected to cause degradation. The exact photoproducts are difficult to predict without experimental data but could involve reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.
-
Comparative Context : 4-Nitrobenzoic acid is also expected to undergo direct photolysis.[5] Therefore, both the target compound and its analogs containing the nitro group require protection from light during storage and handling to ensure their integrity. Compounds lacking the nitro group, such as Benzoic acid and N-Formylanthranilic acid, would be significantly more photostable.
Solid-State Stability: The Potential for Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different stabilities, solubilities, and bioavailability. Substituted benzoic acids are prone to polymorphism due to their ability to form various hydrogen-bonding networks.
-
Structural Features Favoring Polymorphism : 2-Formamido-4-nitrobenzoic acid has multiple sites for hydrogen bonding (-COOH, -NH, C=O) and a somewhat rigid structure that could adopt different conformations, particularly around the formamido C-N bond. This combination makes it a strong candidate for exhibiting polymorphism.
-
Evidence from Analogs : Studies on related molecules, such as p-aminobenzoic acid and 2-chloro-4-nitrobenzoic acid, have revealed the existence of multiple polymorphic forms. This precedent strengthens the likelihood that 2-Formamido-4-nitrobenzoic acid could also form different, potentially metastable, crystal structures depending on the crystallization conditions (solvent, temperature, cooling rate). The discovery of a more stable polymorph during development can have significant regulatory and manufacturing implications.
Section 4: Conclusion and Recommendations
This comparative guide provides a framework for understanding the stability of 2-Formamido-4-nitrobenzoic acid . While lacking direct experimental data, a robust, predictive assessment can be made based on fundamental chemical principles and the known behavior of its structural relatives.
Summary of Stability Profile:
-
Thermal Stability : Predicted to be a crystalline solid with high thermal stability, likely melting with decomposition at a temperature above 200 °C. Its stability is expected to be higher than its 2-methyl analog due to potential intramolecular hydrogen bonding.
-
Chemical Stability : The formamido group is the primary site of chemical instability, being susceptible to both acid- and base-catalyzed hydrolysis to yield 2-Amino-4-nitrobenzoic acid. The nitroaromatic system makes the molecule inherently susceptible to photodegradation .
-
Solid-State Stability : The molecule possesses the requisite functional groups and structural features that make polymorphism a significant possibility.
Recommendations for Researchers:
-
Storage : The compound should be stored in a cool, dry place, and crucially, protected from light to prevent photodegradation. Inert atmosphere storage is recommended for long-term stability.
-
Handling : When preparing aqueous solutions, consider the pH. Solutions are expected to be least stable at low (<3) and high (>8) pH values. For analytical purposes, freshly prepared solutions should be used.
-
Further Characterization : It is highly recommended that comprehensive experimental studies be conducted, including DSC/TGA for thermal properties, forced degradation studies (hydrolytic, oxidative, photolytic) to identify degradation products, and a thorough polymorph screen to identify and characterize all accessible crystal forms.
By understanding these potential stability liabilities, researchers can proactively design experiments, develop robust formulations, and ensure the integrity of their results when working with 2-Formamido-4-nitrobenzoic acid.
References
-
Wikipedia. 4-Nitrobenzoic acid. [Link]
- Google Patents.
-
ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]
-
PubChem. 4-Nitroanthranilic acid. [Link]
-
ResearchGate. Molecular structures of (a) 2-substituted-4-nitrobenzoic acids, (b).... [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]
- Pan, M. et al. (2025). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. Environmental Science and Pollution Research.
- Novak, M. et al. (1998). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Chemical Research in Toxicology, 11(12), 1481-1488.
- Ioele, G. et al. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 8(3), 23.
-
PubChem. 4-Nitrobenzoic Acid. [Link]
-
PubChem. N-Formylanthranilate. [Link]
-
Cheméo. Chemical Properties of Benzoic acid (CAS 65-85-0). [Link]
-
Taylor & Francis Online. Hydrolysis reaction – Knowledge and References. [Link]
- Al-hamdany, A. et al. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 1-10.
-
ResearchGate. Modeling the Photocatalytic Degradation of Formic Acid in a Reactor with Immobilized Catalyst. [Link]
- Baxter, A. G. et al. (1972). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2, 395-398.
-
DSpace. Modeling the photocatalytic degradation of formic acid in a reactor with immobilized catalyst. [Link]
-
NIST. Benzoic acid. [Link]
-
Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
- Folarin, H. et al. (2025). Photodegradation-driven microparticle release from commercial plastic water bottles.
- Pincu, E. et al. (2023). Thermal and Spectral Characterization of a Binary Mixture of Medazepam and Citric Acid: Eutectic Reaction and Solubility Studies.
-
ResearchGate. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. [Link]
Sources
- 1. Benzoic acid (CAS 65-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzoic acid [webbook.nist.gov]
- 3. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. carlroth.com [carlroth.com]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitroanthranilic acid | C7H6N2O4 | CID 12076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Methyl-4-nitrobenzoic acid | 1975-51-5 [chemicalbook.com]
literature review of substituted 2-formamido benzoic acids
An In-Depth Technical Guide to Substituted 2-Formamido Benzoic Acids: Synthesis, Bioactivity, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 2-formamido benzoic acids, also known as N-formylanthranilic acids, represent a specific yet significant subclass of benzoic acid derivatives. As a core scaffold, anthranilic acid is a precursor to numerous biologically active molecules and marketed drugs, including anti-inflammatory agents, diuretics, and antivirals.[1] The parent compound, N-formylanthranilic acid, is a known human metabolite in the tryptophan pathway, grounding this chemical class in fundamental biochemistry.[2][3] This guide provides a comparative analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted 2-formamido benzoic acids. By synthesizing data from direct studies and closely related N-acyl and N-aryl anthranilic acid analogs, we aim to provide a comprehensive resource for researchers looking to explore the therapeutic potential of this versatile scaffold.
Synthetic Strategies: Accessing the 2-Formamido Benzoic Acid Core
The primary and most direct route to 2-formamido benzoic acid and its substituted derivatives is the formylation of the corresponding 2-aminobenzoic acid (anthranilic acid). The dual reactivity of the amino and carboxylic acid groups on the anthranilic acid scaffold makes it a versatile starting material for generating a diverse library of compounds.[1][4]
The choice of formylating agent is critical and depends on the desired reactivity and the tolerance of other functional groups on the aromatic ring. A common and effective method involves the use of a mixed anhydride, typically acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This approach offers a moderately reactive electrophile suitable for the nucleophilic amino group.
General Synthetic Workflow
The synthesis is a straightforward N-acylation reaction. The nucleophilic amine at the 2-position of the benzoic acid attacks the electrophilic carbonyl carbon of the formylating agent.
Caption: General workflow for the synthesis of 2-formamido benzoic acids.
Experimental Protocol: Synthesis of 2-Formamido Benzoic Acid
This protocol describes a representative synthesis using formic acid and acetic anhydride.
Materials:
-
2-Aminobenzoic Acid (Anthranilic Acid)
-
Formic Acid (98-100%)
-
Acetic Anhydride
-
Ice-cold water
-
Beaker, round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Preparation of Formylating Agent: In a round-bottom flask cooled in an ice bath, slowly add 1.5 equivalents of acetic anhydride to 1.0 equivalent of formic acid with stirring. Allow the mixture to stir at 0-5°C for 30 minutes to generate acetic formic anhydride in situ.
-
Reaction: To this cooled mixture, add 1.0 equivalent of 2-aminobenzoic acid portion-wise, ensuring the temperature does not rise above 10°C.
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the mixture into a beaker containing 10 volumes of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any unreacted acids. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final 2-formamido benzoic acid.
Comparative Biological Activities
Derivatives of anthranilic acid are well-documented for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects.[1][5] The amides of anthranilic acid are particularly notable as anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[1]
While extensive data on a wide range of substituted 2-formamido benzoic acids is limited, a comparative analysis of other N-substituted anthranilic acid derivatives provides a strong predictive framework for their potential therapeutic applications.
| Derivative Class | Substituent Example | Primary Biological Activity | Mechanism/Target | Key Findings | Reference(s) |
| N-Sulfonyl | 4-Nitrobenzenesulfonamide | Cytotoxic, Antifungal | MetAP-2 Inhibition | Electron-withdrawing groups (e.g., -NO₂) on the N-substituent enhanced cytotoxicity against MOLT-3 cells. | [6][7] |
| N-Phenyl | Mefenamic Acid | Anti-inflammatory, Analgesic | COX-1/COX-2 Inhibition | The N-phenyl scaffold is foundational for the "fenamate" class of NSAIDs. | [8] |
| N-Phenyl (Hydrazide) | 4-Chloro-N-phenyl | Anti-inflammatory | (Not specified) | Introduction of a chloro group at the para-position of the anthranilic ring increased anti-inflammatory activity in a formalin edema model. | [9] |
| N-Benzylidene | Various phenylazo derivatives | Anti-inflammatory, Analgesic | (Not specified) | Newly synthesized derivatives showed potent activity, with some compounds exceeding the efficacy of standard drugs like aspirin. | [10] |
| N-Acyl (Diamides) | Various acyl chlorides | Antispasmodic, Anti-inflammatory | DNA Groove Binding | Hybrid molecules of anthranilic acid showed promising spasmolytic and anti-inflammatory potential. | [4][5] |
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of anthranilic acid derivatives is highly dependent on the nature and position of substituents. The ortho-positioning of the carboxylic acid and the N-substituted amino group is a critical pharmacophoric feature, enabling key interactions with biological targets.[4]
Key SAR Insights:
-
The Anthranilic Acid Core: The adjacent carboxylic acid and amide groups can act as hydrogen bond donors and acceptors, facilitating binding to enzyme active sites like those in COX.[1]
-
Substituents on the Benzoic Acid Ring:
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl) or nitro groups (NO₂) in the para-position (position 5) of the anthranilic acid ring have been shown to increase anti-inflammatory activity in N-phenyl derivatives.[9]
-
Electron-Donating Groups (EDGs): The effect of EDGs is variable and target-dependent.
-
-
The N-Substituent:
-
The nature of the N-substituent is a primary determinant of activity. For N-sulfonyl derivatives, EWGs on the phenylsulfonyl group increased cytotoxicity.[6]
-
For the 2-formamido series, the small, polar formyl group (-CHO) differs significantly from the larger, more lipophilic phenyl group in fenamates. This suggests a potentially different binding mode or target profile, warranting further investigation.
-
Caption: Key structure-activity relationship principles for 2-formamido benzoic acids.
Key Experimental Protocols: Assessing Biological Activity
To validate the therapeutic potential of newly synthesized compounds, robust and reproducible biological assays are essential. Given the well-established anti-inflammatory profile of the parent scaffold, an in vivo anti-inflammatory assay is highly relevant.
Protocol: Rat Paw Formalin Edema Assay
This protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[9]
Objective: To determine the ability of a test compound to reduce edema (swelling) induced by a chemical irritant (formalin).
Materials:
-
Wistar rats (150-200g)
-
Test compound (e.g., a substituted 2-formamido benzoic acid)
-
Reference drug (e.g., Indomethacin, 50 mg/kg)
-
Vehicle (e.g., 0.5% Tween-80 in saline)
-
0.1 mL of 2% formalin solution
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s) at various doses (e.g., 50 mg/kg).
-
Compound Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) one hour before the induction of inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 2% formalin solution into the sub-plantar surface of the right hind paw.
-
Volume Measurement: Measure the paw volume at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal relative to its baseline measurement.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Conclusion and Future Outlook
The substituted 2-formamido benzoic acid scaffold is a promising, yet relatively underexplored, area in medicinal chemistry. Its structural simplicity, straightforward synthesis from anthranilic acid precursors, and the strong biological activity profile of its close chemical relatives make it an attractive target for drug discovery programs.
Future research should focus on synthesizing a broader library of derivatives with diverse electronic and steric properties on the benzoic acid ring. Systematic screening of these compounds against key targets—such as COX enzymes, microbial enzymes, and cancer cell lines—will be crucial to fully elucidate the structure-activity relationships and identify lead candidates for further development. The role of the compact formamido group, in contrast to larger N-substituents, may confer unique selectivity or pharmacokinetic properties that merit dedicated investigation.
References
-
Title: Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Investigation on biological activities of anthranilic acid sulfonamide analogs Source: EXCLI Journal URL: [Link]
-
Title: Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics Source: Molecules URL: [Link]
-
Title: N-Formylanthranilate | C8H6NO3- Source: PubChem URL: [Link]
-
Title: Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases Source: Molecules URL: [Link]
-
Title: The molecular design of biologically active derivatives of N-phenylanthranilic acid Source: Odesa Pharmaceutical and Chemical Journal URL: [Link]
-
Title: Formylanthranilic acid | C8H7NO3 Source: PubChem URL: [Link]
-
Title: Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS Source: EXCLI Journal URL: [Link]
-
Title: Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid Source: Asian Journal of Chemistry URL: [Link]
-
Title: Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents Source: PubMed URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. N-Formylanthranilate | C8H6NO3- | CID 5459905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excli.de [excli.de]
- 8. asianpubs.org [asianpubs.org]
- 9. The molecular design of biologically active derivatives of N-phenylanthranilic acid | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Senior Scientist's Guide: Proper Disposal of 2-Formamido-4-nitrobenzoic Acid
Executive Summary & Immediate Action Card
2-Formamido-4-nitrobenzoic acid is a functionalized nitro-aromatic intermediate. Its disposal requires strict adherence to protocols governing energetic materials and organic acids . Unlike simple organic waste, the presence of the nitro group (
Critical "Do Not" List
-
DO NOT mix with strong bases (NaOH, KOH) in a concentrated form. The neutralization reaction is exothermic and can trigger thermal runaway in the nitro group.
-
DO NOT compact the solid waste. Friction/pressure can sensitize dry nitro compounds.
-
DO NOT dispose of in general trash or standard "organic solvent" cans without pH adjustment and segregation.
-
DO NOT use metal spatulas if the material is chemically dried; use conductive plastic or wood to avoid spark/friction.
Chemical Profile & Hazard Logic
To dispose of this compound safely, you must understand the "Why" behind the protocols. This section breaks down the molecular risks.
| Feature | Structural Component | Hazard Implication | Disposal Impact |
| Energetic Potential | Nitro Group ( | High energy bond; potential for deflagration under heat/shock. | Must be incinerated. Never landfill. Avoid compaction. |
| Acidity | Carboxylic Acid ( | Corrosive (pH < 2.5 in water). Incompatible with cyanides/sulfides. | Segregate from bases. Waste stream is likely RCRA D002 (Corrosive). |
| Hydrolysis Risk | Formamido Group ( | Can hydrolyze to release formic acid and amine derivatives. | Keep dry until disposal to prevent container pressurization. |
Pre-Disposal Stabilization (The Self-Validating System)
Before moving the waste to the central accumulation area, you must validate its stability. Follow this Self-Validating Protocol :
Step 1: Physical State Assessment[1]
-
Scenario A: Dry Solid.
-
Validation: Ensure the solid is free-flowing and not "caked" (caking implies moisture absorption and potential hydrolysis).
-
Action: Double-bag in antistatic polyethylene bags.
-
-
Scenario B: Solution/Mother Liquor.
Step 2: Oxidizer Check
Nitro compounds can act as weak oxidizers.
-
Validation: Ensure no reducing agents (hydrides, metals like Zinc/Magnesium) are present in the waste container.
-
Action: Label container "OXIDIZER COMPATIBLE" or "NITRO-AROMATIC ONLY."
Detailed Disposal Workflows
Workflow A: Solid Waste Stream (Primary Route)
Best for: Pure compound, recrystallization filter cakes, expired reagents.
-
Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of accidental decomposition.
-
Wetting (Optional but Recommended): If the powder is very fine and dry, wet it with 10% water or mineral oil to desensitize it against friction.
-
Labeling:
-
Primary Label: "Hazardous Waste - Toxic / Irritant"
-
Constituents: "2-Formamido-4-nitrobenzoic acid (100%)"
-
Hazard Codes: D003 (Reactive - conservative classification), D001 (Ignitable solid).
-
-
Segregation: Place the HDPE jar inside a secondary containment bin dedicated to "High Nitrogen/Explosive Potential" waste.
Workflow B: Liquid Waste Stream
Best for: Reaction solvents, washes.
-
Solvent Compatibility: Ensure the carrier solvent is compatible.
-
Safe: Water, Ethanol, Methanol, Ethyl Acetate.
-
Unsafe: Acetone + Strong Base (forms explosive peroxides/condensates with nitro compounds).
-
-
pH Adjustment: If the solution is highly acidic, adjust pH to 4–9 using Sodium Bicarbonate (slow addition). Verify pH with strips.
-
Container: HDPE Carboy (Jerrycan). Do not fill >80% to allow for potential off-gassing from formamide hydrolysis.
-
Vented Cap: Use a vented cap (e.g., Nalgene® Vented Closure) to prevent pressure buildup.
Visual Decision Matrix (DOT Diagram)
The following diagram outlines the logical flow for categorizing and disposing of 2-Formamido-4-nitrobenzoic acid.
Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure stability.
Emergency Procedures (Spills)
In the event of a spill, standard "sweep and dump" procedures are dangerous due to dust explosion risks.
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Nitrile gloves (double gloved), safety goggles, and N95/P100 respirator.
-
Wet Method: Gently mist the spilled powder with water or a water/ethanol mix to suppress dust.
-
Collection:
-
Use a plastic scoop (non-sparking).
-
Place material into a wide-mouth plastic jar.
-
Wipe surface with weak base (5% Sodium Carbonate) to neutralize residues (indicated by yellow/orange color change).
-
-
Disposal: Label as "Spill Debris: Nitro-aromatic acid" and manage as hazardous waste.
Regulatory Compliance (RCRA)
While this specific compound may not have a dedicated "P" or "U" list code, it is regulated by characteristic hazards.
| Regulatory Body | Classification | Code | Rationale |
| EPA (RCRA) | Characteristic Waste | D001 | Ignitable (if flash point <60°C or oxidizer).[5] |
| EPA (RCRA) | Characteristic Waste | D002 | Corrosive (if pH < 2).[5][6] |
| EPA (RCRA) | Characteristic Waste | D003 | Reactive (Potential for detonation if heated/confined). |
| DOT | Shipping Name | UN 3261 | Corrosive solid, acidic, organic, n.o.s. (2-Formamido-4-nitrobenzoic acid). |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for Nitro-aromatic stability). Note: Consult physical library or institutional subscription for specific volume.
Sources
Personal Protective Equipment & Handling Guide: 2-Formamido-4-nitrobenzoic acid
CAS: 65911-46-8 Chemical Family: Nitrobenzoic Acid Derivative / Formamide Conjugate Application: Pharmaceutical Intermediate (Drug Development)[1]
Part 1: Executive Safety Assessment
Status: Research Chemical (Treat as High Hazard)
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-Formamido-4-nitrobenzoic acid may be limited compared to commodity chemicals, its structural moieties dictate a strict safety profile.[1] We do not rely on the absence of data as evidence of safety.[1] Instead, we apply Structure-Activity Relationship (SAR) logic:
-
Nitro Group (
): Introduces energetic potential.[1] While mono-nitro aromatic compounds are generally stable, they react violently with strong bases and reducing agents.[1] -
Carboxylic Acid (
): Causes immediate irritation to mucous membranes and eyes (pH < 3 in solution).[1] -
Formamido Group (
): CRITICAL ALERT. Formamide moieties are structural alerts for reproductive toxicity (teratogenicity).[1] You must handle this compound as a potential Reproductive Toxin (Category 1B) until proven otherwise.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard lab safety" to a Band 3 Containment Strategy (SafeBridge® equivalent), suitable for handling potent intermediates.[1]
2.1 PPE Specification Table
| Protection Zone | Component | Technical Requirement | Scientific Rationale |
| Hand (Primary) | Nitrile Gloves | Thickness: | Provides physical barrier against solid powder.[1] Nitrile offers superior resistance to incidental splashes of likely solvents (DMSO, Methanol).[1] |
| Hand (Secondary) | Laminate/Silver Shield | Required if dissolving in DMF/DMSO | Nitro-compounds penetrate skin rapidly when dissolved in polar aprotic solvents.[1] Nitrile degrades quickly in DMF.[1] |
| Respiratory | P100 / N99 | Half-face elastomeric mask or PAPR | The "Formamido" moiety poses an inhalation risk.[1] Surgical masks provide zero protection against chemical particulates.[1] |
| Ocular | Chemical Goggles | Indirect venting (ANSI Z87.1+) | Safety glasses are insufficient.[1] Acidic dust causes severe corneal damage upon contact.[1] |
| Body | Tyvek® 400 (or equiv) | Disposable Lab Coat (Polyethylene) | Cotton lab coats absorb and retain nitro-aromatics, creating a secondary exposure source.[1] |
2.2 PPE Decision Logic (Visualization)
Figure 1: PPE selection logic based on physical state and solvent carrier.[1] Note the escalation for permeating solvents.[1]
Part 3: Operational Protocols
3.1 Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]
-
Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).
-
Static Control: Use an ionizing bar during weighing.[1] Nitrobenzoic acid derivatives are often dry, crystalline powders prone to static charge, leading to "flying powder" events.[1]
3.2 Step-by-Step Handling Workflow
-
Preparation:
-
Transfer:
-
Solubilization (Critical Step):
-
Decontamination:
Part 4: Emergency Response & Disposal
4.1 Spill Response (Dry Powder)
Do NOT use a brush and dustpan (generates dust).[1]
-
Evacuate immediate area (10 ft radius).[1]
-
Cover spill with wet paper towels (soaked in water or PEG-400) to dampen powder.[1]
-
Scoop damp material into a wide-mouth jar.
-
Wash surface with 0.1M NaOH (mild base) to neutralize the acid residue, followed by water.[1] Note: Solution will likely turn yellow/orange (nitro group indicator).[1]
4.2 Waste Disposal Plan
Never dispose of nitrobenzoic acid derivatives down the drain.[1][2] They are environmental toxins and potential explosion hazards in dry plumbing traps.[1]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical (T) | High-Temperature Incineration ( |
| Liquid Waste (Aqueous) | Acidic/Toxic | Neutralize to pH 7, then Incineration |
| Liquid Waste (Organic) | Halogenated/Non-Hal | Fuel Blending / Incineration |
Part 5: Scientific Validation (The "Why")
Why the concern about the Formamido group?
Metabolic hydrolysis of the formamido group (
Why the specific glove thickness? Standard 0.08mm nitrile gloves have a breakthrough time of <5 minutes for DMF (a common solvent for this compound).[1] Increasing thickness to 0.11mm+ extends this window slightly, but Laminate (Silver Shield) is the only material providing >4 hour protection against the solvent-solute complex [2].[1]
References
-
European Chemicals Agency (ECHA). Substance Information: Formamide and Nitrobenzoic Acid Derivatives.[1] (General Class Hazards).[1] Available at: [Link]
-
PubChem. Compound Summary: 4-Nitrobenzoic acid (Structural Analog Safety Data).[1] National Library of Medicine.[1] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
